molecular formula C7H5N3O2 B1378887 1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid CAS No. 1363383-15-6

1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid

Cat. No.: B1378887
CAS No.: 1363383-15-6
M. Wt: 163.13 g/mol
InChI Key: HVSPPWYGWIPSMX-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSPPWYGWIPSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258139
Record name 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-15-6
Record name 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid
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Foundational & Exploratory

1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The document delineates the core chemical strategies, explains the mechanistic underpinnings of key transformations, and offers detailed experimental protocols. By integrating established methodologies with mechanistic insights, this guide serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on the pyrazolopyridine framework.

Introduction: The Significance of the 1H-Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings to form the 1H-Pyrazolo[4,3-b]pyridine system creates a unique bicyclic heterocycle that has garnered substantial attention in the field of drug discovery. This scaffold is a key structural component in a variety of biologically active molecules, including inhibitors of kinases, which are crucial targets in oncology and inflammatory diseases. The carboxylic acid functionality at the 7-position provides a critical handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of potent and selective drug candidates. Understanding the synthetic routes to this core structure is therefore paramount for the advancement of medicinal chemistry programs targeting a range of therapeutic areas.

Strategic Approaches to the Synthesis of the 1H-Pyrazolo[4,3-b]pyridine Core

The construction of the 1H-Pyrazolo[4,3-b]pyridine ring system can be broadly categorized into two primary retrosynthetic strategies:

  • Strategy A: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole Core. This approach often commences with a suitably functionalized aminopyrazole, onto which the pyridine ring is constructed.

  • Strategy B: Annulation of a Pyrazole Ring onto a Pre-existing Pyridine Core. This strategy utilizes a functionalized pyridine derivative as the starting material for the subsequent formation of the fused pyrazole ring.

This guide will focus on a highly efficient and versatile pathway that falls under Strategy B, leveraging readily available 2-chloro-3-nitropyridines. This method offers excellent control over substitution patterns and proceeds through a sequence of well-established chemical transformations.

Pathway Overview: From 2-Chloro-3-Nitropyridine to the Target Carboxylic Acid

A robust and frequently employed pathway for the synthesis of this compound and its ester precursors initiates from 2-chloro-3-nitropyridine. The key steps in this synthetic sequence are:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of a carbon nucleophile at the 2-position of the pyridine ring.

  • Modified Japp-Klingemann Reaction: Formation of a hydrazone intermediate, followed by cyclization to construct the pyrazole ring.

  • Hydrolysis: Conversion of the resulting carboxylate ester to the final carboxylic acid.

This multi-step synthesis is notable for its operational simplicity and the ability to generate a diverse range of substituted pyrazolopyridines.[1]

Mechanistic Insights and Experimental Protocols

Step 1: Synthesis of Pyridin-2-yl Keto Esters via SNAr Reaction

The initial step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-nitropyridine with an enolate derived from a β-keto ester, such as ethyl acetoacetate. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, facilitating a smooth reaction.

Reaction Mechanism:

The reaction proceeds via a classic SNAr mechanism, involving the formation of a Meisenheimer complex as a key intermediate. The enolate attacks the carbon bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate. Subsequent expulsion of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired pyridin-2-yl keto ester.

SNAr_Mechanism start 2-Chloro-3-nitropyridine + Ethyl Acetoacetate Enolate meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Nucleophilic Attack product Ethyl 2-(3-nitro-pyridin-2-yl)-3-oxobutanoate meisenheimer->product Chloride Elimination

Caption: SNAr mechanism for the formation of the pyridin-2-yl keto ester.

Experimental Protocol: Synthesis of Ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate
  • Materials: 2-chloro-3-nitropyridine, ethyl acetoacetate, sodium hydride (60% dispersion in mineral oil), and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add ethyl acetoacetate (1.0 eq.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the resulting enolate solution back to 0 °C and add a solution of 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired pyridin-2-yl keto ester.

Step 2: One-Pot Pyrazole Annulation via a Modified Japp-Klingemann Reaction

This crucial step involves the reaction of the pyridin-2-yl keto ester with an arenediazonium salt in a one-pot procedure that combines azo-coupling, deacylation, and pyrazole ring annulation.[1] The use of stable arenediazonium tosylates is advantageous for this transformation.[1]

Reaction Mechanism:

The reaction is initiated by the coupling of the arenediazonium salt with the active methylene group of the β-keto ester, forming an azo intermediate. Under basic conditions, this intermediate undergoes deacylation (loss of the acetyl group) to form a hydrazone. Subsequent intramolecular cyclization of the hydrazone onto the nitro group, followed by elimination, leads to the formation of the fused pyrazole ring.

Japp_Klingemann_Pathway start Pyridin-2-yl Keto Ester azo_intermediate Azo Intermediate start->azo_intermediate + Diazonium Salt diazonium Arenediazonium Tosylate hydrazone Hydrazone (after deacylation) azo_intermediate->hydrazone Base-mediated Deacylation cyclization Intramolecular Cyclization hydrazone->cyclization product Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-7-carboxylate cyclization->product Aromatization

Caption: Key stages of the modified Japp-Klingemann reaction for pyrazole formation.

Experimental Protocol: Synthesis of Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-7-carboxylate
  • Materials: Pyridin-2-yl keto ester, arenediazonium tosylate, and a suitable solvent such as ethanol or acetic acid.

  • Procedure:

    • Dissolve the pyridin-2-yl keto ester (1.0 eq.) in the chosen solvent.

    • Add the arenediazonium tosylate (1.1 eq.) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from 2 to 8 hours depending on the substrates.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization or column chromatography.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification to precipitate the product.

Reaction Mechanism:

The hydrolysis proceeds via a saponification mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion. A final acid-base reaction between the resulting carboxylic acid and the ethoxide furnishes the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound
  • Materials: Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-7-carboxylate, sodium hydroxide or lithium hydroxide, a mixture of methanol and water, and hydrochloric acid.

  • Procedure:

    • Suspend the ethyl ester (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add an aqueous solution of sodium hydroxide (3.0 eq.) to the suspension.

    • Stir the mixture at room temperature overnight or heat gently to accelerate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 3-4 by the dropwise addition of hydrochloric acid (e.g., 2N HCl).

    • Collect the resulting precipitate by filtration, wash with cold water, and dry thoroughly to obtain the this compound.

Data Summary

The yields for each step of this synthetic sequence can vary depending on the specific substrates and reaction conditions employed. However, representative yields reported in the literature are summarized below for guidance.

StepReactantsProductTypical Yield (%)
1. SNAr Reaction2-Chloro-3-nitropyridine, Ethyl acetoacetateEthyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate70-85
2. Modified Japp-Klingemann ReactionPyridin-2-yl keto ester, Arenediazonium tosylateEthyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-7-carboxylate65-80
3. HydrolysisEthyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-7-carboxylate, NaOH or LiOH1-Aryl-1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid85-95

Conclusion

The synthetic pathway to this compound starting from 2-chloro-3-nitropyridine represents a reliable and adaptable strategy for accessing this important heterocyclic core. The methodology is underpinned by well-understood reaction mechanisms, including nucleophilic aromatic substitution and the Japp-Klingemann reaction. The protocols provided herein offer a practical guide for researchers to synthesize this valuable scaffold and its derivatives, thereby facilitating the exploration of new chemical space in the pursuit of novel therapeutic agents.

References

A Technical Guide to Novel Synthesis Methods for Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of contemporary synthetic strategies for pyrazolo[4,3-b]pyridine derivatives, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are integral to the development of novel therapeutics, including kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of recent advancements, mechanistic insights, and practical experimental protocols.

The Enduring Importance of the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. This versatility has led to its incorporation into a wide range of biologically active molecules. Notable examples include inhibitors of key enzymes in cell signaling pathways, such as TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs), which are implicated in inflammatory diseases and cancer.[4][5][6] The development of efficient and diverse synthetic routes to this core structure is therefore a critical endeavor in the pursuit of new medicines.

Strategic Approaches to the Synthesis of Pyrazolo[4,3-b]pyridines

The construction of the pyrazolo[4,3-b]pyridine ring system can be broadly categorized into two main retrosynthetic approaches: the annulation of a pyridine ring onto a pre-existing pyrazole core, and the formation of a pyrazole ring on a functionalized pyridine template. This guide will delve into modern manifestations of these strategies, with a focus on methods that offer advantages in terms of efficiency, atom economy, and substrate scope.

Annulation of a Pyridine Ring onto a Pyrazole Precursor

This classical and widely employed strategy often utilizes aminopyrazole derivatives as key starting materials. The pyridine ring is then constructed through cyclization with a suitable three-carbon synthon.

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the rapid generation of molecular diversity.[7][8] These reactions are highly atom-economical and often proceed with high yields and operational simplicity.

A notable example is the synthesis of dihydropyridopyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore. This one-pot, three-component reaction proceeds under microwave irradiation without the need for a catalyst, highlighting the green chemistry advantages of this approach.[9]

Workflow for Multicomponent Synthesis of Pyrazolopyridines

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde One_Pot One-Pot Reaction (e.g., Microwave Irradiation) Aldehyde->One_Pot Aminopyrazole Aminopyrazole Aminopyrazole->One_Pot Active_Methylene Active Methylene Compound Active_Methylene->One_Pot Pyrazolopyridine Pyrazolo[4,3-b]pyridine Derivative One_Pot->Pyrazolopyridine

Caption: A generalized workflow for the multicomponent synthesis of pyrazolo[4,3-b]pyridine derivatives.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis [9]

  • A mixture of equimolar amounts of the 5-aminopyrazole (0.05 mmol), a cyclic 1,3-diketone (0.05 mmol), and a 3-formyl-quinoline derivative (0.05 mmol) in DMF (1.0 mL) is prepared in a microwave reaction vessel.

  • The vessel is sealed and subjected to microwave irradiation for 8–20 minutes at a temperature of 125–135 °C, with a power of 250 W and a pressure of 30 PSI.

  • After completion of the reaction (monitored by TLC), the mixture is allowed to cool to room temperature.

  • The solid product that forms is collected by filtration, washed with ethanol (2 x 3 mL), and dried in air.

Reactant 1Reactant 2Reactant 3ConditionsYieldReference
5-aminopyrazoleDimedone3-formyl-quinolineDMF, MW, 125-135°C, 8-20 minHigh[9]
3-aminopyrazol-5-oneSalicylaldehydeAcetylacetic esterAcetic acid, piperidine, reflux, 3hGood[7]
Annulation of a Pyrazole Ring onto a Pyridine Scaffold

This approach begins with a suitably functionalized pyridine derivative and constructs the pyrazole ring upon it. This strategy is particularly useful for accessing derivatives with specific substitution patterns on the pyridine moiety.

A highly efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed utilizing readily available 2-chloro-3-nitropyridines.[1][10] This protocol involves a sequence of a nucleophilic aromatic substitution (SNA) reaction followed by a modified Japp-Klingemann reaction. A key advantage of this method is the ability to combine the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner.[1]

Reaction Mechanism: Japp-Klingemann Cyclization

JK_Mechanism cluster_start Key Intermediate cluster_cyclization Cyclization cluster_product Final Product Hydrazone Pyridyl Hydrazone Base_Catalyzed Base-Catalyzed Intramolecular Cyclization Hydrazone->Base_Catalyzed Base (e.g., DBU) Pyrazolopyridine Pyrazolo[4,3-b]pyridine Base_Catalyzed->Pyrazolopyridine

Caption: Simplified mechanism of the final cyclization step in the synthesis of pyrazolo[4,3-b]pyridines.

Experimental Protocol: One-Pot Synthesis from Pyridyl Acetoacetic Esters [1]

  • To a solution of the pyridyl acetoacetic ester (1 mmol) in ethanol (5 mL), an aqueous solution of sodium acetate (3 mmol in 2 mL of water) is added, followed by the addition of a solution of arenediazonium tosylate (1.1 mmol) in a mixture of acetone (2 mL) and water (1 mL).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • A base (e.g., DBU, 3 mmol, or pyrrolidine, 1 mmol) is then added, and the mixture is stirred for an additional 1-2 hours.

  • The precipitate that forms is filtered, washed with ethanol, and dried to afford the desired pyrazolo[4,3-b]pyridine derivative.

Starting MaterialDiazonium SaltBaseYieldReference
Ethyl 2-(3-nitro-pyridin-2-yl)-3-oxobutanoate2-cyanophenyl diazonium tosylatePyrrolidine85%[1]
Ethyl 2-(3-nitro-pyridin-2-yl)-3-oxobutanoate4-fluorophenyl diazonium tosylatePyrrolidine76%[1]

A mild and efficient synthesis of pyrazolo[3,4-b]pyridines and their regioisomers, pyrazolo[4,3-c]pyridines, has been achieved through the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[11] This method proceeds at room temperature and avoids the need for a pre-installed leaving group on the pyridine ring, which is often a requirement in other synthetic routes. The regioselectivity of the cyclization can be influenced by the choice of electrophile and solvent.[11]

Enabling Technologies in Pyrazolo[4,3-b]pyridine Synthesis

Modern synthetic chemistry increasingly relies on enabling technologies to improve reaction efficiency, reduce environmental impact, and access novel chemical space.

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities.[8][12][13] The synthesis of pyrazolo[3,4-b]pyridine derivatives has greatly benefited from this technology, particularly in the context of multicomponent reactions.[8][9][14] The rapid heating and localized superheating effects of microwaves can accelerate reactions that are sluggish under conventional heating.

C-H Activation and Functionalization

Direct C-H activation is a powerful strategy for the late-stage functionalization of heterocyclic scaffolds, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. Recent work has demonstrated the application of C-H activation methods for the vectorial elaboration of pyrazolo[3,4-c]pyridines, a closely related isomer.[15][16] This approach enables the selective functionalization of specific positions on the heterocyclic core, providing access to a wide range of analogs for structure-activity relationship studies.

[4+2] Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of heterocyclic synthesis. The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, provides a convergent and stereocontrolled route to six-membered heterocycles.[17] In the context of pyrazolopyridine synthesis, this strategy can be employed to construct the pyridine ring. For instance, microwave irradiation has been shown to induce the cycloaddition of pyrazolylimines with nitroalkenes to afford pyrazolo[3,4-b]pyridines, with some of these reactions not proceeding under classical heating conditions.[18]

Conclusion and Future Perspectives

The synthesis of pyrazolo[4,3-b]pyridine derivatives has witnessed significant advancements in recent years, driven by the development of novel multicomponent reactions, the application of enabling technologies such as microwave synthesis, and the exploration of modern catalytic methods like C-H activation. These innovative strategies have not only improved the efficiency and sustainability of synthetic routes but have also expanded the accessible chemical space for this important heterocyclic scaffold.

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the exploration of novel reaction pathways, and the application of flow chemistry and other automated synthesis platforms to accelerate the discovery of new pyrazolo[4,3-b]pyridine-based drug candidates. The continued evolution of synthetic methodologies will undoubtedly play a crucial role in unlocking the full therapeutic potential of this versatile and valuable class of compounds.

References

An In-depth Technical Guide to the Chemical Properties of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, reactivity, and physicochemical characteristics, offering valuable insights for researchers engaged in drug discovery and development.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. This fused heterocyclic system, an isostere of purine, allows for diverse substitutions, leading to compounds with a wide range of therapeutic applications. Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, central nervous system agents, and anti-infective agents. The presence of a carboxylic acid moiety at the 7-position of the 1H-pyrazolo[4,3-b]pyridine core, as in the title compound, offers a key functional group for further chemical modifications and for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Synthesis of this compound

While a definitive, step-by-step synthesis for this compound is not extensively documented in publicly available literature, plausible synthetic routes can be extrapolated from the synthesis of closely related derivatives. Two primary strategies are proposed here:

Strategy A: Cyclization followed by Functional Group Interconversion

This approach involves the initial construction of the pyrazolo[4,3-b]pyridine ring system, followed by the introduction or modification of the substituent at the 7-position to yield the carboxylic acid. A potential pathway, adapted from the synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine, is outlined below.[1]

Diagram: Proposed Synthesis via Cyclization and Functional Group Interconversion

synthesis_A A Substituted Pyridine Precursor B Cyclization A->B Reagents C 7-Substituted Pyrazolo[4,3-b]pyridine B->C D Functional Group Interconversion (e.g., Hydrolysis of Nitrile or Ester) C->D E This compound D->E

Caption: Proposed synthetic strategy involving ring formation followed by modification at the 7-position.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of a 7-substituted precursor. A potential starting material could be a substituted pyridine with appropriate functional groups to facilitate the formation of the pyrazole ring.

  • Step 2: Cyclization. The substituted pyridine precursor would undergo a cyclization reaction to form the pyrazolo[4,3-b]pyridine core. This could potentially be achieved through a reaction with a hydrazine derivative.

  • Step 3: Functional Group Interconversion. The substituent at the 7-position (e.g., a cyano or ester group) would then be converted to a carboxylic acid. For instance, a 7-cyano derivative could be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[2]

Strategy B: Construction of the Carboxylic Acid Moiety Prior to Cyclization

An alternative approach involves incorporating the carboxylic acid or a precursor functional group onto the pyridine ring before the final cyclization to form the pyrazole ring. A Chinese patent describing the synthesis of a related isomer, 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, suggests a potential route involving cyclization of a substituted pyridine with sodium nitrite under acidic conditions, followed by hydrolysis of the ester.[3]

Diagram: Proposed Synthesis via Pre-functionalization and Cyclization

synthesis_B A Pyridine-3-amine with 7-ester group B Diazotization and Cyclization A->B NaNO2, Acid C 1H-Pyrazolo[4,3-b]pyridine-7-carboxylate B->C D Ester Hydrolysis C->D NaOH or HCl E This compound D->E

Caption: Alternative synthetic strategy involving early introduction of the carboxylate group.

Experimental Protocol (Adapted from Analogous Syntheses):

  • Step 1: Synthesis of the Pyridine Precursor. The synthesis would commence with a pyridine derivative already bearing a carboxylic acid or ester group at the appropriate position.

  • Step 2: Cyclization. This precursor would then be subjected to a cyclization reaction to form the fused pyrazole ring.

  • Step 3: Hydrolysis (if necessary). If an ester was used as a protecting group for the carboxylic acid, a final hydrolysis step would be required to yield the target compound. The hydrolysis of related pyrazolopyridine carboxylates has been reported to proceed with sodium hydroxide in a mixture of methanol and water.[4]

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich pyrazole ring, and the carboxylic acid functionality.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are crucial for the synthesis of derivatives with modified physicochemical and biological properties.

  • Pyrazole Ring: The pyrazole ring is generally susceptible to electrophilic substitution, although the reactivity is influenced by the electronic nature of the fused pyridine ring. The nitrogen atoms of the pyrazole can also be alkylated or acylated.

  • Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. Nucleophilic aromatic substitution may be possible under certain conditions, particularly if activating groups are present on the ring.

Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have limited solubility in non-polar organic solvents and higher solubility in polar protic solvents and aqueous basic solutions.
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The pyrazole N-H proton will be weakly acidic, and the pyridine nitrogen will be weakly basic. For a related tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid derivative, a predicted pKa of 3.52 has been reported.[5]

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not available in the reviewed literature. However, the expected spectral characteristics can be inferred from data reported for analogous structures.[1][6][7]

5.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electronic environment of each proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the pyridine ring will likely appear in the aromatic region (7-9 ppm).

5.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to appear at a downfield chemical shift (typically >160 ppm). The chemical shifts of the aromatic carbons will be in the range of 110-160 ppm.

5.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid will be observed around 1700 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

5.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns may provide further structural information. For 7-bromo-1H-pyrazolo[4,3-b]pyridine, a related compound, the [M+H]⁺ ion was observed at m/z 197.9.[1]

Applications in Drug Discovery

The 1H-pyrazolo[4,3-b]pyridine scaffold is a key component in a number of biologically active compounds. The carboxylic acid functionality of the title compound serves as a valuable handle for the synthesis of libraries of derivatives for screening against various biological targets. The ability to form esters and amides allows for the modulation of properties such as solubility, cell permeability, and target binding affinity, making this compound a versatile building block in the drug discovery process.

Conclusion

This compound represents a molecule of considerable interest for medicinal chemists. While detailed experimental data on its synthesis and properties are not yet fully available in the public domain, this guide provides a comprehensive overview based on existing knowledge of related compounds. The synthetic strategies and expected physicochemical and spectroscopic properties outlined herein offer a solid foundation for researchers working with this important heterocyclic scaffold. Further research into the specific chemical properties of this compound is warranted to fully unlock its potential in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the spectroscopic data for 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the experimental choices and the interpretation of the spectral features, ensuring scientific integrity and practical applicability.

Introduction

This compound belongs to the pyrazolopyridine class of bicyclic heteroaromatic compounds. This scaffold is a common feature in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. Accurate and comprehensive structural elucidation is paramount for understanding its chemical reactivity, metabolic fate, and interaction with biological targets. This guide focuses on the key analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering convention for the pyrazolo[4,3-b]pyridine ring system is crucial for assigning NMR signals.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; N1 [label="N1", pos="0,1.5!"]; N2 [label="N2", pos="-1.2,0.75!"]; C3 [label="C3", pos="-1.2,-0.75!"]; C3a [label="C3a", pos="0,0!"]; N4 [label="N4", pos="1.2,0.75!"]; C5 [label="C5", pos="2.4,0!"]; C6 [label="C6", pos="2.4,-1.5!"]; C7 [label="C7", pos="1.2,-2.25!"]; C7a [label="C7a", pos="0,-1.5!"]; COOH [label="COOH", pos="1.2,-3.5!"];

N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C7a; C7a -- N4; N4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7 -- COOH [style=solid];

H1 [label="H", pos="-0.5,2!"]; H3 [label="H", pos="-2,-1.25!"]; H5 [label="H", pos="3.2,0!"]; H6 [label="H", pos="3.2,-1.5!"];

N1 -- H1 [style=solid]; C3 -- H3 [style=solid]; C5 -- H5 [style=solid]; C6 -- H6 [style=solid]; }

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this molecule is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a signal for the acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H38.2 - 8.4s-
H58.6 - 8.8d~5.0
H67.4 - 7.6d~5.0
NH (pyrazole)13.0 - 14.0br s-
COOH12.0 - 13.0br s-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The pyridine ring protons, H5 and H6, are expected to appear as doublets due to coupling with each other. The downfield shift of H5 is attributed to its proximity to the electronegative nitrogen atom (N4). The pyrazole proton, H3, is anticipated to be a singlet.

  • Labile Protons: The protons of the carboxylic acid and the N-H of the pyrazole ring are labile and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets and may undergo deuterium exchange upon addition of D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C3130 - 135
C3a145 - 150
C5150 - 155
C6115 - 120
C7140 - 145
C7a125 - 130
COOH165 - 170

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts of the carbon atoms are influenced by their electronic environment. The carbons of the pyridine ring (C5, C6) and the pyrazole ring (C3, C3a, C7a) will have distinct chemical shifts. The quaternary carbons (C3a, C7, C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbonyl carbon of the carboxylic acid will appear significantly downfield.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment (zg30).

      • Spectral width: 0-16 ppm.

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled pulse program (zgpg30).

      • Spectral width: 0-200 ppm.

      • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

      • Relaxation delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is invaluable for confirming the molecular weight and purity of a compound.

Expected LC-MS Data

For this compound (Molecular Formula: C₇H₅N₃O₂, Molecular Weight: 163.13 g/mol ), the following is expected:

  • Liquid Chromatography: A single sharp peak in the chromatogram, indicating the purity of the compound. The retention time will depend on the specific LC conditions (column, mobile phase, flow rate).

  • Mass Spectrometry:

    • Positive Ion Mode (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 164.1. Depending on the solvent system, adducts such as [M+Na]⁺ (m/z 186.1) or [M+K]⁺ (m/z 202.1) may also be observed.

    • Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 162.1 would be the expected major ion.

Table 3: LC-MS Data Summary

IonModeCalculated m/z
[M+H]⁺ESI+164.0455
[M-H]⁻ESI-162.0309

Experimental Protocol for LC-MS Data Acquisition
graph "LCMS_Workflow" { rankdir=LR; node [shape=box, style=rounded]; A [label="Sample Injection"]; B [label="HPLC Separation\n(C18 Column)"]; C [label="Electrospray Ionization\n(ESI)"]; D [label="Mass Analysis\n(Quadrupole or TOF)"]; E [label="Data Acquisition & Processing"]; A -> B -> C -> D -> E; } Caption: A typical workflow for LC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Liquid Chromatography Parameters:

    • Column: A C18 reversed-phase column is commonly used for this type of compound.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Both positive and negative ion modes should be run to obtain comprehensive data.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 120-150 °C.

Conclusion

The Biological Versatility of the 1H-Pyrazolo[4,3-b]pyridine Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of 1H-Pyrazolo[4,3-b]pyridine

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the 1H-pyrazolo[4,3-b]pyridine scaffold has garnered significant attention as a privileged structure in medicinal chemistry. Its unique arrangement of nitrogen atoms and fused ring system provides a rigid framework amenable to diverse functionalization, enabling the precise spatial orientation of substituents to interact with various biological targets. This guide delves into the extensive biological activities exhibited by derivatives of the 1H-pyrazolo[4,3-b]pyridine core, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation. For researchers and drug development professionals, understanding the multifaceted nature of this scaffold is paramount to unlocking its full potential in creating next-generation therapeutics.

Anticancer Activity: A Multi-pronged Approach to Oncology

The 1H-pyrazolo[4,3-b]pyridine scaffold has proven to be a remarkably versatile platform for the development of potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.

Kinase Inhibition: A Dominant Mechanism

A primary driver of the anticancer potential of pyrazolopyridine derivatives is their ability to act as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

  • Dual FLT3/CDK4 Inhibition: Certain 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have demonstrated potent dual inhibitory activity against FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4)[1]. The optimized compound 23k exhibited IC50 values of 11 nM and 7 nM for FLT3 and CDK4, respectively, and demonstrated a 67% tumor growth inhibition in a xenograft model at a 200 mg/kg dose[1]. This dual-targeting approach is particularly promising for treating acute myeloid leukemia (AML), where both FLT3 and cell cycle dysregulation play significant roles.

  • DYRK1A/1B Inhibition: Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have been synthesized as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B)[2]. The compound 8h , a 3,5-diaryl substituted derivative, displayed an impressive IC50 of 3 nM against DYRK1B and inhibited the proliferation of HCT116 colon cancer cells with an IC50 of 1.6 µM[2].

  • TBK1 Inhibition: The 1H-pyrazolo[3,4-b]pyridine scaffold has also yielded potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis[3][4]. Optimized compounds, such as 15y , have shown picomolar inhibitory activity against TBK1 with an IC50 value of 0.2 nM and exhibited good kinase selectivity[3][4][5]. This compound effectively inhibited TBK1 downstream signaling and displayed antiproliferative effects on several cancer cell lines[4].

  • FGFR and ALK Inhibition: The versatility of the pyrazolopyridine core is further highlighted by its application in developing inhibitors for Fibroblast Growth Factor Receptors (FGFR) and Anaplastic Lymphoma Kinase (ALK). A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent and selective FGFR kinase inhibitors, with compound 7n showing significant antitumor activity in a FGFR1-driven xenograft model[6]. Another study identified a novel and potent inhibitor of the crizotinib-resistant ALK-L1196M mutant, compound 10g , which displayed exceptional enzymatic activities with IC50 values <0.5 nM against both wild-type and mutant ALK[7].

DNA Binding and Antiproliferative Effects

Beyond kinase inhibition, some 1H-pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects through direct interaction with DNA[8]. Several synthesized compounds exhibited good antiproliferative activity against HePG-2, MCF-7, HCT-116, and PC-3 cancer cell lines, with their potency correlating with their DNA binding affinity[8]. This suggests that intercalation or groove binding to the DNA helix can be a viable mechanism of action for this class of compounds. Furthermore, new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines have shown potent in vitro antiproliferative activity in the low micromolar range without affecting normal cells and demonstrated in vivo tumor growth inhibition in a breast cancer mouse model[9].

Quantitative Data Summary: Anticancer Activity
Compound/Derivative ClassTarget(s)IC50/ActivityCancer Model(s)Reference
6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine (23k )FLT3, CDK411 nM, 7 nMMV4-11 xenograft[1]
3,5-diaryl-1H-pyrazolo[3,4-b]pyridine (8h )DYRK1B3 nMHCT116 colon cancer cells[2]
1H-pyrazolo[3,4-b]pyridine (15y )TBK10.2 nMA172, U87MG, A375, A2058, Panc0504 cell lines[3][4][5]
1H-pyrazolo[3,4-b]pyridine (7n )FGFRPotent in vitroH1581 xenograft[6]
1H-pyrazolo[3,4-b]pyridine (10g )ALK-L1196M, ALK-wt, ROS1<0.5 nMALK-L1196M-Ba/F3, H2228 cells[7]
Various 1H-pyrazolo[3,4-b]pyridinesDNAGood antiproliferative activityHePG-2, MCF-7, HCT-116, PC-3 cell lines[8]
1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridinesNot specified0.75–4.15 µMBreast cancer mouse model[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FLT3)
  • Reagents and Materials: Recombinant human FLT3 kinase, ATP, appropriate substrate peptide (e.g., a poly-Glu-Tyr peptide), kinase buffer, 96-well plates, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of recombinant FLT3 kinase and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization: Dual FLT3/CDK4 Inhibition

FLT3_CDK4_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 P AKT AKT FLT3->AKT P MAPK MAPK FLT3->MAPK P Proliferation Cell Proliferation Survival STAT5->Proliferation AKT->Proliferation MAPK->Proliferation G1_S_Transition G1/S Phase Transition CDK4_CyclinD CDK4/Cyclin D Rb Rb CDK4_CyclinD->Rb P E2F E2F Rb->E2F Inhibits E2F->G1_S_Transition Pyrazolopyridine Pyrazolo[4,3-b]pyridine Derivative Pyrazolopyridine->FLT3 Pyrazolopyridine->CDK4_CyclinD

Caption: Dual inhibition of FLT3 and CDK4 signaling pathways by a pyrazolopyridine derivative.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. The 1H-pyrazolo[4,3-b]pyridine scaffold and its isomers have shown considerable promise in this arena, with derivatives exhibiting activity against a range of bacteria and fungi.

Antibacterial and Antifungal Spectrum

Pyrazolopyridine derivatives have demonstrated broad-spectrum antibacterial activity. For instance, certain derivatives have shown promising activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli[10]. Some compounds have also exhibited potent antifungal effects against Candida albicans, Candida krusei, and Candida parapsilosis[10]. The minimum inhibitory concentrations (MICs) for some of these compounds are in the low microgram per milliliter range, indicating significant potency[11][12].

Mechanism of Action: Targeting Essential Bacterial Enzymes

A plausible mechanism for the antibacterial action of some pyrazolopyridine derivatives is the inhibition of DNA gyrase[10]. This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting this enzyme, the compounds effectively halt bacterial proliferation. Molecular docking studies have supported this hypothesis by revealing key interactions between the pyrazolopyridine core and the active site of DNA gyrase[10].

Quantitative Data Summary: Antimicrobial Activity
Derivative ClassOrganism(s)MIC (µg/mL)Reference
Pyrazolo[3,4-b]pyridine derivativePseudomonas aeruginosaPotent[10]
Pyrazolo[1,5-a]pyrimidine-5,7-diamineEnterococcus faecalis, Pseudomonas aeruginosa0.03, 0.49[11]
Imidazo[1,2-b]pyrazole-2-amineEscherichia coli, Pseudomonas aeruginosa0.03, 0.49[11]
Pyrazole derivativeEscherichia coli0.25[12]
Pyrazole derivativeStreptococcus epidermidis0.25[12]
Pyrazole derivativeAspergillus niger1[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Reagents and Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), bacterial inoculum (adjusted to 0.5 McFarland standard), 96-well microtiter plates, test compounds (dissolved in DMSO), and a positive control antibiotic (e.g., ciprofloxacin).

  • Assay Procedure:

    • Prepare a two-fold serial dilution of the test compounds in CAMHB in the wells of a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: The MIC value is reported in µg/mL or µM.

Experimental Workflow Visualization: Antimicrobial Susceptibility Testing

MIC_Workflow Start Start: Prepare Bacterial Inoculum SerialDilution Prepare Serial Dilutions of Test Compound in 96-Well Plate Start->SerialDilution Inoculation Inoculate Wells with Standardized Bacterial Suspension SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Readout Visually Inspect for Bacterial Growth (Turbidity) Incubation->Readout MIC_Determination Determine MIC: Lowest Concentration with No Growth Readout->MIC_Determination

References

Unlocking the Therapeutic Potential of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The pyrazole and fused pyrazolopyridine scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Their unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, make them ideal for interacting with a wide range of biological targets.[1] This guide focuses on a specific, promising derivative, 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid , and outlines a comprehensive, hypothesis-driven strategy for identifying and validating its potential therapeutic targets. We will delve into the established biological landscape of related pyrazolopyridine isomers to inform our approach, present detailed experimental protocols for target screening and validation, and provide a logical framework for data interpretation and downstream development. This document serves as a technical whitepaper for researchers aiming to translate this promising chemical entity into a novel therapeutic agent.

The Pyrazolopyridine Scaffold: A Landscape of Proven Biological Activity

The versatility of the pyrazolopyridine core is well-documented. Different isomers have been successfully developed into potent and selective modulators of critical disease-related targets. This established precedent provides a strong rationale for investigating the therapeutic potential of the this compound scaffold. The key is to leverage existing knowledge to formulate a high-probability target identification strategy.

For instance, derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1) , a crucial kinase in innate immunity and oncogenesis signaling pathways.[3][4][5] In a different context, 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as novel small-molecule inhibitors of the PD-1/PD-L1 interaction , a cornerstone of modern cancer immunotherapy.[6] Furthermore, the broader class of pyrazolopyridines has yielded inhibitors for various other kinases and enzymes like carbonic anhydrases.[7][8][9]

This body of evidence strongly suggests that the primary target classes for this compound are likely to be found within the domains of protein kinases and immuno-oncology pathways .

Pyrazolopyridine Isomer Identified Therapeutic Target/Activity Therapeutic Area Reference
1H-Pyrazolo[3,4-b]pyridineTANK-binding kinase 1 (TBK1) InhibitionImmunology, Oncology[3][4][5]
1-Methyl-1H-pyrazolo[4,3-b]pyridinePD-1/PD-L1 Interaction InhibitionImmuno-Oncology[6]
Pyrazolo[4,3-c]pyridineCarbonic Anhydrase InhibitionVarious[8][9]
Pyrazolo[1,5-a]pyrimidineSelective Kinase Inhibition, PDE10A InhibitionOncology, Neurology[10]
1H-Pyrazolo[3,4-b]pyridinesGeneral Kinase Inhibition (e.g., MKK4)Oncology, Inflammation[11]

A Multi-Pronged Strategy for Target Identification

Based on the landscape analysis, a logical and efficient approach involves pursuing parallel, hypothesis-driven screening campaigns complemented by unbiased phenotypic screening. This strategy maximizes the probability of identifying high-value targets.

Causality of the Approach:

  • Hypothesis-Driven Screening: By focusing on kinases and immuno-oncology targets first, we leverage the high probability of success indicated by structurally similar compounds. This is a resource-efficient path to identifying potent and specific interactions.

  • Unbiased Phenotypic Screening: This approach acts as a crucial safety net. It allows for the discovery of entirely novel mechanisms of action that would be missed by a purely hypothesis-driven approach. A significant anti-proliferative effect in a specific cancer cell line, for example, could unveil a novel target or pathway.

G cluster_0 Hypothesis-Driven Screening cluster_1 Unbiased Screening compound 1H-Pyrazolo[4,3-b]pyridine- 7-carboxylic acid kinase_screen Broad Kinase Panel Screen (Biochemical Assays) compound->kinase_screen io_screen Immuno-Oncology Target Screen (e.g., PD-1/PD-L1 HTRF Assay) compound->io_screen pheno_screen Phenotypic Screen (e.g., Cancer Cell Line Panel) compound->pheno_screen kinase_hits Kinase 'Hits' (Potent Inhibitors) kinase_screen->kinase_hits io_hits I/O 'Hits' (e.g., PD-L1 Binders) io_screen->io_hits pheno_hits Phenotypic 'Hits' (e.g., Anti-proliferative Activity) pheno_screen->pheno_hits validation Hit Validation & Prioritization (Cell-Based Assays, MoA Studies) kinase_hits->validation io_hits->validation pheno_hits->validation

Figure 1: High-level strategy for target identification.

Experimental Protocols & Methodologies

The trustworthiness of any screening campaign rests on robust and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the primary screening assays.

Protocol: In Vitro Biochemical Kinase Inhibition Assay

This protocol is designed to determine the inhibitory potency of the test compound against a panel of purified protein kinases by measuring the extent of substrate phosphorylation. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is the primary endpoint.[12]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product formed is quantified, often using fluorescence or luminescence-based methods.[13] A reduction in signal in the presence of the test compound indicates inhibition.[14][15]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution plate (e.g., 11-point, 3-fold dilutions) in DMSO. A typical starting concentration for the assay might be 100 µM.

    • Include a DMSO-only control (representing 0% inhibition) and a well with a known potent inhibitor for the specific kinase as a positive control (representing 100% inhibition).[16]

  • Assay Plate Preparation:

    • Using a liquid handler, dispense a small volume (e.g., 50 nL) from the compound dilution plate into a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the appropriate kinase assay buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[17]

    • Dispense the kinase/substrate solution into the assay plate containing the compound.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature. This step is critical to allow the compound to bind to its target.

  • Initiation and Termination:

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the phosphorylation reaction by adding the ATP solution to all wells.

    • Allow the reaction to proceed for a pre-determined time (e.g., 60 minutes) at room temperature, ensuring the reaction remains within the linear range.[18]

    • Terminate the reaction by adding a detection solution. This solution typically contains EDTA to chelate Mg2+ (a necessary cofactor for kinases) and antibodies or reagents to detect the phosphorylated product.

  • Signal Detection and Data Analysis:

    • Read the plate on a suitable plate reader (e.g., for TR-FRET or luminescence).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0%) and positive (100%) controls.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

G start Start prep_compound Prepare Compound Serial Dilutions start->prep_compound dispense_compound Dispense Compound to Assay Plate prep_compound->dispense_compound add_kinase Add Kinase/ Substrate Mix dispense_compound->add_kinase pre_incubate Pre-incubate (15-30 min) add_kinase->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate (60 min) add_atp->incubate add_stop Add Stop/ Detection Reagent incubate->add_stop read_plate Read Signal (e.g., TR-FRET) add_stop->read_plate analyze Calculate % Inhibition Determine IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for a biochemical kinase inhibition assay.
Protocol: PD-1/PD-L1 Interaction HTRF Assay

This protocol describes a biochemical assay to identify compounds that disrupt the interaction between the immune checkpoint proteins PD-1 and PD-L1.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. Recombinant PD-1 and PD-L1 proteins are tagged with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore, respectively. When the proteins interact, the fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal. This method was successfully used to identify the 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.[6]

Step-by-Step Methodology:

  • Compound Preparation:

    • Follow the same procedure as in Protocol 3.1 to prepare a serial dilution plate of the test compound.

  • Assay Plate Preparation:

    • Dispense the diluted compounds into a suitable low-volume 384-well assay plate.

  • Reagent Preparation and Dispensing:

    • Prepare a solution of tagged PD-L1 (e.g., His-tagged PD-L1 with an anti-His-d2 acceptor antibody) in HTRF buffer.

    • Dispense this solution into the wells containing the compound and incubate briefly.

    • Prepare a solution of tagged PD-1 (e.g., Fc-tagged PD-1 with an anti-Fc-Europium cryptate donor antibody) in HTRF buffer.

    • Dispense the PD-1 solution into the wells to initiate the binding reaction.

  • Incubation and Detection:

    • Seal the plate and incubate at room temperature for a defined period (e.g., 2-4 hours, or overnight) to allow the protein-protein interaction to reach equilibrium.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor Signal / Donor Signal) and normalize the data to DMSO (no inhibition) and a known inhibitor or no-protein (maximum inhibition) controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol: Cell-Based Target Validation and Cytotoxicity Assay

Once a "hit" is identified in a biochemical assay, it is crucial to confirm its activity in a more physiologically relevant cellular context.[19][20] This protocol outlines a method to assess the compound's effect on cancer cell proliferation.

Principle: This assay measures the number of viable cells after treatment with the test compound. A common method is to use a reagent like resazurin, which is reduced by metabolically active cells into the fluorescent product resorufin. A decrease in fluorescence indicates reduced cell viability or proliferation.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., a line known to be dependent on the kinase "hit" from Protocol 3.1) under standard conditions.

    • Harvest the cells and seed them at an appropriate density into a 96-well or 384-well clear-bottom tissue culture plate.

    • Allow cells to adhere and resume proliferation (typically overnight).

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the various concentrations of the compound. Include DMSO vehicle controls.

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment:

    • Add a viability reagent (e.g., resazurin or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours to allow for the metabolic conversion of the reagent.

  • Signal Detection and Analysis:

    • Measure the fluorescence or luminescence on a plate reader.

    • Normalize the data to the DMSO-treated wells (100% viability).

    • Plot the normalized viability against the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

G start Start seed_cells Seed Cells in Microplate start->seed_cells adhere Allow Adhesion (Overnight) seed_cells->adhere treat_cells Treat Cells with Compound Dilutions adhere->treat_cells incubate Incubate (72 hours) treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent incubate_reagent Incubate (1-4 hours) add_reagent->incubate_reagent read_plate Read Signal (Fluorescence) incubate_reagent->read_plate analyze Calculate % Viability Determine GI50 read_plate->analyze end End analyze->end

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents across a wide range of therapeutic areas. Its unique electronic properties, hydrogen bonding capabilities, and rigid bicyclic structure make it an ideal framework for designing potent and selective modulators of various biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and immune checkpoint proteins. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-b]pyridine analogs. We will dissect the scaffold position-by-position, elucidating how specific substitutions influence biological activity, selectivity, and pharmacokinetic profiles. This guide synthesizes data from seminal and recent studies, offering field-proven insights into the rational design of novel therapeutics based on this versatile core.

Introduction: The Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole ring and a pyridine ring. This arrangement creates a unique scaffold with distinct regions for chemical modification, each offering an opportunity to modulate biological activity and physicochemical properties. The core itself contains key pharmacophoric features: the pyrazole nitrogen (N1) can act as a hydrogen bond donor or be substituted to explore specific binding pockets, while the pyridine nitrogen (N4) primarily functions as a hydrogen bond acceptor. These intrinsic features are fundamental to the scaffold's ability to mimic the hinge-binding motifs required for many kinase inhibitors.[1]

The versatility of this scaffold is highlighted by its presence in compounds targeting diverse protein families. Notable examples include Glumetinib, a selective c-Met kinase inhibitor for cancer therapy, and VU0418506, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) for potential treatment of Parkinson's disease.[2][3] This guide will systematically explore the SAR at each key position of the scaffold, providing a logical framework for future drug design endeavors.

Synthesis_Workflow start 2-Chloro-3-nitropyridine step1 SNAr Reaction (e.g., with Ethyl Acetoacetate) start->step1 + Nucleophile step2 Japp-Klingemann Reaction (with Arenediazonium Salt) step1->step2 + Diazonium Salt step3 Cyclization/ Annulation step2->step3 One-pot Procedure product Substituted Pyrazolo[4,3-b]pyridine step3->product SAR_Logic_mGlu4 cluster_0 Core Scaffold cluster_1 N1 Position cluster_2 C3 Substituent Scaffold Pyrazolo[4,3-b]pyridine Potency High Potency (e.g., VU0418506) Scaffold->Potency N1_H N1-H (Unsubstituted) N1_H->Potency N1_R N1-Alkyl/Aryl N1_R->Potency Loss of Activity C3_Optimal 3-Cl, 4-F Phenylamino C3_Optimal->Potency C3_Suboptimal Other Phenyl Patterns C3_Suboptimal->Potency Reduced Activity

References

The Pyrazolo[4,3-b]pyridine Scaffold: A Technical Guide to Synthesis and Application in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the pyrazolo[4,3-b]pyridine core structure. We will delve into its synthesis, with a focus on a robust and efficient protocol, and explore its significant potential in the discovery of novel kinase inhibitors, exemplified by its application in targeting key signaling pathways implicated in oncology.

Introduction: The Emerging Importance of the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] Its structural resemblance to purines allows it to function as a versatile hinge-binding motif in various ATP-dependent enzymes, particularly kinases. This has led to the development of numerous potent and selective kinase inhibitors targeting a range of therapeutic areas, most notably cancer.

Derivatives of this core have demonstrated inhibitory activity against several crucial kinases, including c-Met, Cyclin-Dependent Kinase 8 (CDK8), and Interleukin-2 Inducible T-cell Kinase (ITK), making it a scaffold of high interest for the development of targeted therapies.[1] Furthermore, pyrazolo[4,3-b]pyridine derivatives have shown potential as HIV-1 non-nucleoside reverse transcriptase inhibitors and corticotropin-releasing factor type-1 (CRF1) antagonists.[1]

This guide will provide a detailed, field-proven protocol for the synthesis of the pyrazolo[4,3-b]pyridine core, discuss its derivatization, and explore its application in the context of kinase inhibitor design, with a focus on the c-Met signaling pathway as a prime example.

Synthesis of the Pyrazolo[4,3-b]pyridine Core: A Robust and Validated Protocol

The synthesis of the pyrazolo[4,3-b]pyridine core can be approached through several strategies, broadly categorized as either the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a functionalized pyridine. This guide will focus on a highly efficient and versatile method that falls into the latter category, commencing from readily available 2-chloro-3-nitropyridines and employing a sequence of a Nucleophilic Aromatic Substitution (SNAr) and a modified Japp-Klingemann reaction.[1][2]

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy is predicated on the reliability of the SNAr reaction on the electron-deficient pyridine ring and the efficiency of the Japp-Klingemann reaction for the formation of the pyrazole ring. The retrosynthetic analysis is depicted below.

G Target Pyrazolo[4,3-b]pyridine Core Hydrazone Hydrazone Intermediate Target->Hydrazone Intramolecular Cyclization PyridinylKetoEster Pyridinyl Keto Ester Hydrazone->PyridinylKetoEster Japp-Klingemann Reaction ArylDiazonium Aryl Diazonium Salt Hydrazone->ArylDiazonium StartingMaterials 2-Chloro-3-nitropyridine + β-keto-ester PyridinylKetoEster->StartingMaterials SNAr Reaction

Caption: Retrosynthetic analysis of the pyrazolo[4,3-b]pyridine core.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product characterization.

Part A: Synthesis of Ethyl 2-(3-nitro-pyridin-2-yl)-3-oxobutanoate (Pyridinyl Keto Ester)

Causality: The SNAr reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack by the enolate of the β-keto-ester. The choice of a non-protic polar solvent like DMF or acetonitrile stabilizes the charged intermediates.

Step-by-Step Protocol:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add ethyl acetoacetate (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexane) to afford the desired pyridinyl keto ester as a solid.

  • Validation: Characterize the product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part B: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Causality: The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with the active methylene compound (the pyridinyl keto ester). The subsequent cyclization is an intramolecular nucleophilic aromatic substitution where the hydrazone nitrogen attacks the carbon bearing the nitro group, leading to the formation of the pyrazole ring. A base is required to facilitate the initial deprotonation for the azo-coupling and the final cyclization step. Pyrrolidine is an effective base for this transformation.

Step-by-Step Protocol:

  • Prepare the aryl diazonium tosylate by reacting the corresponding aniline (1.0 eq) with sodium nitrite (1.1 eq) and p-toluenesulfonic acid (1.2 eq) in a mixture of water and acetonitrile at 0-5 °C. Isolate the stable diazonium salt by filtration.

  • To a solution of the pyridinyl keto ester from Part A (1.0 eq) in acetonitrile (15 mL/mmol), add the aryl diazonium tosylate (1.1 eq) and pyridine (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the azo-intermediate by TLC.

  • Add pyrrolidine (2.0 eq) to the reaction mixture to facilitate deacylation and cyclization.

  • Stir the reaction at room temperature and monitor the formation of the final product by TLC (Eluent: 40% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 30-40% Ethyl Acetate in Hexane) to yield the desired pyrazolo[4,3-b]pyridine derivative.

  • Validation: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and HRMS.

G cluster_0 Part A: SNAr Reaction cluster_1 Part B: One-Pot Japp-Klingemann & Cyclization 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Pyridinyl Keto Ester Pyridinyl Keto Ester 2-Chloro-3-nitropyridine->Pyridinyl Keto Ester Ethyl acetoacetate, K2CO3, MeCN, 60°C Azo Intermediate Azo Intermediate Pyridinyl Keto Ester->Azo Intermediate ArN2+OTs-, Pyridine, MeCN Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Azo Intermediate->Pyrazolo[4,3-b]pyridine Pyrrolidine, MeCN

Caption: Experimental workflow for the synthesis of pyrazolo[4,3-b]pyridines.

Biological Applications: Targeting Kinase Signaling Pathways

The pyrazolo[4,3-b]pyridine scaffold has proven to be a highly effective core for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases is a crucial aspect of its inhibitory activity.

Case Study: Pyrazolo[4,3-b]pyridines as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a key driver in many human cancers. Glumetinib (also known as SCC244) is a highly potent and selective c-Met inhibitor based on the pyrazolo[4,3-b]pyridine scaffold that is currently in clinical development.[3][4][5][6][7]

G cluster_0 Downstream Signaling cluster_1 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Phosphorylates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates STAT STAT Pathway cMet->STAT Activates Glumetinib Glumetinib (Pyrazolo[4,3-b]pyridine derivative) Glumetinib->cMet Inhibits ATP Binding Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion STAT->Invasion

Caption: Simplified c-Met signaling pathway and the inhibitory action of Glumetinib.

Structure-Activity Relationship (SAR) Insights

The development of potent pyrazolo[4,3-b]pyridine-based kinase inhibitors relies on a deep understanding of their structure-activity relationships. Key insights include:

  • The Pyrazole N-H: The N-H proton of the pyrazole ring is often crucial for forming a hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[8]

  • Substitution at the 1-position: The nature of the substituent at the N1 position of the pyrazole ring significantly influences both potency and selectivity. Large, hydrophobic groups are often well-tolerated and can interact with the hydrophobic pocket of the kinase.

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also be used to achieve selectivity against other kinases.

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of a selection of pyrazolo[4,3-b]pyridine derivatives against various kinases, highlighting the potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
Glumetinib (SCC244) c-Met0.42EBC-10.001[5][6]
Compound 37 c-Met-EBC-1-[8]
Compound 39 ITK---[8]
A TRK Inhibitor TRKA56Km-120.304[9]
A TBK1 Inhibitor TBK10.2--[10]

Conclusion and Future Perspectives

The pyrazolo[4,3-b]pyridine core represents a highly valuable scaffold in modern drug discovery. Its synthetic accessibility, coupled with its proven ability to potently and selectively inhibit a range of clinically relevant kinases, ensures its continued importance in the development of novel therapeutics. The robust synthetic protocol detailed in this guide provides a solid foundation for the exploration of this chemical space. Future efforts in this area will likely focus on the development of even more selective inhibitors, the exploration of novel biological targets for this scaffold, and the application of advanced synthetic methodologies to further expand the accessible chemical diversity.

References

Exploring derivatives of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid Derivatives

Abstract

The 1H-Pyrazolo[4,3-b]pyridine core represents a class of heterocyclic compounds known as "privileged scaffolds" in medicinal chemistry.[1][2] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, making them a focal point for drug discovery.[3] This guide provides an in-depth exploration of derivatives of one specific, highly versatile member of this family: this compound. We will dissect synthetic strategies for the core and its subsequent derivatization, provide detailed experimental protocols and characterization methodologies, and explore the structure-activity relationships (SAR) that drive their biological function, particularly in the context of kinase inhibition.

The 1H-Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core

The addition of a carboxylic acid group at the 7-position transforms this scaffold into a versatile platform for chemical exploration. This functional group serves as a robust chemical handle for creating extensive libraries of amides, esters, and other derivatives, allowing for the fine-tuning of physiochemical properties and biological potency.

Synthetic Strategies for Derivatization

The creation of a diverse library of derivatives begins with the efficient synthesis of the core scaffold, followed by systematic modification at various positions.

Synthesis of the Core 1H-Pyrazolo[4,3-b]pyridine Ring System

A primary challenge is the regioselective construction of the fused ring system. A highly effective and modern approach involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction, starting from readily available 2-chloro-3-nitropyridines.[7] This method offers excellent control and operational simplicity.

The general retrosynthetic approach is outlined below:

G Target Target: 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate Reagents1 Japp-Klingemann Reaction (Arenediazonium Tosylate) Target->Reagents1 Hydrazone Hydrazone Intermediate (A) Ketoester Pyridinyl Ketoester (B) Hydrazone->Ketoester Reagents2 S(N)Ar Reaction (e.g., Ethyl Acetoacetate) Ketoester->Reagents2 Chloronitropyridine 2-Chloro-3-nitropyridine (C) Reagents1->Hydrazone Reagents2->Chloronitropyridine

Caption: Retrosynthesis of the pyrazolo[4,3-b]pyridine core.[7]

This process typically yields an ester, such as ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, which can then be hydrolyzed to the desired carboxylic acid core under basic conditions (e.g., using NaOH or LiOH).[8]

Derivatization at the C7-Carboxylic Acid

The carboxylic acid is the primary point for diversification. Standard peptide coupling reactions are employed to generate a wide array of amides, which is a common motif in kinase inhibitors.

  • Amide Bond Formation: The carboxylic acid is activated using coupling reagents like HATU, HBTU, or EDC/HOBt, followed by the addition of a primary or secondary amine. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups on the amine component.

  • Esterification: Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with alkyl halides under basic conditions can be used to form esters.

Derivatization at Other Positions

To fully explore the chemical space, modifications at other positions are crucial for modulating selectivity and pharmacokinetic properties.

  • N1-Position: The pyrazole nitrogen can be functionalized via N-alkylation or N-arylation, typically using an appropriate alkyl or aryl halide in the presence of a base like cesium carbonate or sodium hydride.

  • C6-Position: Introducing a leaving group, such as bromine, at the C6-position during the initial synthesis of the pyridine precursor opens the door for palladium-catalyzed cross-coupling reactions.[9] Suzuki coupling (with boronic acids) or Buchwald-Hartwig amination (with amines) can be used to install a variety of aryl, heteroaryl, or amino substituents.

The overall derivatization strategy can be visualized as a multi-pronged approach from a central core.

G Core {this compound | Core Scaffold} C7_Node C7-Position Amide / Ester Formation Core:head->C7_Node:head Primary Diversification N1_Node N1-Position N-Alkylation / N-Arylation Core:head->N1_Node:head Selectivity Tuning C6_Node C6-Position Suzuki / Buchwald-Hartwig Cross-Coupling Core:head->C6_Node:head Scaffold Extension

Caption: Key diversification points on the core scaffold.

Experimental Protocols and Characterization

Scientific integrity demands that synthetic protocols are reproducible and that all new chemical entities are rigorously characterized.[10]

Protocol 1: General Procedure for Amide Coupling at the C7-Position

This protocol describes a typical amide bond formation using HATU as the coupling agent.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

  • Activation: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq.) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide derivative.

Protocol 2: General Procedure for Suzuki Cross-Coupling at the C6-Position

This protocol assumes a starting material of 6-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate ester.

  • Reaction Setup: In a reaction vessel, combine the 6-bromo-pyrazolo[4,3-b]pyridine ester (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base: Add a solvent system, typically a mixture of dioxane and water, followed by a base such as sodium carbonate (2.0 eq.).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid as a final step, if desired, using standard saponification conditions (e.g., LiOH in THF/water).

Workflow for Compound Validation

Every newly synthesized compound must undergo a rigorous validation process to confirm its identity and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Analysis Synthesis Chemical Synthesis Purification Flash Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS High-Resolution MS (HRMS) Purification->MS HPLC HPLC Analysis Purification->HPLC Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Confirmation Purity >95% Confirmed HPLC->Purity_Confirmation

Caption: Standard workflow for synthesis and validation.

Data Characterization Summary

The data obtained from analytical techniques are crucial for confirming the successful synthesis of a target molecule.

Technique Purpose Example Expected Result for a Novel Derivative
¹H NMR Confirms proton environment and connectivity.Distinct peaks with appropriate chemical shifts, integration values, and splitting patterns corresponding to the proposed structure.
¹³C NMR Confirms the carbon backbone of the molecule.A peak for each unique carbon atom in the molecule at its characteristic chemical shift.
HRMS (ESI) Determines the exact mass and confirms elemental composition.Calculated m/z value for [M+H]⁺ matches the observed value to within 5 ppm.[11]
HPLC Determines the purity of the final compound.A single major peak, representing >95% of the total integrated area at a specific wavelength (e.g., 254 nm).[12]

Biological Significance and Structure-Activity Relationships (SAR)

Derivatives of the pyrazolopyridine scaffold have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][13] A particularly fruitful area of research has been in the development of protein kinase inhibitors.[12]

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. The 1H-Pyrazolo[4,3-b]pyridine scaffold can function as an "ATP mimetic," binding to the ATP pocket of kinases and inhibiting their function.[14] Structure-activity relationship (SAR) studies are essential to optimize this binding and achieve high potency and selectivity.

SAR Insights for Kinase Inhibition

Through systematic derivatization, researchers have uncovered key relationships between structure and inhibitory activity.

Position Modification General Impact on Activity Rationale
C7-Amide Introduction of various substituted aryl or alkyl groups.Potency and selectivity are highly sensitive to the nature of the amine.The amide substituent often extends into a solvent-exposed region or a specific sub-pocket of the kinase active site, allowing for tailored interactions.[12]
N1-Position Small alkyl groups (e.g., methyl).Can improve cell permeability and metabolic stability.N-alkylation can block a potential site of metabolism and remove a hydrogen bond donor, which may favorably alter pharmacokinetic properties.[15]
C6-Position Addition of aryl or heteroaryl groups via cross-coupling.Can significantly increase potency by accessing additional binding pockets.These extensions can form new hydrogen bonds or van der Waals interactions with residues outside the primary hinge-binding region.

The iterative process of SAR exploration is a cornerstone of modern drug discovery.

G Design Design Analogs (Vary R¹, R², etc.) Synthesis Synthesize & Purify New Derivatives Design->Synthesis Testing In Vitro Assay (e.g., Kinase IC₅₀) Synthesis->Testing Analysis Analyze Data (SAR) Testing->Analysis Analysis->Design Iterate Lead_Opt Lead Optimization Analysis->Lead_Opt Identify Potent Compound

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

The this compound scaffold is a powerful and versatile starting point for the development of novel therapeutics. Its synthetic tractability at multiple positions allows for the generation of large, diverse chemical libraries. The insights gained from SAR studies, particularly in the realm of kinase inhibition, have already led to the discovery of highly potent molecules.[12]

Future research will likely focus on:

  • Exploring Novel Substitution Patterns: Utilizing advanced synthetic methods to access previously unexplored chemical space.

  • Improving Selectivity: Fine-tuning derivatives to inhibit specific kinases or kinase families, thereby reducing off-target effects and potential toxicity.

  • Application to New Targets: Expanding the application of this privileged scaffold beyond kinases to other enzyme classes and protein-protein interactions.[16]

This guide has provided a framework for understanding and exploring the rich chemistry and biology of this compound derivatives, offering a solid foundation for researchers and scientists in the field of drug discovery.

References

Physicochemical Characterization of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid belongs to the pyrazolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including roles as kinase inhibitors.[1][2] A thorough and systematic physicochemical characterization is the bedrock of any successful drug discovery and development program, providing the essential data needed to understand a compound's behavior, guide formulation, and ensure reproducibility. This technical guide offers a comprehensive framework for the characterization of this compound, detailing the critical experimental protocols and the scientific rationale behind them. The methodologies cover structural elucidation, purity assessment, solid-state properties, and key developability parameters such as solubility, pKa, and lipophilicity.

Introduction and Compound Profile

The journey from a synthesized molecule to a viable drug candidate is paved with data. For a novel entity like this compound, initial characterization serves to confirm its identity and purity. Subsequent, more in-depth analysis provides the critical physicochemical parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is structured to follow a logical experimental progression, from fundamental verification to the generation of a comprehensive data package suitable for a drug development setting.

1.1 The Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a bicyclic aromatic system that is a privileged scaffold in drug discovery. Its structural rigidity and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an attractive core for designing potent and selective ligands for various biological targets.[1][2] The addition of a carboxylic acid moiety at the 7-position introduces a key functional group that can serve as a hydrogen bond donor/acceptor or a point for salt formation, significantly influencing properties like solubility and target engagement.

1.2 Compound Profile

A foundational step is to consolidate the basic molecular information.

PropertyValueSource
Chemical Name This compound-
CAS Number 1363383-15-6[3][4]
Molecular Formula C₇H₅N₃O₂[4]
Molecular Weight 163.13 g/mol [4]
Chemical Structure Chemical Structure of this compound-

Structural Elucidation and Verification

The first and most critical phase of characterization is to unequivocally confirm that the synthesized molecule is indeed the target compound. This is achieved through a combination of spectroscopic techniques.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Causality: NMR is the gold standard for structural elucidation of organic molecules. Proton (¹H) NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon framework. For a heterocyclic aromatic system, the specific chemical shifts and coupling patterns are highly diagnostic of the substitution pattern.

  • Experimental Protocol: ¹H and ¹³C NMR

    • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as its polarity aids in dissolving the polar carboxylic acid, and it allows for the observation of exchangeable protons (N-H and COOH).

    • Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum. Expected signals include distinct doublets and triplets in the aromatic region (δ 7-9 ppm) corresponding to the pyridine and pyrazole ring protons, and two broad singlets at lower field (>10 ppm) for the pyrazole N-H and carboxylic acid O-H protons.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect signals in the aromatic region (δ 110-160 ppm) and a characteristic signal for the carboxylic acid carbonyl carbon at lower field (δ >165 ppm).

    • Data Analysis: Integrate proton signals and analyze coupling constants to confirm proton connectivity. Compare observed chemical shifts with predicted values from computational models or data from similar pyrazolopyridine structures.[1][5][6]

2.2 Mass Spectrometry (MS)

  • Expertise & Causality: MS provides a direct measurement of the molecular weight, offering definitive confirmation of the elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass with enough accuracy (typically <5 ppm) to confirm a unique molecular formula.

  • Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) HRMS

    • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

    • Infusion: Infuse the sample directly into the ESI source.

    • Acquisition: Acquire data in both positive and negative ion modes. In positive mode, the expected ion is the protonated molecule [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is expected, which is often highly favorable for carboxylic acids.

    • Data Analysis: Compare the measured exact mass of the most abundant ion with the calculated theoretical mass for C₇H₅N₃O₂. A mass error of less than 5 ppm provides strong evidence for the assigned formula.[7]

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Expertise & Causality: FTIR is a rapid and simple technique used to identify the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies. For this molecule, the most informative signals are from the carboxylic acid and the pyrazole ring.

  • Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

    • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

    • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands. Key expected vibrations include:

      • ~1700 cm⁻¹: A strong, sharp peak for the C=O stretch of the carboxylic acid.[8]

      • 2500-3300 cm⁻¹: A very broad band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer.

      • ~3200-3400 cm⁻¹: An N-H stretching band from the pyrazole ring.

      • ~1600-1450 cm⁻¹: Several bands corresponding to C=C and C=N stretching within the aromatic rings.

Purity Assessment

  • Trustworthiness: Establishing the purity of a compound is non-negotiable. It ensures that the observed biological activity and physicochemical properties are attributable to the compound itself and not to impurities. HPLC with UV detection is the industry-standard method for this purpose.

3.1 High-Performance Liquid Chromatography (HPLC)

  • Expertise & Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a nonpolar stationary phase. The high resolution of the technique allows for the separation of the main compound from closely related impurities. The choice of mobile phase and sample diluent is critical for carboxylic acids to prevent on-column or in-vial reactions, such as esterification if an alcohol is used as the solvent.[9]

  • Experimental Protocol: Purity Assessment by RP-HPLC

    • System: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV/PDA detector.

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

      • Rationale: The acidic modifier ensures the carboxylic acid is protonated and well-behaved on the column, leading to sharper peaks.

    • Gradient: Run a linear gradient from 5% B to 95% B over 15-20 minutes.

    • Sample Preparation: Dissolve the compound in a non-reactive solvent like acetonitrile or DMSO to a concentration of ~0.5 mg/mL.

    • Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm, or the λmax determined by UV-Vis spectroscopy).

    • Analysis: Integrate the peak areas. Purity is reported as the area of the main peak as a percentage of the total area of all peaks. A purity level of >95% is typically required for in-vitro testing.

  • Workflow Diagram: HPLC Purity Analysis

    HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve (in Acetonitrile/DMSO) Inject Inject Sample Prep->Inject Sep Separation on C18 Column Inject->Sep Detect UV/PDA Detection Sep->Detect Integrate Peak Integration Detect->Integrate Report Calculate % Purity Integrate->Report

    Caption: Workflow for determining compound purity via reverse-phase HPLC.

Solid-State Characterization

  • Expertise & Causality: The solid-state properties of an active pharmaceutical ingredient (API) profoundly impact its stability, solubility, and manufacturability. Techniques like DSC and TGA are essential for understanding the thermal behavior of the material.[10][11]

4.1 Differential Scanning Calorimetry (DSC)

  • Expertise & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (Tm), a key indicator of purity, and to detect phenomena like polymorphism (the existence of multiple crystalline forms), which can have different solubilities and stabilities.[12]

  • Experimental Protocol: Melting Point and Polymorph Screening

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.

    • Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Analysis: A sharp endotherm (a peak in the heat flow) indicates melting. The onset temperature is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion. Broad peaks may suggest impurities. Multiple melting peaks could indicate polymorphism.

4.2 Thermogravimetric Analysis (TGA)

  • Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is primarily used to assess thermal stability and to quantify the presence of residual solvents or water (hydrates).[13]

  • Experimental Protocol: Thermal Stability Assessment

    • Sample Preparation: Place 5-10 mg of the compound into a TGA pan.

    • Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature beyond its decomposition point.

    • Analysis: The resulting curve shows mass percentage versus temperature. A sharp drop in mass indicates decomposition. An earlier, discrete mass loss at lower temperatures (e.g., <150 °C) could indicate the loss of bound solvent or water.[10]

Key Physicochemical Properties for Drug Development

These properties are critical for predicting the in vivo performance of a drug candidate.

5.1 Aqueous Solubility

  • Expertise & Causality: Poor aqueous solubility is a major cause of failure in drug development. Solubility must be sufficient to allow for absorption and to achieve the required concentration at the site of action. For an ionizable compound like a carboxylic acid, solubility is highly pH-dependent.

  • Experimental Protocol: Thermodynamic Shake-Flask Solubility

    • Buffer Preparation: Prepare buffers at relevant pH values (e.g., pH 2.0, pH 6.5, pH 7.4) to simulate physiological conditions.

    • Incubation: Add an excess of the solid compound to each buffer in a vial.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Separation: Filter or centrifuge the samples to separate the undissolved solid.

    • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV or UV-Vis method.

5.2 Acidity Constant (pKa)

  • Expertise & Causality: The pKa is the pH at which the compound is 50% ionized and 50% neutral. For this molecule, the carboxylic acid group will be deprotonated (negatively charged) at pH values above its pKa, while the pyrazolopyridine ring system may be protonated (positively charged) at low pH. The ionization state dictates solubility, membrane permeability, and receptor binding.

  • Experimental Protocol: Potentiometric Titration

    • Sample Preparation: Prepare a solution of the compound of known concentration in water or a water/co-solvent mixture.

    • Titration: While monitoring the pH with a calibrated electrode, slowly titrate the solution with a standardized base (e.g., 0.1 M NaOH).

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

  • Workflow Diagram: pKa Determination by Titration

    pKa_Workflow A Prepare Aqueous Solution of Compound B Calibrate pH Electrode A->B C Slowly Add Standardized Base (Titrant) B->C D Record pH vs. Volume of Titrant Added C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Equivalence Point E->F G Determine pKa at Half-Equivalence Point F->G

    Caption: Step-by-step workflow for determining pKa via potentiometric titration.

5.3 Lipophilicity (LogP / LogD)

  • Expertise & Causality: Lipophilicity, or "greasiness," is a measure of how well a compound partitions between an oily phase (n-octanol) and an aqueous phase.

    • LogP is the partition coefficient for the neutral form of the molecule.

    • LogD is the distribution coefficient at a specific pH, which accounts for all ionic species. For drug candidates, LogD at pH 7.4 is the most relevant parameter for predicting passive membrane permeability.

  • Experimental Protocol: Shake-Flask Method for LogD₇.₄

    • Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa.

    • Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and pH 7.4 buffer.

    • Equilibration: Shake the vial vigorously and allow the layers to separate (centrifugation may be required).

    • Quantification: Determine the concentration of the compound in both the aqueous and octanol layers using a calibrated HPLC-UV method.

    • Calculation: Calculate LogD₇.₄ using the formula: LogD = log([Compound]octanol / [Compound]aqueous).

Summary of Physicochemical Parameters

This table serves as a final data sheet, consolidating the key findings from the characterization workflow.

ParameterMethodResultSignificance
Identity Confirmed NMR, HRMS, FTIRYes/NoConfirms chemical structure
Purity RP-HPLCe.g., >98%Ensures data integrity
Melting Point (Tm) DSCe.g., 215-217 °CIndicator of purity and solid form
Thermal Stability TGAe.g., Onset >250 °CDefines degradation temperature
Aqueous Solubility Shake-Flaske.g., 5 µg/mL at pH 7.4Critical for absorption and formulation
pKa (acidic) Potentiometrice.g., 4.5Governs ionization state in vivo
LogD at pH 7.4 Shake-Flaske.g., 2.1Predicts membrane permeability

References

Methodological & Application

Synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The targeted functionalization of this core structure is crucial for the development of novel therapeutic agents. This application note provides a detailed experimental protocol for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid, a key intermediate for the elaboration into more complex molecules. The presented synthetic strategy is based on a robust cyclization to form the pyrazolopyridine core, followed by the introduction of the carboxylic acid functionality at the 7-position. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development, offering in-depth technical details and the chemical rationale behind the procedural steps.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a two-stage approach. The first stage involves the construction of the 7-bromo-1H-pyrazolo[4,3-b]pyridine core through a diazotization and cyclization reaction of an N-acetylated aminopyridine derivative. The second stage focuses on the conversion of the 7-bromo substituent into the desired carboxylic acid. Two well-established methods for this transformation, palladium-catalyzed carbonylation and lithium-halogen exchange followed by carboxylation, are presented as alternative protocols.

G A N-(4-Bromo-2-methylpyridin-3-yl)acetamide B 7-Bromo-1H-pyrazolo[4,3-b]pyridine A->B  Isopentyl Nitrite, Acetic Anhydride, Potassium Acetate, Toluene, 85 °C C This compound B->C  Protocol 2A: Pd-catalyzed Carbonylation or Protocol 2B: Lithium-Halogen Exchange & Carboxylation

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine

This part details the preparation of the key intermediate, 7-bromo-1H-pyrazolo[4,3-b]pyridine, from commercially available starting materials.

Step 1.1: Synthesis of N-(4-Bromo-2-methylpyridin-3-yl)acetamide

The initial step is the acetylation of 4-bromo-2-methylpyridin-3-amine. This reaction protects the amino group and sets the stage for the subsequent cyclization.

Reaction Scheme:

4-Bromo-2-methylpyridin-3-amine + Acetic Anhydride → N-(4-Bromo-2-methylpyridin-3-yl)acetamide

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-methylpyridin-3-amine (1.0 eq) in a suitable solvent such as toluene or acetic acid.

  • Add acetic anhydride (1.2-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic acid and anhydride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromo-2-methylpyridin-3-yl)acetamide.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Causality: The acetylation of the amino group is a crucial step. The resulting acetamido group directs the subsequent cyclization and is involved in the formation of the pyrazole ring. The use of an excess of acetic anhydride ensures the complete conversion of the starting amine.

Step 1.2: Cyclization to 7-Bromo-1H-pyrazolo[4,3-b]pyridine

The core pyrazolo[4,3-b]pyridine ring system is formed in this step through an intramolecular cyclization reaction.[1]

Reaction Scheme:

N-(4-Bromo-2-methylpyridin-3-yl)acetamide → 7-Bromo-1H-pyrazolo[4,3-b]pyridine

Protocol:

  • To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in toluene, add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add isopentyl nitrite (2.3 eq) to the reaction mixture.

  • Heat the reaction to 85 °C for 4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane as the eluent to afford 7-bromo-1H-pyrazolo[4,3-b]pyridine.[1]

Causality: This reaction proceeds via the formation of an N-nitrosoacetamide intermediate, which then undergoes a rearrangement and cyclization to form the pyrazole ring fused to the pyridine core.[1] Potassium acetate acts as a base, and acetic anhydride serves as a dehydrating agent. Isopentyl nitrite is the nitrosating agent.

Quantitative Data Summary for Part 1:

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1.14-Bromo-2-methylpyridin-3-amineAcetic AnhydrideToluene1102-4>90
1.2N-(4-Bromo-2-methylpyridin-3-yl)acetamidePotassium Acetate, Acetic Anhydride, Isopentyl NitriteToluene854~17-20[1]

Part 2: Carboxylation of 7-Bromo-1H-pyrazolo[4,3-b]pyridine

This part presents two alternative protocols for the conversion of the 7-bromo intermediate to the final carboxylic acid product. The choice of method may depend on the available equipment and the desired scale of the reaction.

Protocol 2A: Palladium-Catalyzed Carbonylation

This method involves the use of a palladium catalyst and carbon monoxide gas to introduce the carboxylic acid group. It is a reliable method for the carboxylation of aryl and heteroaryl halides.

Reaction Scheme:

7-Bromo-1H-pyrazolo[4,3-b]pyridine + CO + H₂O → this compound

Protocol:

  • In a high-pressure reaction vessel, combine 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (typically 1-5 mol%), a phosphine ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene), and a base such as triethylamine or potassium carbonate.

  • Add a suitable solvent, such as DMF or DMSO.

  • Seal the vessel and purge it with carbon monoxide gas.

  • Pressurize the vessel with carbon monoxide (typically 1-10 atm).

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Acidify the reaction mixture with an aqueous acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude this compound.

  • Recrystallize from a suitable solvent for further purification.

Causality: The catalytic cycle involves the oxidative addition of the bromo-pyrazolopyridine to the Pd(0) complex, followed by CO insertion into the Pd-C bond. Subsequent hydrolysis of the resulting acyl-palladium complex releases the carboxylic acid and regenerates the active catalyst.[2]

Protocol 2B: Lithium-Halogen Exchange and Carboxylation

This protocol utilizes an organolithium reagent to perform a lithium-halogen exchange, followed by quenching with carbon dioxide. This method avoids the use of high-pressure CO gas but requires anhydrous conditions and low temperatures.

Reaction Scheme:

  • 7-Bromo-1H-pyrazolo[4,3-b]pyridine + n-BuLi → 7-Lithio-1H-pyrazolo[4,3-b]pyridine

  • 7-Lithio-1H-pyrazolo[4,3-b]pyridine + CO₂ → Lithium 1H-pyrazolo[4,3-b]pyridine-7-carboxylate

  • Lithium 1H-pyrazolo[4,3-b]pyridine-7-carboxylate + H₃O⁺ → this compound

Protocol:

  • Important: This reaction must be carried out under strictly anhydrous and inert conditions (e.g., under argon or nitrogen atmosphere). All glassware should be oven-dried before use.

  • Dissolve 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.1 eq) dropwise to the cooled solution. The use of two equivalents of n-BuLi is to first deprotonate the acidic N-H of the pyrazole ring and then to perform the lithium-halogen exchange.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Bubble dry carbon dioxide gas through the solution for 30-60 minutes, or add an excess of crushed dry ice to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with dilute HCl to a pH of 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or chromatography.

Causality: The highly reactive n-butyllithium undergoes a rapid exchange with the bromine atom at the 7-position of the pyrazolopyridine ring at low temperatures.[3] The resulting lithiated intermediate is a strong nucleophile that readily reacts with the electrophilic carbon of CO₂ to form a lithium carboxylate salt. Acidic workup then protonates the carboxylate to yield the final carboxylic acid. The low temperature is critical to prevent side reactions, such as the addition of the organolithium reagent to the heterocyclic ring.

Conclusion

This application note provides a comprehensive and detailed experimental guide for the synthesis of this compound. By following the outlined protocols, researchers can reliably prepare this valuable building block for further chemical exploration and drug discovery efforts. The choice between the two presented carboxylation methods will depend on the specific laboratory setup and safety considerations. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Utilization of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolopyridines in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts. The pyrazolopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of interacting with the ATP-binding site of a wide range of kinases.[1] As bioisosteres of purines, these bicyclic heterocycles are adept at forming key hydrogen bond interactions with the hinge region of the kinase domain.[2][3]

While various isomers of pyrazolopyridine have been extensively explored, this guide focuses on the potential of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid as a versatile starting point for the development of novel kinase inhibitors. The strategic placement of the carboxylic acid at the 7-position offers a valuable handle for synthetic diversification, allowing for the generation of extensive libraries of amide derivatives. This approach enables a systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The amide bond, in particular, is a common feature in many kinase inhibitors, often contributing to crucial interactions within the ATP binding pocket.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds derived from this compound for the discovery of new kinase inhibitors.

Synthetic Strategies and Protocols

The development of a robust synthetic route to this compound and its subsequent derivatization is the first critical step. A plausible and efficient pathway commences from the commercially available N-(4-bromo-2-methylpyridin-3-yl)acetamide.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step process: the synthesis of the key intermediate, 7-bromo-1H-pyrazolo[4,3-b]pyridine, followed by its carboxylation.

Step 1: Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine

This procedure is adapted from a known method for the synthesis of the pyrazolopyridine ring system.[5]

  • Materials: N-(4-bromo-2-methylpyridin-3-yl)acetamide, toluene, potassium acetate, acetic anhydride, isopentyl nitrite, ethyl acetate, water, magnesium sulfate.

  • Procedure:

    • To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in toluene, add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add isopentyl nitrite (2.3 eq) and heat the reaction mixture to 85 °C for 4 hours.

    • Cool the reaction to room temperature and partition between ethyl acetate and water.

    • Separate the organic layer, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 7-bromo-1H-pyrazolo[4,3-b]pyridine.[5]

Step 2: Carboxylation of 7-bromo-1H-pyrazolo[4,3-b]pyridine

The conversion of the aryl bromide to a carboxylic acid can be achieved through several methods, including lithium-halogen exchange followed by quenching with carbon dioxide, or palladium-catalyzed carboxylation. The former is presented here as a common and effective method.[6][7]

  • Materials: 7-bromo-1H-pyrazolo[4,3-b]pyridine, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), dry carbon dioxide (solid or gas), diethyl ether, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Quench the resulting organolithium species by pouring it over an excess of crushed dry ice or by bubbling CO2 gas through the solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature.

    • Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Amide Library Synthesis

The carboxylic acid is a versatile handle for creating a library of amide derivatives using standard amide coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient coupling reagent.

  • Materials: this compound, various primary and secondary amines, HATU, N,N-diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF), ethyl acetate, saturated aqueous sodium bicarbonate, brine.

  • Procedure:

    • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.

G cluster_synthesis Synthesis Workflow Start N-(4-bromo-2-methylpyridin-3-yl)acetamide Step1 Cyclization (Potassium acetate, Acetic anhydride, Isopentyl nitrite) Start->Step1 Intermediate 7-bromo-1H-pyrazolo[4,3-b]pyridine Step1->Intermediate Step2 Carboxylation (n-BuLi, CO2) Intermediate->Step2 Target This compound Step2->Target Step3 Amide Coupling (Amine, HATU, DIPEA) Target->Step3 Library Amide Derivative Library Step3->Library

Caption: Synthetic workflow for 1H-Pyrazolo[4,3-b]pyridine-7-carboxamides.

Biochemical and Cellular Evaluation Protocols

Once a library of compounds has been synthesized, a systematic evaluation of their biological activity is necessary. This typically involves an initial in vitro screen against a panel of kinases, followed by cell-based assays to assess cellular potency and mechanism of action.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase inhibition.[8]

  • Materials:

    • Purified recombinant kinases of interest.

    • Kinase-specific substrates.

    • ATP.

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Test compounds (serially diluted in DMSO).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • White, opaque 384-well assay plates.

    • Luminometer.

  • Procedure:

    • Kinase Reaction:

      • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

      • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

      • Initiate the kinase reaction by adding 4 µL of the ATP-containing reaction mixture to each well. The final ATP concentration should be at or near the Km for each kinase.

      • Incubate the plate at room temperature for 1-2 hours.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

      • Incubate at room temperature for 30-60 minutes.

    • Data Acquisition and Analysis:

      • Measure the luminescence using a plate-reading luminometer.

      • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

      • Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

CompoundKinase 1 IC₅₀ (nM)Kinase 2 IC₅₀ (nM)Kinase 3 IC₅₀ (nM)
Derivative 1 50>10000250
Derivative 2 155000100
Derivative 3 >10000>10000>10000
Reference Inhibitor 1010050
Table 1: Example of IC₅₀ data presentation for synthesized derivatives.
Protocol 4: Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11]

  • Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • Test compounds (serially diluted).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well clear flat-bottom plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding:

      • Harvest and count cells, ensuring high viability (>95%).

      • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

    • Compound Treatment:

      • Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

      • Incubate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

    • MTT Addition and Incubation:

      • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Formazan Solubilization:

      • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

      • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Data Acquisition and Analysis:

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Determine the GI₅₀ (concentration for 50% growth inhibition) values by plotting cell viability against the logarithm of the compound concentration.

Protocol 5: Western Blot Analysis of Kinase Signaling Pathways

Western blotting is used to detect changes in the phosphorylation status of a target kinase and its downstream substrates, confirming on-target activity within a cellular context.[4][12]

  • Materials:

    • Cancer cell lines.

    • Test compounds.

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Laemmli sample buffer.

    • SDS-PAGE gels.

    • PVDF membranes.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream protein, anti-total-downstream protein, anti-GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) detection reagent.

    • Imaging system.

  • Procedure:

    • Cell Treatment and Lysis:

      • Seed cells and grow to 70-80% confluency.

      • Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the GI₅₀) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

      • Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

      • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize protein amounts and prepare samples with Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody overnight at 4 °C.

      • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

    • Detection and Analysis:

      • Detect the signal using an ECL reagent and an imaging system.

      • Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

G cluster_pathway Representative Kinase Signaling Pathway (e.g., FGFR) GrowthFactor Growth Factor (FGF) Receptor FGFR GrowthFactor->Receptor PLCg PLCγ Receptor->PLCg RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 1H-Pyrazolo[4,3-b]pyridine Derivative Inhibitor->Receptor

Caption: Inhibition of a representative kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the 7-carboxamide moiety of the 1H-pyrazolo[4,3-b]pyridine scaffold allows for a detailed exploration of the structure-activity relationship. Key considerations for SAR studies include:

  • Size and Lipophilicity of the Amide Substituent: The nature of the R groups on the amide nitrogen can significantly impact the inhibitor's interaction with the solvent-exposed region of the ATP-binding pocket. Varying the size and lipophilicity can influence potency and selectivity.

  • Introduction of Additional Hydrogen Bond Donors/Acceptors: Incorporating functional groups capable of forming additional hydrogen bonds with the kinase can enhance binding affinity.

  • Modulation of Physicochemical Properties: The amide substituent can be modified to improve solubility, cell permeability, and metabolic stability, which are crucial for developing compounds with favorable drug-like properties.

By correlating the structural modifications with the data obtained from the biochemical and cellular assays, a comprehensive SAR profile can be established, guiding the rational design of more potent and selective kinase inhibitors.

Conclusion

The this compound scaffold represents a promising and underexplored starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the established importance of the pyrazolopyridine core in kinase binding, provides a strong foundation for the generation of diverse chemical libraries. The detailed protocols and strategic guidance presented in this document are intended to empower researchers to effectively synthesize, evaluate, and optimize derivatives of this scaffold, ultimately contributing to the development of the next generation of targeted therapeutics.

References

Assay development for testing 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Strategic Approach to Characterizing 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid Derivatives: An Integrated Biochemical and Cell-Based Assay Workflow for Kinase Inhibitor Profiling

Abstract: The 1H-Pyrazolo[4,3-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core of potent and selective protein kinase inhibitors.[1][2] The successful prosecution of a drug discovery program targeting kinases relies on a robust and logical assay cascade to identify, validate, and optimize these compounds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on establishing a comprehensive assay funnel. We detail the principles and provide step-by-step protocols for a primary biochemical assay (ADP-Glo™ Kinase Assay) to determine direct enzyme inhibition and a secondary, image-based cell assay to confirm on-target activity in a physiologically relevant context.

Introduction: The Rationale for a Tiered Assay Strategy

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, particularly in oncology.[3][4] The 1H-Pyrazolo[4,3-b]pyridine core has proven to be an exceptional hinge-binding motif, enabling the design of inhibitors for a diverse range of kinases, including Cyclin-Dependent Kinases (CDKs), Hematopoietic Progenitor Kinase 1 (HPK1), and FMS-like Tyrosine Kinase-3 (FLT3).[5][6][7]

However, the journey from a synthesized compound to a viable drug candidate is fraught with challenges. A compound that demonstrates high potency in a purified enzyme system may fail in a cellular context due to poor membrane permeability, rapid metabolism, or off-target effects.[8] Therefore, a multi-tiered assay strategy, or "assay funnel," is essential. This approach begins with a high-throughput, sensitive biochemical assay to screen for and rank compounds based on direct target engagement. Promising "hits" are then advanced to more complex, lower-throughput cell-based assays that provide crucial information on cellular potency and mechanism of action.[9] This strategic progression ensures that resources are focused on compounds with the highest probability of therapeutic success.

The Kinase Inhibitor Assay Development Funnel

The logical flow of experiments is designed to efficiently identify potent and cell-active compounds. The initial biochemical screen casts a wide net, while subsequent assays provide increasingly stringent and physiologically relevant filters.

Assay_Funnel cluster_0 Assay Development Workflow Primary Part 1: Primary Biochemical Screen (e.g., ADP-Glo™ Assay) - High-Throughput (384/1536-well) - Determines direct enzyme inhibition (IC50) HitConf Hit Confirmation & Triage - Re-test primary hits - Confirm dose-response relationship Primary->HitConf Identify Initial Hits Secondary Part 2: Secondary Cell-Based Assay (e.g., Cellular Phosphorylation Assay) - Medium-Throughput (96/384-well) - Confirms on-target effect in cells (Cellular IC50) HitConf->Secondary Advance Confirmed Hits LeadOpt Lead Optimization - Selectivity Profiling - ADME/Tox Assays - In Vivo Efficacy Models Secondary->LeadOpt Select Cell-Active Leads

Caption: The Assay Development Funnel for Kinase Inhibitor Discovery.

Part 1: Primary Biochemical Assay for Direct Kinase Inhibition

Principle of the Assay: ADP-Glo™ Kinase Assay

The foundational step is to confirm that the test compound directly inhibits the catalytic activity of the target kinase. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method suitable for virtually any kinase.[10] It quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.

Causality: The transfer of a phosphate group from ATP to a substrate is the fundamental function of a kinase, producing ADP as an equimolar product. Therefore, measuring ADP formation is a direct and unambiguous proxy for kinase activity. The assay operates in two steps:

  • After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. This step is crucial to prevent interference from the typically high ATP concentration in the initial reaction.

  • A Kinase Detection Reagent is then added to convert the ADP back into ATP, which is subsequently used by a luciferase enzyme to generate a light signal. The amount of light produced is directly proportional to the amount of ADP generated, and thus, to the kinase activity.

This format is highly sensitive, has a large dynamic range, and is resistant to interference from colored or fluorescent compounds, making it a gold standard for high-throughput screening (HTS).[10]

Detailed Protocol: IC50 Determination for a Pyrazolopyridine Derivative against CDK2/CycA

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a test compound, "PzP-7CA" (representing a this compound derivative), against the CDK2/Cyclin A kinase complex.

Materials:

  • CDK2/Cyclin A, active enzyme (e.g., SignalChem, Cdk2-A1)

  • Histone H1 protein, substrate

  • ATP, ultra-pure

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • PzP-7CA test compound, dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor), dissolved in 100% DMSO

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Methodology:

  • Compound Plating:

    • Prepare a serial dilution series of PzP-7CA in 100% DMSO (e.g., 10 concentrations from 1 mM down to 50 nM). Also prepare a dilution series for Staurosporine.

    • Using a liquid handler, transfer 50 nL of each compound dilution into the wells of a 384-well plate.

    • For control wells, add 50 nL of 100% DMSO (0% inhibition control) or 50 nL of a high concentration of Staurosporine (100% inhibition control).

  • Enzyme and Substrate Addition:

    • Prepare a 2X Enzyme/Substrate master mix in Kinase Buffer. The final concentration of CDK2/CycA and Histone H1 should be optimized beforehand to ensure the reaction is in the linear range (typically determined via enzyme and substrate titrations).[10] For this example, we'll use 1 ng/µL CDK2/CycA and 50 µM Histone H1.

    • Add 2.5 µL of the 2X Enzyme/Substrate mix to each well containing the compound.

    • Mix by shaking the plate for 30 seconds.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors. We will use 20 µM ATP.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 5 µL, and the final DMSO concentration is 1%.

    • Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Detect Signal:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete all remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate the luminescent signal.

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar or Tecan Spark).

Data Analysis and Presentation
  • Normalization: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Curve Fitting: Plot the % Inhibition against the logarithm of the PzP-7CA concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

Table 1: Example IC50 Determination Data for PzP-7CA against CDK2/CycA

PzP-7CA Conc. (nM)Log [Conc.]Luminescence (RLU)% Inhibition
100004.0015,12098.6
33333.5216,98096.5
11113.0528,45083.5
3702.5789,76041.5
1232.09145,2304.8
411.61151,8800.0
13.71.14152,0100.0
4.60.66151,9500.0
0 (0% Inh.)-151,8800.0
Stauro (100% Inh.)-13,800100.0
Calculated IC50 415 nM

Table 2: Assay Quality Control Metrics

ParameterFormulaValueAssessment
Signal-to-Background (S/B)Mean(0% Inh.) / Mean(100% Inh.)11.0Excellent
Z'-Factor1 - (3*(SD_0% + SD_100%)) / |Mean_0% - Mean_100%|0.82Excellent for HTS

Part 2: Secondary Cell-Based Assay for On-Target Validation

Principle of the Assay: Cellular Target Engagement

After identifying a biochemically potent compound, it is critical to verify its activity in a cellular environment.[8][11] A cell-based assay answers key questions: Can the compound cross the cell membrane? Is it stable in the cytoplasm? Does it inhibit the target kinase in the presence of endogenous, millimolar concentrations of ATP?

A cellular phosphorylation assay directly measures the functional consequence of kinase inhibition.[12][13] By quantifying the phosphorylation of a known downstream substrate of the target kinase, we can confirm on-target engagement. This is often accomplished using phospho-specific antibodies in formats like ELISA, Western Blot, or high-content imaging.[12]

Signaling Pathway Visualization

This diagram illustrates the inhibition of CDK2-mediated phosphorylation of a substrate (e.g., Retinoblastoma protein, Rb) by our test compound within a cell.

Signaling_Pathway cluster_1 Cellular Environment PzP PzP-7CA (Inhibitor) CDK2 CDK2/CycA (Active Kinase) PzP->CDK2 Inhibits Substrate Substrate (Rb) CDK2->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Rb) Downstream Cell Cycle Progression pSubstrate->Downstream Promotes

Caption: Inhibition of a kinase signaling pathway by a pyrazolopyridine compound.

Detailed Protocol: In-Cell Western™ for Phospho-Rb (Ser807/811) Inhibition

This protocol uses an antibody-based, quantitative imaging approach (In-Cell Western™ or similar in-cell ELISA) to measure the inhibition of CDK2-mediated phosphorylation of Retinoblastoma protein (Rb) in a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other relevant cancer cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom, black-walled tissue culture plates

  • PzP-7CA test compound, dissolved in DMSO

  • Positive control inhibitor (e.g., a known CDK2 inhibitor like Roscovitine)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS)

  • Primary Antibodies:

    • Rabbit anti-Phospho-Rb (Ser807/811)

    • Mouse anti-Actin (or other loading control)

  • Secondary Antibodies (infrared dye-conjugated for multiplex detection):

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • Infrared imaging system (e.g., LI-COR Odyssey)

Methodology:

  • Cell Seeding:

    • Seed HeLa cells into a 96-well plate at a density of 15,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of PzP-7CA in complete growth medium. The final DMSO concentration should be ≤ 0.2%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 2 hours at 37°C, 5% CO2.

  • Cell Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells once with 150 µL of PBS.

    • Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature to fix the cells.

    • Wash the plate 3 times with PBS.

    • Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

    • Wash the plate 3 times with PBS containing 0.1% Tween-20.

  • Blocking and Antibody Incubation:

    • Add 150 µL of Blocking Buffer to each well and incubate for 90 minutes at room temperature.

    • Prepare the primary antibody solution in Blocking Buffer (e.g., 1:800 for anti-p-Rb, 1:2000 for anti-Actin).

    • Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation and Imaging:

    • The next day, wash the plate 4 times with PBS + 0.1% Tween-20.

    • Prepare the secondary antibody solution containing both IRDye® 800CW and IRDye® 680RD in Blocking Buffer (e.g., 1:1500 dilution). Protect from light.

    • Add 50 µL of the secondary antibody solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Wash the plate 4 times with PBS + 0.1% Tween-20.

    • Scan the plate on an infrared imaging system, detecting at both the 700 nm (Actin) and 800 nm (p-Rb) channels.

Data Analysis and Presentation
  • Quantification: The imaging software will provide integrated intensity values for each channel in each well.

  • Normalization: Normalize the phospho-substrate signal to the loading control signal for each well: Normalized Signal = (Signal_800nm) / (Signal_700nm).

  • Curve Fitting: Calculate % Inhibition based on the normalized signal and fit the dose-response curve using a 4PL model to determine the cellular IC50.

Table 3: Example Cellular IC50 Determination for PzP-7CA

PzP-7CA Conc. (nM)Log [Conc.]Normalized p-Rb Signal% Inhibition
200004.300.1298.4
66673.820.2595.9
22223.351.8869.1
7412.873.1547.4
2472.395.508.1
821.915.950.7
0 (0% Inh.)-5.990.0
Stauro (100% Inh.)-0.03100.0
Calculated IC50 850 nM

Conclusion

The successful characterization of novel this compound derivatives as kinase inhibitors requires a systematic, evidence-based approach. By integrating a highly sensitive biochemical assay like ADP-Glo™ for primary screening with a physiologically relevant cell-based assay for on-target validation, researchers can make confident decisions. This tiered strategy ensures that only compounds with demonstrated direct-enzyme inhibition and robust cellular activity are advanced, ultimately increasing the efficiency and success rate of the drug discovery pipeline.

References

Application Note: High-Throughput Screening of Pyrazolo[4,3-b]pyridine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This application note provides a comprehensive guide to the high-throughput screening (HTS) of pyrazolo[4,3-b]pyridine libraries to identify and characterize novel kinase inhibitors. We will delve into the rationale behind experimental design, provide a detailed, field-proven protocol for a luminescence-based kinase assay, and outline a robust workflow for hit confirmation and data analysis. This guide is designed to equip researchers with the necessary knowledge to efficiently screen these important compound libraries and accelerate the discovery of next-generation targeted therapeutics.

Introduction: The Therapeutic Promise of Pyrazolo[4,3-b]pyridines

Pyrazolo[4,3-b]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant interest in drug discovery due to their structural resemblance to the purine core of ATP. This mimicry allows them to effectively compete with ATP for binding to the active site of a wide range of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[3]

Several pyrazolo[4,3-b]pyridine-based compounds have demonstrated significant therapeutic potential. For instance, glumetinib is a potent and selective inhibitor of the c-Met proto-oncogene, a receptor tyrosine kinase implicated in various cancers.[1] Other derivatives have shown inhibitory activity against kinases such as Interleukin-2 inducible T-cell kinase (ITK), a key signaling molecule in T-cells, and various Cyclin-Dependent Kinases (CDKs) that regulate cell cycle progression.[1][4] The versatility of the pyrazolo[4,3-b]pyridine scaffold allows for synthetic modifications at multiple positions, enabling the generation of large and diverse chemical libraries for HTS campaigns.[5][6]

This application note will use a generic kinase target, referred to as "Target Kinase," to illustrate a universally applicable HTS protocol. The principles and methodologies described can be readily adapted to specific kinases of interest, such as c-Met or ITK.

Assay Principle and Selection

The primary goal of an HTS campaign for kinase inhibitors is to identify compounds that modulate the phosphorylation of a substrate by a target kinase. The choice of assay technology is critical for the success of the screen. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad dynamic range, and robustness in an HTS format.[5][7][8]

The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is directly proportional to the kinase activity.[7][8]

HTS Workflow for Pyrazolo[4,3-b]pyridine Libraries

The following diagram illustrates the key stages of a typical HTS campaign for identifying kinase inhibitors from a pyrazolo[4,3-b]pyridine library.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_confirmation Hit Confirmation & Follow-up prep_lib Pyrazolo[4,3-b]pyridine Library Preparation primary_screen HTS in 384-well plates (Single Concentration) prep_lib->primary_screen prep_reagents Reagent Preparation (Enzyme, Substrate, ATP) prep_reagents->primary_screen data_acq Luminescence Reading primary_screen->data_acq qc Quality Control (Z'-factor) data_acq->qc hit_id Hit Identification (% Inhibition) qc->hit_id dose_response Dose-Response (IC50) hit_id->dose_response orthogonal Orthogonal Assay dose_response->orthogonal selectivity Selectivity Profiling orthogonal->selectivity

Caption: High-throughput screening workflow for kinase inhibitors.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is designed for a 384-well plate format and is adapted from established luminescence-based kinase assays.[7][8]

Materials and Reagents
  • Pyrazolo[4,3-b]pyridine Library: 10 mM stock in 100% DMSO.

  • Target Kinase: Recombinant, purified enzyme.

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • ATP: 10 mM stock solution.

  • ADP-Glo™ Kinase Assay Kit: Including ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Plates: 384-well, white, solid-bottom assay plates.

  • Instrumentation: Multimode plate reader with luminescence detection capabilities.

Assay Optimization

Before initiating the HTS, it is crucial to optimize the assay conditions:

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.

  • ATP Kₘ Determination: Determine the Michaelis constant (Kₘ) for ATP. The screening should be performed at or near the ATP Kₘ to ensure sensitive detection of ATP-competitive inhibitors.[6]

HTS Protocol
  • Compound Plating:

    • Prepare a working stock of the pyrazolo[4,3-b]pyridine library at 1 mM in DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound into the wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 5 µL reaction volume.

    • Include control wells:

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): A known inhibitor of the target kinase.

  • Kinase Reaction:

    • Prepare a 2X enzyme solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Add 2.5 µL of the 2X enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

  • Luminescence Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Confirmation

Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Hit Identification

The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 x (1 - (Signal_compound - µ_positive_control) / (µ_negative_control - µ_positive_control))

A hit is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Follow-up

Confirmed hits from the primary screen should be subjected to a series of follow-up studies to validate their activity and characterize their properties.[6][10]

  • Dose-Response Curves: Generate 10-point dose-response curves to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Orthogonal Assays: Confirm the activity of the hits using a different assay platform (e.g., a TR-FRET-based assay) to rule out artifacts from the primary assay.[6]

  • Selectivity Profiling: Screen the confirmed hits against a panel of other kinases to determine their selectivity profile.

  • Mechanism of Action Studies: Investigate whether the inhibitors are ATP-competitive, non-competitive, or uncompetitive.

Troubleshooting Common HTS Issues

Problem Potential Cause Solution
Low Z'-Factor (<0.5) High variability in control wells, low signal-to-background ratio.Optimize enzyme and substrate concentrations, check reagent stability, ensure proper mixing.
High False Positive Rate Compound interference with the assay (e.g., luciferase inhibition), compound aggregation.Perform counter-screens to identify assay-interfering compounds, include detergents in the assay buffer to reduce aggregation.[10]
Poor Hit Confirmation Inactive compound due to degradation, low compound purity, weak activity.Verify compound integrity and purity, re-test at higher concentrations, consider SAR by testing structurally related analogs.[11]

Conclusion

The high-throughput screening of pyrazolo[4,3-b]pyridine libraries is a powerful strategy for the discovery of novel kinase inhibitors. By employing a robust and well-validated assay, such as the luminescence-based protocol described herein, and following a systematic workflow for data analysis and hit confirmation, researchers can efficiently identify promising lead compounds for further development. The insights and protocols provided in this application note are intended to serve as a valuable resource for scientists working to unlock the therapeutic potential of this important class of molecules.

References

Protocol for N-Alkylation of Pyrazolo[4,3-b]pyridines: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the protocols for the N-alkylation of the pyrazolo[4,3-b]pyridine scaffold, a privileged heterocyclic motif in modern drug discovery. Recognizing the critical role of N-alkylation in modulating the pharmacological properties of these compounds, this document provides researchers, scientists, and drug development professionals with a detailed exposition of established methodologies. We will delve into the mechanistic underpinnings of common alkylation strategies, offer step-by-step experimental protocols, and provide a comparative analysis of reaction conditions to guide rational experimental design. Furthermore, this note includes troubleshooting advice and discusses the crucial aspect of regioselectivity, a common challenge in the functionalization of pyrazole-containing systems.

Introduction: The Significance of N-Alkylated Pyrazolo[4,3-b]pyridines

The pyrazolo[4,3-b]pyridine core is a key pharmacophore found in a multitude of biologically active molecules. These compounds have garnered significant interest in medicinal chemistry due to their diverse therapeutic applications, including their roles as kinase inhibitors, central nervous system agents, and anti-infective agents.[1][2] The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms (N1 and N2) is a powerful tool for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile, making the N-alkylation a critical step in the optimization of lead compounds.

This application note will focus on providing robust and reproducible protocols for the N-alkylation of pyrazolo[4,3-b]pyridines, empowering researchers to efficiently synthesize and explore novel chemical matter.

Mechanistic Considerations: The Chemistry of N-Alkylation

The N-alkylation of pyrazolo[4,3-b]pyridines proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the pyrazole N-H proton by a suitable base to generate a nucleophilic pyrazolate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide or sulfonate, to form the N-alkylated product.

A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the reaction. The pyrazolate anion possesses two potentially nucleophilic nitrogen atoms (N1 and N2), leading to the possible formation of two regioisomers. The ratio of these isomers is influenced by several factors, including the steric and electronic properties of the pyrazolo[4,3-b]pyridine core, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.

Experimental Protocols

This section provides detailed protocols for three widely employed methods for the N-alkylation of pyrazolo[4,3-b]pyridines: classical alkylation under basic conditions, phase-transfer catalysis, and the Mitsunobu reaction.

General Protocol: N-Alkylation using a Base and Alkyl Halide

This is the most straightforward and commonly used method for N-alkylation. The choice of base and solvent is critical for achieving good yields and, in some cases, influencing regioselectivity.

Workflow for General N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve pyrazolo[4,3-b]pyridine in anhydrous solvent (e.g., DMF, THF) P2 Add base (e.g., Cs2CO3, K2CO3, NaH) P1->P2 1. Add base R1 Stir at room temperature (or heat if necessary) P2->R1 2. Equilibrate R2 Add alkylating agent (R-X) dropwise R1->R2 3. Add electrophile R3 Monitor reaction by TLC/LC-MS R2->R3 4. React W1 Quench reaction (e.g., with water) R3->W1 5. When complete W2 Extract with organic solvent W1->W2 W3 Dry organic layer and concentrate W2->W3 P Purify by column chromatography W3->P

Caption: General workflow for N-alkylation of pyrazolo[4,3-b]pyridines.

Materials:

  • Pyrazolo[4,3-b]pyridine starting material

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Base: Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), or Sodium hydride (NaH)

  • Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the pyrazolo[4,3-b]pyridine (1.0 equiv) in anhydrous DMF or THF, add the base (1.2-2.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to allow for deprotonation.

  • Slowly add the alkylating agent (1.1-1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrazolo[4,3-b]pyridine(s).

Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis is a valuable technique for the N-alkylation of heterocycles, particularly when dealing with substrates that have limited solubility in common organic solvents.[3][4] The PTC catalyst facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.

Materials:

  • Pyrazolo[4,3-b]pyridine starting material

  • Organic solvent (e.g., toluene, dichloromethane)

  • Aqueous solution of a base (e.g., 50% NaOH) or solid base (e.g., K₂CO₃)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), Aliquat 336)

  • Alkylating agent (e.g., alkyl chloride, bromide)

Procedure:

  • To a vigorously stirred mixture of the pyrazolo[4,3-b]pyridine (1.0 equiv) and the alkylating agent (1.2 equiv) in an organic solvent, add the phase-transfer catalyst (0.05-0.1 equiv).

  • Add the aqueous base solution or solid base.

  • Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, add water, and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers a mild and efficient alternative for the N-alkylation of pyrazoles using an alcohol as the alkylating agent.[5][6][7][8] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, which can be advantageous in certain synthetic contexts.

Materials:

  • Pyrazolo[4,3-b]pyridine starting material

  • Anhydrous THF

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Alcohol (R-OH)

Procedure:

  • Dissolve the pyrazolo[4,3-b]pyridine (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (DIAD or DEAD, 1.5 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and the hydrazide byproduct.

Comparative Analysis of Reaction Conditions

The choice of reaction parameters can significantly impact the outcome of the N-alkylation. The following table provides a comparative overview of common conditions and their expected effects.

ParameterConditionRationale & Expected Outcome
Base Strong, non-nucleophilic bases (e.g., NaH) Rapid and complete deprotonation. Can lead to higher reactivity but may decrease regioselectivity.
Weaker bases (e.g., K₂CO₃, Cs₂CO₃) Milder reaction conditions. Cesium carbonate is known to often favor mono-alkylation and can influence regioselectivity due to the "cesium effect".[9][10][11][12]
Solvent Polar aprotic (e.g., DMF, DMSO) Good solubility for the pyrazolate salt, often leading to faster reactions. Can favor the formation of solvent-separated ion pairs, potentially affecting regioselectivity.[13]
Nonpolar (e.g., Toluene, THF) May favor the formation of tight ion pairs, which can enhance regioselectivity in some cases.[14]
Alkylating Agent Highly reactive (e.g., Alkyl iodides, triflates) Faster reaction rates.
Less reactive (e.g., Alkyl chlorides, bromides) Slower, more controlled reactions. May require heating.
Temperature Elevated temperature Increases reaction rate but can decrease regioselectivity.
Room temperature or below Favors kinetic control and may improve regioselectivity.

Decision Tree for Condition Selection

Start Starting Material Properties Sensitive Sensitive Functional Groups? Start->Sensitive Solubility Substrate Solubility? Sensitive->Solubility No Mitsunobu Consider Mitsunobu Reaction (Mild, uses alcohol) Sensitive->Mitsunobu Yes PTC Consider Phase-Transfer Catalysis Solubility->PTC Poor Standard Standard Alkylation (Base + Alkyl Halide) Solubility->Standard Good Base_Choice Select Base: NaH (strong) K2CO3/Cs2CO3 (mild) Standard->Base_Choice Solvent_Choice Select Solvent: DMF/THF (polar aprotic) Toluene (nonpolar) Base_Choice->Solvent_Choice

Caption: Decision-making guide for selecting N-alkylation conditions.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Insufficiently strong base; Inactive alkylating agent; Low reaction temperature.Use a stronger base (e.g., NaH); Check the purity of the alkylating agent; Increase the reaction temperature.
Formation of multiple products Lack of regioselectivity; Side reactions (e.g., C-alkylation).Screen different bases and solvents to optimize regioselectivity; Use milder conditions.
Decomposition of starting material Base or temperature sensitivity.Use a weaker base (e.g., K₂CO₃); Perform the reaction at a lower temperature; Consider the Mitsunobu reaction.
Difficulty in purification Byproducts from the reaction (e.g., triphenylphosphine oxide in Mitsunobu).Optimize reaction stoichiometry to minimize excess reagents; Explore alternative purification techniques (e.g., crystallization, preparative HPLC).

Conclusion

The N-alkylation of pyrazolo[4,3-b]pyridines is a fundamental transformation in the synthesis of novel drug candidates. This application note provides a selection of robust protocols and a framework for rational experimental design. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can efficiently and reproducibly synthesize a diverse array of N-alkylated pyrazolo[4,3-b]pyridine derivatives for further biological evaluation.

References

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the One-Pot Synthesis of Substituted Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] As a bioisostere of purine bases, this nitrogen-fused bicyclic system readily interacts with a multitude of biological targets, including enzymes and receptors.[1][2] This has led to the discovery of potent therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] Notably, derivatives of this scaffold have been investigated as inhibitors for a variety of kinases, such as Tropomyosin receptor kinases (TRKs) and fibroblast growth factor receptors, which are critical targets in oncology.[3][6]

Given their therapeutic importance, the development of efficient, scalable, and environmentally benign synthetic routes to access these molecules is a primary objective for synthetic and medicinal chemists. Traditional multi-step syntheses are often plagued by long reaction times, costly purification steps, and the generation of significant chemical waste. One-pot, multi-component reactions (MCRs) have emerged as a powerful and elegant solution, allowing for the construction of complex molecular architectures like pyrazolo[3,4-b]pyridines from simple, readily available starting materials in a single synthetic operation.[7][8] This approach aligns with the principles of green chemistry by maximizing atom economy, minimizing solvent usage, and reducing overall production time.[9][10]

This guide provides an in-depth overview of the prevailing one-pot strategies for synthesizing substituted pyrazolo[3,4-b]pyridines, explains the underlying reaction mechanisms, and offers detailed, field-proven protocols for researchers.

Core Synthetic Strategy: Building the Pyridine Ring

The most prevalent and versatile one-pot strategy for constructing the pyrazolo[3,4-b]pyridine skeleton involves the formation of the pyridine ring onto a pre-existing, appropriately substituted 5-aminopyrazole.[2][3] This is typically achieved through a three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound.

The Three-Component Reaction Mechanism

This powerful condensation reaction proceeds through a well-established cascade of events. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

  • Knoevenagel Condensation: The reaction is initiated by the base- or acid-catalyzed condensation between the aldehyde and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate). This step generates a highly reactive α,β-unsaturated intermediate, often referred to as a Knoevenagel adduct.[9] The choice of catalyst here is critical; bases like triethylamine (TEA) or ammonium acetate facilitate the deprotonation of the active methylene compound, while acid catalysts activate the aldehyde's carbonyl group.[9]

  • Michael Addition: The nucleophilic C4 carbon or the exocyclic amino group of the 5-aminopyrazole attacks the electron-deficient β-carbon of the α,β-unsaturated intermediate. This classic Michael-type addition forms a new carbon-carbon or carbon-nitrogen bond and creates a new, larger intermediate.[2]

  • Intramolecular Cyclization and Aromatization: The intermediate then undergoes an intramolecular cyclization. The amino group attacks one of the nitrile or carbonyl groups, leading to the closure of the six-membered pyridine ring. The final step is aromatization, which typically occurs through the elimination of a small molecule (like water) or via spontaneous oxidation, to yield the stable pyrazolo[3,4-b]pyridine scaffold.[2]

Three_Component_Mechanism cluster_0 Step 1: Knoevenagel Condensation Aldehyde R¹-CHO Intermediate1 Knoevenagel Adduct (α,β-unsaturated) Aldehyde->Intermediate1 ActiveMethylene NC-CH₂-R² ActiveMethylene->Intermediate1 Catalyst1 Catalyst (e.g., TEA) Catalyst1->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 Aminopyrazole 5-Aminopyrazole Aminopyrazole->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization FinalProduct Pyrazolo[3,4-b]pyridine Intermediate3->FinalProduct - H₂O / Oxidation

General mechanism for the three-component synthesis.

Comparative Overview of One-Pot Methodologies

The versatility of the one-pot approach is demonstrated by the wide array of catalysts and conditions that can be employed. The choice often depends on the desired substrate scope, reaction time, and commitment to green chemistry principles.

Reactants (Example)Catalyst/ConditionsSolventTemp. (°C) / TimeTypical YieldsReference
5-Aminopyrazole, Aldehyde, MalononitrileKHSO₄, MicrowaveSolvent-freeMW (450W), 3-5 min85-96%[10]
5-Aminopyrazole, Aldehyde, β-KetonitrilesAcetic Acid, MicrowaveAcetic AcidMW, 5-10 minHigh[8]
5-Amino-1-phenylpyrazole, α,β-Unsaturated KetoneZrCl₄, Conventional HeatingEtOH/DMF (1:1)95 °C, 16 h13-28%[11]
Pyrazol-5-amines, Benzaldehydes, BenzoylacetonitrileFeCl₃/Al₂O₃EthanolReflux, 6-10 h80-92%[12]
1,3-Dimethyl-pyrazol-amine, Aldehyde, Ethyl cyanoacetateTEA, MicrowaveWater40 °C, 20 min79-92%[9]
Phenylhydrazine, 3-Oxo-propanenitrile, 1,3-Diketonep-TSA, GrindingSolvent-freeRT, 15 minGood[7]

Detailed Experimental Protocols

The following protocols are designed to be robust and self-validating, providing clear causality for each step.

Protocol 1: Microwave-Assisted Green Synthesis in Aqueous Media

This protocol is adapted from modern, environmentally friendly methods that leverage the efficiency of microwave irradiation and the benefits of water as a solvent.[9]

Workflow Diagram:

Protocol1_Workflow Start Reactant Preparation Mixing Combine Aminopyrazole (1 mmol), Aldehyde (1 mmol), Ethyl Cyanoacetate (1 mmol), TEA (0.5 mmol) in Water (4 mL) Start->Mixing Reaction Microwave Irradiation (e.g., 40-80 °C, 15-30 min) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool to RT Pour into ice-water Monitoring->Workup Reaction Complete Isolation Filter the Precipitate Workup->Isolation Purification Wash with Cold Water/Ethanol Recrystallize if needed Isolation->Purification End Characterize Product (NMR, HRMS) Purification->End

Experimental workflow for microwave-assisted synthesis.

Step-by-Step Methodology:

  • Reactant Charging: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 5-aminopyrazole derivative (1.0 mmol, 1.0 equiv), the desired aldehyde (1.0 mmol, 1.0 equiv), an active methylene compound such as ethyl cyanoacetate (1.0 mmol, 1.0 equiv), and water (4 mL).

    • Rationale: Water is used as a green, non-toxic solvent. The equimolar stoichiometry ensures that no single reactant is limiting, maximizing theoretical yield.

  • Catalyst Addition: Add triethylamine (TEA) (0.5 mmol, 0.5 equiv) to the mixture.

    • Rationale: TEA acts as a base catalyst, facilitating the initial Knoevenagel condensation by deprotonating the active methylene compound, which is the rate-determining step in many cases.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 40-80 °C) for 15-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

    • Rationale: Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times compared to conventional heating.[10] This localized superheating efficiently overcomes the activation energy of the cyclization and dehydration steps.

  • Reaction Monitoring: After the initial irradiation period, cool the vessel to room temperature and spot a small aliquot on a TLC plate (e.g., using 30% ethyl acetate in hexane as eluent) to check for the consumption of starting materials.

    • Rationale: TLC is a quick and effective method to qualitatively assess reaction completion, preventing unnecessary energy consumption and potential side-product formation from prolonged heating.

  • Product Isolation (Work-up): Once the reaction is complete, pour the cooled reaction mixture into a beaker containing 20 mL of ice-cold water. A solid precipitate should form.

    • Rationale: The pyrazolo[3,4-b]pyridine product is typically a non-polar organic molecule with low solubility in water. Pouring the reaction mixture into excess cold water causes the product to precipitate out of the aqueous solution, providing a simple and efficient method of separation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) followed by a small amount of cold ethanol to remove any residual starting materials or water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

    • Rationale: Washing with cold solvents minimizes the loss of product due to dissolution while effectively removing impurities. Recrystallization provides a highly pure final product suitable for characterization and biological testing.

Protocol 2: Lewis Acid-Catalyzed Synthesis via Conventional Heating

This protocol details a robust method using a Lewis acid catalyst, which is particularly effective for less reactive substrates. It is based on methodologies employing catalysts like ZrCl₄.[11]

Step-by-Step Methodology:

  • Reactant Solubilization: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the α,β-unsaturated ketone (0.5 mmol, 1.0 equiv) in a suitable solvent mixture like EtOH/DMF (1:1, 1 mL total). To this, add a solution of the 5-aminopyrazole (0.5 mmol, 1.0 equiv) in the same solvent system.

    • Rationale: A solvent mixture like EtOH/DMF is often optimal; ethanol is a good, relatively benign solvent, while DMF helps to dissolve more complex organic molecules and allows for higher reaction temperatures if needed.[11]

  • Degassing and Catalyst Addition: Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes. Under this inert atmosphere, add the Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 0.3 equiv).

    • Rationale: Degassing removes dissolved oxygen, which can sometimes lead to oxidative side products. The Lewis acid (ZrCl₄) activates the carbonyl group of the unsaturated ketone, making it more electrophilic and facilitating the initial Michael addition by the aminopyrazole.[3][11]

  • Thermal Reaction: Vigorously stir the reaction mixture and heat it to 90-100 °C using an oil bath for 12-18 hours.

    • Rationale: Conventional heating provides the thermal energy required for the reaction to proceed to completion. The extended reaction time is typical for thermally driven processes, especially when compared to microwave-assisted methods.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Product Isolation (Work-up): After cooling to room temperature, concentrate the mixture in vacuo to remove the solvent. Add chloroform (15 mL) and water (15 mL) to the residue and transfer to a separatory funnel.

    • Rationale: This step performs a liquid-liquid extraction. The organic product will preferentially dissolve in the chloroform layer, while the inorganic catalyst and any water-soluble byproducts will remain in the aqueous layer.

  • Purification: Separate the layers and wash the aqueous phase twice more with chloroform (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

    • Rationale: Repeated extraction ensures maximum recovery of the product. Drying over sodium sulfate removes residual water from the organic solvent. Column chromatography is a standard method for purifying organic compounds to a high degree, separating the desired product from unreacted starting materials and non-polar side products.

Conclusion and Future Directions

One-pot, multi-component reactions represent a highly effective and strategic approach for the synthesis of medicinally relevant pyrazolo[3,4-b]pyridines. By leveraging various catalytic systems and energy sources, from microwave irradiation to Lewis acids, chemists can efficiently generate diverse libraries of these important heterocyclic compounds. The protocols described herein provide robust and well-rationalized starting points for researchers in drug discovery and organic synthesis.

Future efforts in this field will likely focus on the development of novel MCRs to expand the achievable chemical diversity and the discovery of more sustainable and recyclable catalysts to further enhance the environmental credentials of these synthetic routes.[3][7] The continued innovation in one-pot methodologies will undoubtedly accelerate the discovery of new pyrazolo[3,4-b]pyridine-based therapeutic agents.

References

The Pyrazolopyridine Scaffold: A Versatile Framework for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Introduction: The quest for highly specific and potent inhibitors of oncogenic signaling pathways is a cornerstone of modern cancer research. Within the vast landscape of heterocyclic chemistry, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted anticancer agents. While the specific molecule, 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid, is not extensively documented in publicly available cancer research literature, a wealth of data exists for its isomers and derivatives, particularly the 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine cores. These structures have been successfully exploited to develop inhibitors against critical cancer targets such as B-Raf, extracellular signal-regulated kinase (ERK), and TANK-binding kinase 1 (TBK1).[1][2][3][4]

This guide will provide an in-depth look at the application of pyrazolopyridine derivatives in cancer research. We will use a representative compound from the extensively studied 1H-pyrazolo[3,4-b]pyridine class to illustrate the principles of its mechanism of action, and provide detailed protocols for its evaluation in a research setting. The insights and methodologies presented here are broadly applicable to the wider class of pyrazolopyridine-based inhibitors.

The 1H-Pyrazolo[3,4-b]pyridine Core: A Case Study in B-Raf Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[5] Hyperactivation of this pathway, often through mutations in components like B-Raf, is a key driver in a significant percentage of human cancers, including melanoma.[2][4] The V600E mutation in B-Raf leads to its constitutive activation, making it a prime target for therapeutic intervention.[2][4] Several 1H-pyrazolo[3,4-b]pyridine derivatives have been designed as potent and selective inhibitors of B-RafV600E.[2][4]

Mechanism of Action: Targeting the MAPK/ERK Signaling Cascade

As illustrated in the signaling pathway diagram below, pyrazolopyridine-based B-Raf inhibitors act by competing with ATP for the kinase's binding site. This inhibition prevents the phosphorylation and subsequent activation of MEK, which in turn cannot activate ERK. The blockade of this cascade ultimately leads to decreased cell proliferation and the induction of apoptosis in B-Raf mutant cancer cells.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates B_Raf B-Raf (V600E) RAS->B_Raf Activates MEK MEK B_Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Inhibitor 1H-Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->B_Raf Inhibits Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation_Survival Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Reaction_Setup Add Compound, Kinase, and Substrate to Plate Compound_Dilution->Reaction_Setup Pre_Incubation Incubate 10 min (Compound Binding) Reaction_Setup->Pre_Incubation Initiate_Reaction Add ATP to Start Kinase Reaction Pre_Incubation->Initiate_Reaction Reaction_Incubation Incubate 60 min Initiate_Reaction->Reaction_Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Reaction_Incubation->Stop_Reaction Detection Add Kinase Detection Reagent (Signal Gen) Stop_Reaction->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

Application Notes & Protocols: A Guide to the Development of Pyrazole Derivatives as Selective Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, most notably exemplified by the commercial success of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] This guide provides an in-depth framework for researchers engaged in the discovery and development of novel pyrazole-based anti-inflammatory agents. We will delve into the foundational mechanism of action, provide detailed protocols for synthesis and biological evaluation, and discuss the critical interpretation of structure-activity relationship (SAR) data. The methodologies are designed to be robust and self-validating, equipping drug development professionals with the necessary tools to advance promising candidates from concept to pre-clinical validation.

Rationale and Core Mechanism: Targeting COX-2 for Safer Anti-Inflammatory Action

Inflammation is a biological response mediated by a cascade of signaling molecules, prominently prostaglandins (PGs).[3] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are critical for converting arachidonic acid into prostaglandin precursors.[4][5]

However, the discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field.

  • COX-1 is constitutively expressed and plays a homeostatic role, including the production of prostaglandins that protect the gastric mucosa and mediate platelet aggregation.[3]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5][6]

Traditional NSAIDs (e.g., ibuprofen, naproxen) inhibit both isoforms, leading to effective pain and inflammation relief but also carrying a risk of gastrointestinal side effects due to the inhibition of COX-1's protective functions.[1] The strategic goal in modern anti-inflammatory drug design is, therefore, to achieve selective inhibition of COX-2.

Pyrazole derivatives, such as Celecoxib, achieve this selectivity through their unique three-dimensional structure. The active site of COX-2 features a larger, more flexible hydrophobic side-pocket compared to COX-1.[3] The diaryl-substituted pyrazole core, often bearing a sulfonamide (-SO₂NH₂) or a similar pharmacophore, can fit snugly into the COX-2 active site and interact with this secondary pocket, an interaction that is sterically hindered in the narrower COX-1 active site.[3][7] This structural difference is the causal basis for their selective action.

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Homeostasis Physiological Prostaglandins • Gastric Protection • Platelet Aggregation PGH2_1->Homeostasis Inflammation Inflammatory Prostaglandins • Pain • Fever • Swelling PGH2_2->Inflammation TraditionalNSAIDs Traditional NSAIDs (e.g., Ibuprofen) TraditionalNSAIDs->COX1 Inhibit TraditionalNSAIDs->COX2 Inhibit PyrazoleDeriv Pyrazole Derivatives (e.g., Celecoxib) PyrazoleDeriv->COX2 Selectively Inhibit

Figure 1: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

General Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

The synthesis of anti-inflammatory pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] This approach offers modularity, allowing for systematic variation of substituents at the N1, C3, and C5 positions of the pyrazole core to optimize biological activity.

Synthesis_Workflow start Start Materials: 1,3-Diketone & Hydrazine step1 Step 1: Cyclocondensation (e.g., Reflux in Ethanol/Acetic Acid) start->step1 step2 Step 2: Work-up (Precipitation/Extraction) step1->step2 step3 Step 3: Purification (Recrystallization or Chromatography) step2->step3 product Final Product: Purified Pyrazole Derivative step3->product analysis Characterization (NMR, MS, Elemental Analysis) product->analysis

Figure 2: General workflow for the synthesis and purification of pyrazole derivatives.
Protocol 2.1: Synthesis of a Celecoxib Analog

This protocol describes the synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, the structure of Celecoxib, which serves as a representative model for this class of compounds.[9][10]

Rationale: The reaction proceeds via the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfonamidophenyl hydrazine hydrochloride. The acidic conditions facilitate the cyclization, and ethanol serves as a suitable solvent for the reactants.

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfonamidophenyl hydrazine hydrochloride

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and filtration

  • Silica gel for column chromatography (if necessary)

Procedure:

  • To a 100 mL round-bottom flask, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq).

  • Add 4-sulfonamidophenyl hydrazine hydrochloride (1.05 eq).

  • Add absolute ethanol (approx. 20 mL per gram of diketone) to the flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

    • Causality Note: Refluxing provides the necessary activation energy for the condensation and subsequent dehydration to form the stable pyrazole ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by flash column chromatography if significant impurities are present.

  • Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis.

In Vitro Biological Evaluation

The primary goal of in vitro evaluation is to determine the compound's potency against COX-2 and its selectivity over COX-1.

Protocol 3.1: Fluorometric COX-1/COX-2 Inhibition Assay

Rationale: This high-throughput assay measures the peroxidase activity of the COX enzyme. The reaction produces an intermediate, Prostaglandin G2, which then oxidizes a probe to generate a highly fluorescent product.[11] The rate of fluorescence generation is proportional to COX activity, and its reduction in the presence of a test compound indicates inhibition.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes[12]

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)[12]

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Test compounds and a reference inhibitor (e.g., Celecoxib)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dilute enzymes and substrate in cold COX Assay Buffer immediately before use. Keep enzymes on ice.

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO, then further dilute in COX Assay Buffer. The final DMSO concentration in the well should not exceed 1%.

  • Assay Setup: In duplicate, add the following to the wells of the 96-well plate:

    • Enzyme Control: 80 µL Reaction Mix (Assay Buffer, Probe, Heme) + 10 µL Assay Buffer.

    • Inhibitor Wells: 80 µL Reaction Mix + 10 µL of diluted test compound.

    • Inhibitor Control: 80 µL Reaction Mix + 10 µL of diluted reference inhibitor (e.g., Celecoxib).

  • Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells.

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes, protected from light.

    • Causality Note: This step allows the test compounds to bind to the enzyme before the substrate is introduced, which is crucial for time-dependent inhibitors.[13]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each compound concentration relative to the Enzyme Control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

In Vivo Biological Evaluation

Promising candidates from in vitro screening must be evaluated in a living system to assess their efficacy and safety profile.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a universally accepted and highly reproducible model of acute inflammation.[14] Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling).[15] The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory activity.[16]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound and reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle for drug administration (e.g., 0.5% Carboxymethyl cellulose)

  • Pletismometer (for measuring paw volume)

  • Animal handling equipment

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Positive Control (receives reference drug, e.g., Indomethacin 10 mg/kg)

    • Group 3, 4, etc.: Test Groups (receive test compound at various doses)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.[17]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[18]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Causality Note: The inflammatory response to carrageenan is biphasic. The early phase involves histamine and serotonin release, while the later phase (after 1 hour) is mediated by prostaglandins, the target of COX inhibitors. Measurements at 3 or 4 hours are most relevant for this class of compounds.[5]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the Percentage Inhibition of Edema for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

    • Statistical significance should be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the pyrazole scaffold is key to optimizing potency and selectivity. The data from in vitro and in vivo assays are used to build an SAR model.

Key Insights from Typical SAR Studies: [8][19]

  • N1-Aryl Group: A para-sulfonamide or methylsulfone group is often critical for COX-2 selectivity, as it interacts with the secondary pocket.

  • C3-Substituent: Small, electron-withdrawing groups like -CF₃ can enhance potency.

  • C5-Aryl Group: The nature and substitution pattern on this ring influence binding affinity within the main COX active site channel. A para-methyl group, as in Celecoxib, is often favorable.

Table 1: Example Structure-Activity Relationship Data for Hypothetical Pyrazole Analogs

Compound IDN1-Aryl Substituent (para)C3-SubstituentC5-Aryl Substituent (para)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)% Inhibition of Paw Edema @ 10mg/kg
Ref: Celecoxib -SO₂NH₂-CF₃-CH₃0.048.5212.565%
PZ-01 -SO₂CH₃-CF₃-CH₃0.0910.2113.361%
PZ-02 -SO₂NH₂-CH₃-CH₃1.2015.012.525%
PZ-03 -SO₂NH₂-CF₃-F0.037.9263.368%
PZ-04 -H-CF₃-CH₃5.506.11.115%

This table illustrates how modifying substituents impacts biological activity. For instance, replacing the C3-CF₃ group with -CH₃ (PZ-02) dramatically reduces potency and selectivity. Removing the critical N1-SO₂NH₂ group (PZ-04) abolishes selectivity entirely.

References

Application Notes and Protocols for Preclinical Efficacy Testing of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolopyridines

The 1H-Pyrazolo[4,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and anti-angiogenic properties.[1] This diverse bioactivity suggests that compounds like 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid may exert their therapeutic effects by modulating key signaling pathways implicated in the pathogenesis of cancer and inflammatory diseases. This guide provides a comprehensive overview of preclinical animal models and detailed protocols to rigorously evaluate the efficacy of this compound, with a focus on its potential as an inhibitor of critical signaling cascades such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Hypothesized Mechanisms of Action: Targeting Key Cellular Pathways

Given the established activities of related pyrazolopyridine compounds, it is hypothesized that this compound may function as an inhibitor of one or both of the following critical signaling pathways:

  • VEGFR Signaling Pathway: This pathway is a major regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] Inhibition of VEGFR signaling can lead to the regression of tumor vasculature and a reduction in tumor growth.[4]

  • JAK/STAT Signaling Pathway: This pathway plays a crucial role in mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity. Aberrant JAK/STAT signaling is a hallmark of many cancers and inflammatory disorders, contributing to cell proliferation, survival, and evasion of the immune system.[5][6][7]

The following protocols are designed to test these hypotheses by evaluating the efficacy of this compound in well-established animal models of cancer, angiogenesis, and inflammation.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Before initiating efficacy studies, it is imperative to conduct preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies. These investigations are crucial for determining the optimal dosing regimen, including the dose, frequency, and route of administration.[8][9] PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound, while PD studies correlate drug concentration with its pharmacological effect.[10] Establishing a sound PK/PD relationship ensures that the compound concentrations in the efficacy models are maintained at a level sufficient to engage the target and elicit a therapeutic response.

Protocol 1: Subcutaneous Xenograft Model for Anticancer Efficacy

This model is a foundational tool for assessing the in vivo anticancer activity of a test compound against a specific human cancer cell line.[11]

Rationale

The subcutaneous xenograft model is relatively simple, reproducible, and allows for easy monitoring of tumor growth.[11] By implanting human tumor cells into immunodeficient mice, the direct effect of the compound on tumor proliferation can be evaluated. The choice of cell line should be guided by its known dependence on VEGFR or JAK/STAT signaling.

Experimental Workflow

G cluster_prep Preparation Phase cluster_implant Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Cell Culture (e.g., A549, HCT116) cell_harvest Cell Harvesting & Preparation (1-5 x 10^6 cells in PBS/Matrigel) cell_culture->cell_harvest animal_acclimatization Animal Acclimatization (NOD/SCID or NSG mice, 6-8 weeks old) implantation Subcutaneous Implantation (Right flank) animal_acclimatization->implantation cell_harvest->implantation tumor_monitoring Tumor Growth Monitoring (Calipers, twice weekly) implantation->tumor_monitoring randomization Randomization (Tumor volume ~100-150 mm³) tumor_monitoring->randomization treatment_admin Treatment Administration (Vehicle, Test Compound, Positive Control) randomization->treatment_admin monitoring Monitor Tumor Volume & Body Weight treatment_admin->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight & Volume Measurement Immunohistochemistry (e.g., Ki-67, pSTAT3) euthanasia->analysis

Caption: Workflow for the subcutaneous xenograft model.

Detailed Methodology
  • Cell Culture: Culture a human cancer cell line known to have active VEGFR or JAK/STAT signaling (e.g., A549 lung carcinoma, HCT116 colon carcinoma) under standard conditions.

  • Animal Acclimatization: Acclimatize 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG) for at least one week.

  • Cell Preparation and Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[12]

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[12]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width with digital calipers twice weekly.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[13]

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (at various doses)

      • Group 3: Positive control (e.g., a known VEGFR or JAK/STAT inhibitor)

    • Administer the treatments according to the predetermined PK/PD-guided schedule (e.g., daily oral gavage).

  • Endpoint Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

    • Euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Process tumors for immunohistochemical analysis of proliferation (Ki-67), apoptosis (cleaved caspase-3), and target engagement (e.g., phosphorylated STAT3, CD31 for microvessel density).

Data Presentation
GroupDoseMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle-
Compound XDose 1
Compound XDose 2
Positive ControlDose

Protocol 2: RIP-Tag2 Transgenic Mouse Model for Angiogenesis

This model provides a more physiologically relevant system to study the anti-angiogenic effects of a compound in the context of spontaneous tumor development.[14][15]

Rationale

The RIP-Tag2 mouse expresses the SV40 large T-antigen under the control of the rat insulin promoter, leading to the development of highly vascularized pancreatic neuroendocrine tumors in a predictable manner.[15] This model allows for the investigation of a compound's effect on the "angiogenic switch," a critical step in tumor progression.[16][17]

Experimental Workflow

G cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis animal_monitoring Monitor RIP-Tag2 Mice (From ~9 weeks of age for tumor development) treatment_initiation Treatment Initiation (e.g., at 10 weeks of age) animal_monitoring->treatment_initiation treatment_groups Treatment Groups (Vehicle, Test Compound, Positive Control) treatment_initiation->treatment_groups euthanasia Euthanasia (e.g., at 14 weeks of age) treatment_groups->euthanasia tissue_harvest Harvest Pancreas & Tumors euthanasia->tissue_harvest analysis Tumor Burden Measurement Immunofluorescence Staining (CD31, Desmin, pSTAT3) tissue_harvest->analysis

Caption: Workflow for the RIP-Tag2 transgenic mouse model.

Detailed Methodology
  • Animal Monitoring: Monitor RIP-Tag2 transgenic mice for tumor development, which typically begins around 9-10 weeks of age.

  • Treatment:

    • At a predefined age (e.g., 10 weeks), randomize mice into treatment groups.

    • Administer the test compound, vehicle, or a positive control (e.g., sunitinib) based on a PK/PD-guided regimen.

  • Endpoint Analysis:

    • At the end of the study (e.g., 14 weeks of age), euthanize the mice.

    • Perfuse the mice with PBS followed by 4% paraformaldehyde.

    • Dissect the pancreas and excise the tumors.

    • Measure the total tumor burden (sum of all tumor volumes).

    • Process the tumors for immunofluorescence analysis to assess:

      • Microvessel density (CD31 staining)

      • Pericyte coverage (Desmin or NG2 staining)

      • Vessel perfusion (e.g., by intravenous injection of fluorescent lectin prior to euthanasia)

      • Target engagement (e.g., pSTAT3)

Data Presentation
GroupDoseMean Total Tumor Burden (mm³)Mean Microvessel Density (vessels/mm²)Mean Pericyte Coverage (%)
Vehicle-
Compound XDose 1
Compound XDose 2
Positive ControlDose

Protocol 3: Carrageenan-Induced Paw Edema for Anti-Inflammatory Efficacy

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of a compound.[18]

Rationale

Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.[19] The early phase is mediated by histamine and serotonin, while the later phase is driven by prostaglandins and cytokines, making it a suitable model to test compounds that may interfere with these inflammatory pathways, such as JAK/STAT inhibitors.

Experimental Workflow

G cluster_prep Pre-Treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis animal_acclimatization Acclimatize Rats/Mice baseline_measurement Baseline Paw Volume Measurement (Plethysmometer) animal_acclimatization->baseline_measurement drug_admin Administer Treatment (Vehicle, Test Compound, Indomethacin) baseline_measurement->drug_admin carrageenan_injection Inject Carrageenan (1%) (Subplantar region of right hind paw) drug_admin->carrageenan_injection paw_measurement Measure Paw Volume at 1, 2, 3, 4, 5, 6 hours post-injection carrageenan_injection->paw_measurement calculate_edema Calculate Paw Edema (V_t - V_0) paw_measurement->calculate_edema calculate_inhibition Calculate % Inhibition of Edema calculate_edema->calculate_inhibition

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Methodology
  • Animals: Use male Wistar rats or Swiss albino mice.

  • Pre-treatment:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Administer the test compound, vehicle, or a positive control (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally 30-60 minutes before carrageenan injection.[18]

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[20][21]

  • Measurement of Edema:

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[18]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = V_t - V_0 (where V_t is the volume at time t and V_0 is the initial volume).

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation
GroupDoseMean Paw Edema (mL) at 3hMean Paw Edema (mL) at 5h% Inhibition at 3h% Inhibition at 5h
Vehicle-
Compound XDose 1
Compound XDose 2
Indomethacin10 mg/kg

Conclusion

The selection of appropriate animal models is critical for the preclinical evaluation of novel therapeutic agents like this compound. The protocols detailed in this guide provide a robust framework for assessing the anticancer, anti-angiogenic, and anti-inflammatory efficacy of this compound. By integrating these in vivo studies with thorough PK/PD analysis, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this promising pyrazolopyridine derivative, paving the way for its further development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazolo[4,3-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of pyrazolo[4,3-b]pyridine isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these structurally similar compounds. The inherent properties of the pyrazolopyridine scaffold, including its basicity, polarity, and potential for multiple interaction modes, often complicate purification.

This document provides troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work. The advice herein is grounded in established chemical principles and field-proven techniques to ensure you can develop robust and reproducible purification protocols.

Purification Strategy: Initial Decision Making

The choice between chromatography and crystallization is a critical first step. Positional isomers of pyrazolo[4,3-b]pyridine can have very similar physical properties, making separation non-trivial. The following decision tree provides a logical starting point for selecting your primary purification technique.

G start Mixture of Pyrazolo[4,3-b]pyridine Isomers check_solubility Are isomers' solubilities significantly different in a screened set of solvents? start->check_solubility check_tlc Is clear separation observed on TLC? check_solubility->check_tlc  No / Marginally crystallization Attempt Fractional Crystallization check_solubility->crystallization  Yes chromatography Develop Column Chromatography Method check_tlc->chromatography  Yes check_tlc->chromatography  No, but streaking or  close spots suggest  potential refine_cryst Optimize Crystallization: - Seeding - Slow Cooling - Anti-solvent Addition crystallization->refine_cryst refine_chrom Optimize Chromatography: - Gradient Elution - Advanced Techniques (SFC, Mixed-Mode) chromatography->refine_chrom

Caption: Initial decision tree for purification method selection.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is often the first method employed for isomer separation.[1] However, the polarity of the pyrazolopyridine nucleus can lead to challenges.

Q1: My isomers are co-eluting or showing very poor separation on a silica gel column. What should I do?

This is the most common issue, stemming from the similar polarity of the isomers.

Probable Cause & Solution Pathway:

Your primary issue is a lack of selectivity in the chromatographic system. The key is to exploit subtle differences in the isomers' interactions with the stationary and mobile phases.

G start Poor Separation on Silica step1 Step 1: Optimize Mobile Phase (Hexane/EtOAc) start->step1 step2 Step 2: Introduce a More Polar Modifier step1->step2 If still no separation details1 Action: Run a shallow gradient (e.g., 20-40% EtOAc over 20 CVs). Rationale: Enhances resolution between closely eluting compounds. step1->details1 step3 Step 3: Add an Acidic or Basic Modifier step2->step3 If peak shape is poor or separation is minimal details2 Action: Replace EtOAc with DCM/MeOH. Rationale: Methanol offers different hydrogen bonding interactions which can differentiate isomers. step2->details2 step4 Step 4: Change Stationary Phase step3->step4 If all else fails details3 Action: Add 0.1-1% Acetic Acid or Triethylamine. Rationale: Suppresses ionization of acidic/basic sites on the silica and analytes, reducing peak tailing. step3->details3 details4 Action: Consider Alumina (basic/neutral), Reversed-Phase (C18), or specialized mixed-mode columns. Rationale: Changes the primary interaction mechanism (e.g., from adsorption to partitioning). step4->details4

Detailed Protocol: Mobile Phase Screening

  • Baseline: Start with a standard mobile phase system like Hexane/Ethyl Acetate. Monitor the reaction progress and separation using Thin Layer Chromatography (TLC) to determine an optimal starting point.[1]

  • Increase Polarity: If separation is poor, gradually increase the polarity. A common next step is a gradient of Dichloromethane (DCM) and Methanol (MeOH).

  • Exploit Hydrogen Bonding: For isomers with different hydrogen bonding capabilities (e.g., due to substituent placement), consider mobile phases containing acetonitrile (MeCN) and methanol (MeOH). The retention time and selectivity can be highly sensitive to the ratio of these solvents.[2]

  • Control Ionization: Pyridine moieties are basic (pKa ~5.2-6).[3][4] Interaction with acidic silanol groups on silica can cause significant peak tailing. Adding a small amount of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase neutralizes these sites, improving peak shape. Conversely, an acidic modifier like formic or acetic acid can protonate the analytes, which may also alter selectivity.[3]

Problem Probable Cause(s) Recommended Solution(s)
Complete Co-elution Isomers have nearly identical polarity and interactions with the stationary phase.1. Switch to a different solvent system (e.g., DCM/MeOH).2. Employ Supercritical Fluid Chromatography (SFC), which is excellent for isomer separation.[5][6]3. Use a specialized stationary phase, such as one capable of hydrogen bonding.[2]
Significant Peak Tailing Strong, undesirable interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.1. Add 0.1-1% triethylamine (TEA) or ammonia in methanol to the mobile phase.2. Use a less acidic stationary phase like neutral alumina.
Low Recovery from Column The compound is highly polar and irreversibly adsorbs to the silica gel.1. Increase the percentage of the strong solvent (e.g., methanol) significantly at the end of the run to flush the column.2. Deactivate the silica gel with TEA before loading the sample.

Troubleshooting Guide: Crystallization

Recrystallization can be a highly effective and scalable method for obtaining exceptionally pure isomers, provided their solubilities are sufficiently different.[1]

Q2: I can't get my desired isomer to crystallize, or the purity doesn't improve after recrystallization. What's wrong?

This indicates either a suboptimal solvent system or that the solution is not reaching the necessary supersaturation state for selective crystallization.

Probable Cause & Solution Pathway:

Problem Probable Cause(s) Recommended Solution(s) & Rationale
No Crystals Form (Oiling Out) The compound's solubility limit is exceeded while the solution is still too warm, or the cooling is too rapid.1. Slower Cooling: Allow the flask to cool to room temperature slowly, then transfer to a refrigerator. Rapid cooling favors amorphous precipitation over ordered crystal growth.2. Use a more dilute solution: Ensure the compound is fully dissolved at the higher temperature.
Low Yield of Crystals The desired isomer is still too soluble in the mother liquor at low temperatures.1. Optimize Solvent System: Find a solvent where the compound is highly soluble when hot but poorly soluble when cold.[7]2. Use an Anti-solvent: After dissolution in a good solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity persists. Then, heat to re-dissolve and cool slowly.
Poor Purity / No Isomeric Enrichment The undesired isomer has similar solubility and is co-crystallizing.1. Seeding: Add a few pure seed crystals of the desired isomer to the supersaturated solution. This provides a template for selective growth.[7][8]2. Fractional Crystallization: Perform multiple, sequential crystallizations. The first crop of crystals will be enriched in the less soluble isomer. The mother liquor can then be concentrated and cooled further to isolate the more soluble isomer.
Spontaneous Nucleation Fails The energy barrier for crystal nucleation is not being overcome.1. Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. Microscopic glass fragments create nucleation sites.[7]2. Reduce Solution Volume: Slowly evaporate some of the solvent to increase the concentration and induce crystallization.

Frequently Asked Questions (FAQs)

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for pyrazolopyridine isomer separation?

A: SFC is a powerful technique for isomer separation for several key reasons:

  • High Efficiency: The use of supercritical CO2 as the primary mobile phase allows for faster diffusion and lower viscosity, leading to higher efficiency and sharper peaks compared to HPLC.[9]

  • Unique Selectivity: SFC offers different selectivity compared to both normal and reversed-phase LC. It is particularly well-suited for separating structural analogs and isomers that are difficult to resolve by other means.[5][6]

  • Orthogonal Technique: It provides a separation mechanism that is different from HPLC, making it an excellent secondary or confirmatory technique.

  • Green Chemistry: It significantly reduces the use of organic solvents, making it a more environmentally friendly option.[9] Stationary phases like 2-ethylpyridine are commonly used in SFC for separating polar and basic compounds.[9][10][11]

Q4: My synthesis produces a mixture of regioisomers (e.g., 1H- vs. 2H-pyrazolo[3,4-b]pyridines). How do I approach this separation?

A: While the 1H-tautomer of pyrazolo[3,4-b]pyridine is generally more stable, synthetic conditions can sometimes yield mixtures.[12][13] The separation strategy is similar to that for other positional isomers, but with a key difference:

  • Hydrogen Bonding: The N-H proton on the pyrazole ring is a key interaction site. The 1H and 2H isomers will present different hydrogen bonding profiles.

  • Chromatography: Techniques that exploit hydrogen bonding are highly recommended. A SHARC-1 column, for instance, separates compounds based on hydrogen bond interactions and can be very effective for this type of isomerism.[2]

  • Crystallization: The different N-H positions can lead to distinct crystal packing arrangements. A thorough solvent screen for recrystallization is highly recommended, as one isomer may form a stable crystal lattice much more readily than the other.

Q5: Can I use chiral chromatography to separate my pyrazolopyridine derivatives?

A: Yes, if your molecule is chiral. Many bioactive pyrazolo[3,4-b]pyridine analogues are synthesized asymmetrically to produce a single enantiomer.[14][15][16] If your synthesis results in a racemic mixture, chiral chromatography is the standard method for separation. Both chiral SFC and chiral HPLC are widely used for this purpose at both analytical and preparative scales.

References

Technical Support Center: Optimizing Pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms and the rationale behind optimization strategies.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low or No Yield in Cyclization Reactions

Question: I am attempting a cyclization to form the pyrazolo[4,3-b]pyridine core, but I'm observing very low yields or recovering only starting materials. What are the likely causes and how can I improve the reaction?

Answer: Low yields in these cyclization reactions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Starting Materials: The purity of precursors, especially aminopyrazoles, is critical. Impurities can poison catalysts or participate in side reactions.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or chromatograph reactants if necessary before use.[1]

  • Suboptimal Reaction Conditions: Temperature, time, and concentration are key parameters that require careful optimization.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Some reactions may require elevated temperatures to overcome activation energy barriers, while others might benefit from lower temperatures to minimize byproduct formation.[1][2]

  • Inefficient Catalyst or Reagent: The choice of catalyst or cyclizing agent is highly dependent on the specific synthetic route.

    • For Bischler-Napieralski type reactions: These require a dehydrating agent under acidic conditions.[3][4] Phosphoryl chloride (POCl₃) is common, but for less reactive substrates, the addition of phosphorus pentoxide (P₂O₅) may be necessary.[5][6]

    • For Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): Catalyst deactivation can be an issue. Ensure the catalyst is active and consider screening different ligands or palladium sources.

  • Solvent Effects: The solvent plays a crucial role in solubility, reaction kinetics, and even the reaction pathway.

    • Recommendation: The ideal solvent should fully dissolve the reactants. For instance, in some Suzuki reactions, aqueous ethanol mixtures have shown to be effective, possibly by improving reagent solubility and facilitating the reduction of Pd(II) to the active Pd(0) species.[7]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[1]

  • Steric and Electronic Control: The regioselectivity is often governed by the steric hindrance and electronic properties of the substituents on the pyrazole and pyridine precursors.

    • Recommendation: Carefully analyze the electronic nature (electron-donating vs. electron-withdrawing groups) of your substituents. In many cyclization reactions, the more nucleophilic position will preferentially attack the electrophilic center. For example, in the Friedländer annulation, the reaction is often directed by the most electrophilic carbonyl group.

  • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity.

    • Recommendation: A literature search for analogous transformations can provide valuable insights. In some cases, a change in catalyst or solvent can favor the formation of one isomer over the other.[1]

  • Directed Synthesis: If regioselectivity remains poor, a more directed synthetic strategy may be required, where one of the reactive positions is blocked with a protecting group that can be removed in a subsequent step.

Issue 3: Difficult Purification

Question: I've managed to synthesize my target pyrazolo[4,3-b]pyridine, but I'm struggling with purification. The product seems to co-elute with byproducts.

Answer: Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential for interaction with silica gel.

  • Column Chromatography Optimization:

    • Stationary Phase: While silica gel is standard, consider using alumina (basic or neutral) or a C18 reversed-phase column if your compound is unstable on silica or if co-eluting impurities are problematic.

    • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent and gradually increase polarity.[1] Adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Alternative Purification Techniques:

    • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective method for obtaining analytically pure material.

    • Preparative HPLC: For challenging separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.

  • Proper Work-up: A thorough aqueous work-up is essential to remove inorganic salts and catalysts before chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the pyrazolo[4,3-b]pyridine core?

A1: Several reliable methods exist, primarily falling into two categories:

  • Annulation of a pyridine ring onto a pre-existing pyrazole: This is a very common approach. Examples include reactions of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents (e.g., Friedländer annulation) or α,β-unsaturated carbonyl compounds.[8][9]

  • Annulation of a pyrazole ring onto a functionalized pyridine core: This strategy is also employed, for example, by reacting a di-functionalized pyridine with a hydrazine derivative.[8][10][11]

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: I'm planning a Suzuki-Miyaura cross-coupling to functionalize a halogenated pyrazolo[4,3-b]pyridine. What are the key parameters to optimize?

A2: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. Key optimization parameters include:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice, but other catalysts like Pd(dppf)Cl₂ may offer better results depending on the substrate.[12][13]

  • Base: An inorganic base is typically required. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can significantly impact the yield.[2][12]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is often optimal.[2][7][13]

  • Temperature: Most Suzuki reactions require heating, often in the range of 70-100 °C.[2][13]

The table below summarizes typical conditions for optimization.

ParameterCommon ChoicesRationale & Considerations
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligandLigand choice can be critical for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid and neutralizes the acid formed.
Solvent Dioxane/H₂O, DMF/H₂O, Toluene/H₂OThe aqueous phase is crucial for the boronic acid transmetalation step.[7]
Temperature 70-110 °CSufficient thermal energy is needed for the catalytic cycle to proceed efficiently.[2]

Q3: Can you explain the mechanism of the Bischler-Napieralski reaction in the context of pyrazolo[4,3-b]pyridine synthesis?

A3: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used to form dihydroisoquinoline-like structures.[3][4] When applied to a suitably substituted pyrazole, it can be a route to a pyrazolo-fused pyridine system. The reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like POCl₃.[5][6]

There are two proposed mechanisms:

  • Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, followed by cyclization and elimination.[3][4]

  • Mechanism II: Proposes the formation of a highly electrophilic nitrilium ion intermediate prior to the cyclization step.[3][4][5]

Current understanding suggests that the prevailing mechanism can be influenced by the specific reaction conditions.[3]

Bischler_Napieralski_Mechanism cluster_0 Nitrilium Ion Pathway (Mechanism II) cluster_1 Imine-Ester Pathway (Mechanism I) Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + POCl₃ - (OPO₂Cl₂)⁻ Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Attack Product Dihydroisoquinoline Product Cyclized->Product Deprotonation Amide1 β-Arylethylamide ImineEster Imine-Ester Intermediate Amide1->ImineEster + POCl₃ Cyclized1 Cyclized Adduct ImineEster->Cyclized1 Intramolecular Electrophilic Attack Product1 Dihydroisoquinoline Product Cyclized1->Product1 Elimination Japp_Klingemann_Workflow Start 1. Combine Reactants (Acetoacetic Ester, Diazonium Salt, Pyridine in MeCN) Stir_RT 2. Stir at Room Temp (5-60 min) Start->Stir_RT TLC1 3. Monitor by TLC Stir_RT->TLC1 Add_Pyrrolidine 4. Add Pyrrolidine & Heat to 40°C TLC1->Add_Pyrrolidine Starting material consumed Stir_40C 5. Stir at 40°C (15-90 min) Add_Pyrrolidine->Stir_40C TLC2 6. Monitor by TLC Stir_40C->TLC2 Workup 7. Quench (HCl), Extract (CHCl₃) TLC2->Workup Reaction complete Purify 8. Dry, Concentrate, & Purify Workup->Purify

References

Technical Support Center: Stability Testing of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid in solution. The content is structured to address common challenges and provide both theoretical understanding and practical, actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability of this compound.

Q1: What is this compound and why is its stability in solution a critical parameter?

This compound is a heterocyclic compound belonging to the pyrazolopyridine class.[1][2] These structures are of significant interest in medicinal chemistry as they are structurally related to purine bases, making them valuable scaffolds for developing new therapeutic agents.[3] The stability of this compound in solution is a critical quality attribute that directly impacts its efficacy, safety, and shelf-life. Instability can lead to a loss of potency and the formation of degradation products, which may have different toxicological and pharmacological profiles.[4] Therefore, understanding its degradation pathways is essential for developing robust formulations, defining appropriate storage conditions, and ensuring the reliability of preclinical and clinical data.[5][6]

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound can be influenced by several factors, primarily related to its chemical structure which contains both a pyrazole and a pyridine ring, as well as a carboxylic acid group. Key factors include:

  • pH: The acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups mean the molecule's charge and reactivity will change significantly with pH. Hydrolysis of the heterocyclic rings or other pH-catalyzed reactions are potential degradation pathways.[7]

  • Oxidation: The nitrogen-containing heterocyclic system can be susceptible to oxidation. The presence of dissolved oxygen, peroxides, or metal ions can initiate oxidative degradation.[5][8]

  • Light (Photostability): Aromatic and heterocyclic systems can absorb UV or visible light, leading to photolytic degradation. It is crucial to determine if the molecule is photosensitive.[9]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions. Thermal degradation studies are essential to understand the molecule's intrinsic stability and predict its long-term stability under various storage conditions.[9]

  • Solvent: The choice of solvent or co-solvent can impact stability by influencing solubility, polarity, and the rate of hydrolytic or solvolytic reactions.

Q3: What is a forced degradation study and why is it mandatory for this compound?

A forced degradation study, also known as stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidation, and intense light).[9] These studies are a regulatory requirement by agencies like the FDA and are outlined in ICH guidelines (e.g., Q1A).[6][8] For this compound, these studies are crucial for several reasons:

  • Pathway Elucidation: They help identify the most likely degradation products and reveal the compound's degradation pathways.[9]

  • Method Development: They are essential for developing and validating a "stability-indicating" analytical method—a method that can accurately measure the decrease in the active ingredient's concentration without interference from any degradation products.[4][10]

  • Formulation Support: Understanding how the molecule degrades helps in the development of a stable formulation by avoiding excipients or conditions that promote instability.[7]

Q4: What is the recommended analytical technique for conducting stability testing?

The gold standard for stability testing is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10][11] This technique is highly effective for separating the parent compound from its potential degradation products.[12] A well-developed HPLC method should be "stability-indicating," meaning it demonstrates specificity for the analyte in the presence of its degradants.[13] Mass Spectrometry (LC-MS) can be coupled with HPLC to aid in the identification and structural elucidation of unknown degradation products that may form during the study.[14]

Section 2: Experimental Design & Protocols

This section provides detailed, step-by-step protocols for conducting a comprehensive stability study.

Protocol 2.1: Stock Solution Preparation and Handling

Rationale: Accurate and consistent preparation of stock solutions is fundamental to the reliability of any stability study. The choice of solvent is critical; it must fully dissolve the compound without causing immediate degradation.

Step-by-Step Protocol:

  • Solvent Selection: Begin by assessing the solubility of this compound. A common starting point for polar heterocyclic compounds is a mixture of an organic solvent and water (e.g., Acetonitrile:Water or Methanol:Water).

  • Weighing: Accurately weigh approximately 10 mg of the compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound to a 10 mL Class A volumetric flask. Add approximately 5 mL of the chosen organic solvent (e.g., Acetonitrile) and sonicate for 5 minutes to aid dissolution.

  • Dilution: Once fully dissolved, dilute to the mark with purified water (or the appropriate buffer). This creates a 1 mg/mL stock solution.

  • Filtration: Filter the stock solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF, check for compatibility) to remove any particulates.

  • Storage: Store the stock solution in an amber vial at 2-8°C to minimize degradation from light and temperature before initiating the stress studies. Prepare fresh stock solutions for each experiment to avoid variability from stock solution instability.[12]

Protocol 2.2: Designing and Executing a Forced Degradation Study

Rationale: This protocol is designed based on ICH guidelines to explore the compound's susceptibility to various stress conditions.[9] The goal is to achieve 5-20% degradation to ensure that degradation pathways are revealed without completely consuming the parent compound.

  • Acid Hydrolysis:

    • Pipette 1 mL of the 1 mg/mL stock solution into a vial.

    • Add 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Cap the vial and place it in a water bath at 60°C for 2 hours.[7]

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Pipette 1 mL of the 1 mg/mL stock solution into a vial.

    • Add 1 mL of 0.1 M Sodium Hydroxide (NaOH).

    • Keep the vial at room temperature and monitor at time points (e.g., 30 min, 1 hr, 2 hr), as base-catalyzed reactions can be rapid.

    • Once target degradation is achieved, neutralize with an equivalent of HCl and dilute with mobile phase for analysis.

  • Neutral Hydrolysis:

    • Pipette 1 mL of the stock solution into a vial and add 1 mL of purified water.

    • Heat at 60°C alongside the acid hydrolysis sample and analyze at the same time points.

  • Pipette 1 mL of the stock solution into a vial.

  • Add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Cap the vial and keep it at room temperature for 6 hours, protected from light.[5]

  • Monitor periodically. Once the target degradation is achieved, dilute with mobile phase for HPLC analysis.

  • Place a vial containing the stock solution (in a suitable solvent) in a calibrated oven at 70°C for 24 hours.

  • Simultaneously, keep a control sample at the recommended storage condition (e.g., 4°C).

  • After the exposure period, cool the sample and dilute both the stressed and control samples for analysis.

  • Expose a vial of the stock solution to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Wrap a control sample in aluminum foil and place it alongside the exposed sample to act as a dark control.

  • Analyze both samples by HPLC after the exposure period.

Workflow for Stability Study

Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation (ICH Conditions) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Apply Stress Base Base Hydrolysis (0.1M NaOH, RT) Prep->Base Apply Stress Oxid Oxidation (3% H2O2, RT) Prep->Oxid Apply Stress Heat Thermal (70°C) Prep->Heat Apply Stress Light Photolytic (ICH Q1B) Prep->Light Apply Stress Control Prepare Control Sample (Stored at 4°C) HPLC Stability-Indicating RP-HPLC Analysis Control->HPLC Acid->HPLC Base->HPLC Oxid->HPLC Heat->HPLC Light->HPLC LCMS LC-MS for Degradant Identification (if needed) HPLC->LCMS Characterize unknowns Interpret Calculate % Degradation Assess Peak Purity Identify Degradants HPLC->Interpret Report Generate Stability Report Interpret->Report

Caption: Workflow for a forced degradation study of this compound.

Protocol 2.3: Example Stability-Indicating RP-HPLC Method

Rationale: This method provides a starting point for analysis. It must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines. The parameters are based on methods used for similar pyridine and pyrazole derivatives.[11][12]

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure protonation of the carboxylic acid, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to 5% B and equilibrate for 5 min.A gradient is recommended to ensure elution of both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[11]
Column Temp. 30°CProvides reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA typical injection volume to avoid column overloading.
Detection UV at 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. DAD is preferred as it can assess peak purity and help identify the optimal wavelength.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during stability testing.

Q: My compound is degrading significantly (>20%) even in the control sample stored at 4°C. What should I check?

A: This suggests inherent instability in the chosen solution or issues with the experimental setup.

  • Check Solvent Reactivity: Is the solvent (e.g., methanol) potentially reacting with your compound (esterification of the carboxylic acid)? Prepare a fresh sample in a more inert solvent like acetonitrile to compare.

  • Verify pH of Solution: Even in unbuffered solutions, the compound itself can create a local pH that may promote self-catalyzed degradation. Consider preparing the control in a buffered solution (e.g., pH 4-5 acetate buffer) to see if stability improves.

  • Assess Purity of Starting Material: Impurities in the initial material could be catalyzing degradation. Verify the purity of your starting material using the HPLC method.

  • Rule out Light Exposure: Ensure your control samples are rigorously protected from light at all times, including during preparation and handling, by using amber vials and minimizing exposure to ambient light.

Q: I see new peaks in my chromatogram after stress testing, but the parent peak area hasn't decreased much. What does this mean?

A: This could indicate several possibilities:

  • Low UV Absorbance of Degradants: Your degradation products might have a much lower molar absorptivity at the chosen wavelength than the parent compound, making them appear small even if they are present in significant amounts. Use a Diode Array Detector (DAD) to examine the entire UV spectrum and check for more suitable detection wavelengths.

  • Displacement of an Impurity: A co-eluting impurity might have degraded, revealing a new peak that was previously hidden under the main peak. Peak purity analysis using a DAD is essential to confirm this.

  • Reaction with Excipients: If you are analyzing a formulated product, the new peak could be a reaction product of an excipient, not the active ingredient. Analyze a placebo sample subjected to the same stress conditions.

Q: My retention times are shifting between injections, leading to poor reproducibility. What are the common causes?

A: Retention time variability is often due to issues with the HPLC system or method parameters.

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially when running a gradient. A 10-15 column volume equilibration is recommended.

  • Fluctuating Column Temperature: Verify that the column oven is maintaining a stable temperature. Even small temperature fluctuations can alter retention times.

  • Mobile Phase Instability: If using a buffered mobile phase, ensure it is fresh and that the organic modifier has not evaporated, which would change the mobile phase composition and affect retention.

  • Column Degradation: The heterocyclic nature of the compound, especially under extreme pH, can degrade the silica-based C18 column over time. If performance degrades, try flushing the column or replacing it.

Troubleshooting Decision Tree

Troubleshooting start Problem Observed in Stability Data p1 High Degradation in Control? start->p1 p2 New Peaks without Parent Loss? start->p2 p3 Retention Time Shifting? start->p3 p1->p2 No sol1 Check Solvent Reactivity Verify Solution pH Assess Material Purity p1->sol1 Yes p2->p3 No sol2 Use DAD for Peak Purity Check Degradant UV Spectra Analyze Placebo p2->sol2 Yes sol3 Ensure Column Equilibration Check Column Temperature Prepare Fresh Mobile Phase p3->sol3 Yes

Caption: A decision tree for troubleshooting common issues in stability studies.

References

Technical Support Center: A Scientist's Guide to Troubleshooting Unexpected Side Products in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. Pyrazoles form the core scaffold of numerous pharmaceuticals and agrochemicals, making their efficient synthesis a critical task for researchers in drug development and applied sciences.[1][2] However, the classic and modern routes to this valuable heterocycle, particularly the Knorr synthesis and its variations involving 1,3-dicarbonyl compounds and hydrazines, are often plagued by the formation of unexpected and difficult-to-separate side products.[3][4]

This guide is designed to serve as a field-proven resource for practicing scientists. Moving beyond simple procedural lists, we will delve into the mechanistic origins of common side products and provide actionable, evidence-based strategies to steer your reaction toward the desired outcome.

Section 1: Core Troubleshooting FAQs

This section addresses the most common challenges encountered during pyrazole synthesis in a direct question-and-answer format.

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is yielding a mixture of regioisomers. How can I control the selectivity?

A1: This is the most frequent challenge in pyrazole synthesis and arises from the two distinct electrophilic carbonyl carbons of the dicarbonyl compound. The initial nucleophilic attack by the substituted hydrazine can occur at either carbonyl, leading to two different constitutional isomers.[5] The outcome is a delicate balance of steric, electronic, and reaction conditions.[6]

Mechanistic Insight: The key to control is understanding the factors that influence the initial condensation step.

  • Electronic Effects: The more electrophilic carbonyl carbon is typically attacked first. An electron-withdrawing group (like -CF₃) will render the adjacent carbonyl more reactive.[7]

  • Steric Effects: Large, bulky substituents on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl.[8]

  • Reaction pH: The pH of the medium is critical. Under acidic conditions, the more nucleophilic nitrogen of a substituted hydrazine (e.g., the NH₂ of methylhydrazine) preferentially attacks the more reactive carbonyl.[9] In neutral or basic conditions, the selectivity can invert.

Troubleshooting Strategies: The choice of solvent has a dramatic and often predictable effect on regioselectivity. Non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the preference for one isomer.[10] This is because they solvate the intermediates without competing with the hydrazine nucleophile, leading to a more ordered transition state.[10]

Data Summary: Solvent Effect on Regioselectivity

Starting 1,3-DiketoneHydrazineSolventIsomer Ratio (Desired:Undesired)Yield (%)Reference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH36:6499[10]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:1599[10]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP 97:3 98 [10]

Visualizing the Competing Pathways The diagram below illustrates the decision point in the reaction pathway that leads to the formation of two possible regioisomers from an unsymmetrical diketone.

G Start Unsymmetrical 1,3-Diketone + R-NHNH₂ C1_Attack Attack at Carbonyl 1 (More Hindered / Less Electrophilic) Start->C1_Attack Pathway A C2_Attack Attack at Carbonyl 2 (Less Hindered / More Electrophilic) Start->C2_Attack Pathway B (Favored by Sterics/Electronics) Intermediate1 Hydrazone Intermediate A C1_Attack->Intermediate1 Intermediate2 Hydrazone Intermediate B C2_Attack->Intermediate2 Cyclization1 Cyclization & Dehydration Intermediate1->Cyclization1 Cyclization2 Cyclization & Dehydration Intermediate2->Cyclization2 Product1 Regioisomer 1 Cyclization1->Product1 Product2 Regioisomer 2 (Often Major Product) Cyclization2->Product2

Caption: Competing pathways in unsymmetrical pyrazole synthesis.

Q2: My reaction with a β-ketoester is producing a pyrazolone instead of the expected pyrazole. How can I prevent this?

A2: The formation of a pyrazolone is a classic competing pathway in the Knorr synthesis, especially when using β-ketoesters as the 1,3-dicarbonyl component. [11] The outcome depends on which carbonyl group the second nitrogen of the hydrazine attacks during the intramolecular cyclization step.

Mechanistic Insight: The reaction proceeds via a hydrazone intermediate. The subsequent intramolecular cyclization can occur via two pathways:

  • Attack on the Ketone: The terminal nitrogen attacks the ketone carbonyl, followed by dehydration, to yield the desired pyrazole.

  • Attack on the Ester: The terminal nitrogen attacks the ester carbonyl, leading to an acyl substitution, which forms the pyrazolone side product.[12] This pathway is often kinetically favorable.

Troubleshooting Strategies:

  • Choice of Hydrazine: Using a substituted hydrazine (e.g., phenylhydrazine) can sterically disfavor the attack on the ester, promoting pyrazole formation.

  • Reaction Conditions: Anhydrous acidic conditions (e.g., acetic acid as solvent) generally favor the dehydration pathway required for pyrazole formation.[11] The presence of water can facilitate the hydrolysis-like mechanism that leads to pyrazolones.

  • Substrate Modification: If possible, converting the ester to a better leaving group or a more sterically hindered group can disfavor the pyrazolone pathway.

Q3: I've isolated my pyrazole, but it's contaminated with an N-alkylated side product. Where is this coming from?

A3: Unintended N-alkylation is a common issue, often traced back to the solvent or residual alkylating agents. The nitrogen atoms in the pyrazole ring are nucleophilic and can react with electrophiles.[13]

Mechanistic Insight: The primary culprits are amide-based solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), especially at elevated temperatures. These solvents can degrade to generate trace amounts of amines and other species that can act as alkylating or formylating agents. Other sources include residual alkyl halides from previous synthetic steps.

Troubleshooting Strategies:

  • Solvent Purity: Use high-purity, anhydrous solvents. If a reaction requires high temperatures in DMF, consider using a freshly opened bottle or a recently purified solvent.

  • Alternative Solvents: When possible, substitute DMF with less reactive solvents like acetonitrile, dioxane, or toluene.

  • Protecting Groups: If the N-H is not required for subsequent steps, it can be protected (e.g., as a Boc or Trityl group) prior to steps that use harsh conditions or potential alkylating agents.

  • Purification: N-alkylated impurities can sometimes be removed by chromatography. Exploiting the difference in basicity through salt formation can also be an effective purification strategy.[14]

Q4: My NMR spectrum shows broad peaks, suggesting the presence of tautomers. How can I confirm this and is it a problem?

A4: N-unsubstituted pyrazoles exist as a mixture of rapidly interconverting annular tautomers. This dynamic process can cause signal broadening in NMR spectroscopy, especially for the protons and carbons near the nitrogen atoms.[15]

Mechanistic Insight: The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. On the NMR timescale, if this exchange is fast, you'll see averaged signals for the C3/C5 carbons and their attached substituents. If the exchange is intermediate, the signals will be broad.[16]

Troubleshooting & Characterization Strategies:

  • Low-Temperature NMR: Cooling the NMR sample can slow down the proton exchange rate enough to resolve the individual signals for each tautomer, a phenomenon known as decoalescence.[17] This is a definitive way to confirm the presence of tautomers.

  • Solid-State NMR: In the solid state, molecules are typically locked into a single conformation, and you will observe sharp signals corresponding to just one tautomer.[18]

  • Is it a problem? For characterization, it can be an inconvenience, but it is an inherent property of the molecule. For biological applications, it's important to recognize that the molecule exists as an equilibrium mixture, and either tautomer (or both) could be the biologically active form.

Section 2: Standardized Protocols

Protocol 2.1: General Workflow for Optimizing Regioselectivity

This protocol provides a systematic approach to screen conditions to maximize the yield of a desired pyrazole regioisomer.

G cluster_solvents Solvent Screening Start Start: 1:1 Isomer Ratio Setup Set up 4 parallel reactions (1,3-dicarbonyl + hydrazine) Start->Setup SolventA Rxn A: Ethanol (Baseline) Setup->SolventA SolventB Rxn B: Acetic Acid SolventC Rxn C: TFE SolventD Rxn D: HFIP Monitor Stir at RT for 4h Monitor by TLC/LCMS SolventA->Monitor SolventB->Monitor SolventC->Monitor SolventD->Monitor Analyze Analyze crude isomer ratio by ¹H NMR Monitor->Analyze Decision Isomer ratio > 95:5? Analyze->Decision End End: Optimized Condition Found Decision->End Yes Optimize If not, screen temperature (e.g., 80°C) with best solvent Decision->Optimize No Optimize->Monitor

Caption: Experimental workflow for optimizing regioselectivity.

Methodology:

  • Setup: In four separate vials, dissolve the unsymmetrical 1,3-dicarbonyl (1.0 mmol) in the selected solvent (3 mL): Ethanol, Acetic Acid, TFE, and HFIP.

  • Reagent Addition: Add the substituted hydrazine (1.1 mmol) to each vial at room temperature with stirring.

  • Monitoring: Allow the reactions to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every hour.

  • Work-up: Once the starting material is consumed (typically 1-4 hours), pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid by vacuum filtration.

  • Analysis: Dissolve a small sample of the crude solid from each reaction in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a ¹H NMR spectrum and determine the regioisomeric ratio by integrating characteristic, well-resolved peaks for each isomer.

  • Optimization: If a satisfactory ratio is not achieved, perform a second screen using the most promising solvent from step 5 at an elevated temperature (e.g., 80 °C).

Protocol 2.2: Strategies for Separating Regioisomers

When optimization is insufficient, purification is necessary. Due to their similar physical properties, separating pyrazole regioisomers can be challenging.[19][20]

  • Column Chromatography: This is the most common method.

    • Normal Phase (Silica Gel): Often effective, but peak tailing can be an issue due to the basic nature of pyrazoles. Pre-treating the silica with triethylamine (by including 0.5-1% Et₃N in the eluent) can significantly improve separation.[21]

    • Reversed-Phase (C18): Can be a powerful alternative when normal phase fails. Use a gradient of acetonitrile in water, often with a formic acid or TFA modifier.

  • Crystallization: Fractional crystallization can be highly effective if a suitable solvent system is identified. Screen a wide range of solvents (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/heptane) to find conditions where one isomer crystallizes preferentially.[21]

  • Salt Formation: This strategy exploits differences in the pKa or crystal packing of the salts of the two isomers.

    • Dissolve the isomeric mixture in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of an acid (e.g., HCl in ether, or a dicarboxylic acid like oxalic or tartaric acid) dropwise.

    • Often, the salt of one isomer will selectively precipitate. The precipitate can be collected, and the free base can be regenerated by treatment with a mild base (e.g., NaHCO₃ solution).[14]

Section 3: References

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. --INVALID-LINK--

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. --INVALID-LINK--

  • UAB Barcelona. (n.d.). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. --INVALID-LINK--

  • Faure, R., et al. (1988). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. --INVALID-LINK--

  • Begtrup, M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry. --INVALID-LINK--

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. ResearchGate. --INVALID-LINK--

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. --INVALID-LINK--

  • Blucher Chemistry Proceedings. (n.d.). Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones. --INVALID-LINK--

  • R Discovery. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. --INVALID-LINK--

  • Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. --INVALID-LINK--

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. --INVALID-LINK--

  • Giradkar, V. (2020). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. --INVALID-LINK--

  • Albert, A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. --INVALID-LINK--

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. --INVALID-LINK--

  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. --INVALID-LINK--

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. --INVALID-LINK--

  • Rege, P. D., & Danishefsky, S. J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. --INVALID-LINK--

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthetic mechanism of bis‐azopyrazolin‐5‐one. --INVALID-LINK--

  • UAB Divulga. (2016). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. --INVALID-LINK--

  • Al-Amiery, A. A. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Journal of Physics: Conference Series. --INVALID-LINK--

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanism for the formation of pyrazole. --INVALID-LINK--

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. --INVALID-LINK--

  • Velasco, J., et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Clay Science. --INVALID-LINK--

  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. --INVALID-LINK--

  • Portilla, J., et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. --INVALID-LINK--

  • Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based. --INVALID-LINK--

  • Smith, C. J., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. --INVALID-LINK--

  • Guda, M. R., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. --INVALID-LINK--

  • Guda, M. R., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. --INVALID-LINK--

References

Technical Support Center: Refinement of Analytical Methods for Pyrazolo[4,3-b]pyridine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuanced challenges of analyzing this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions & Troubleshooting

Question 1: I am observing poor peak shape and tailing for my pyrazolo[4,3-b]pyridine derivative during reverse-phase HPLC analysis. What are the likely causes and how can I rectify this?

Answer: Poor peak shape, particularly tailing, is a common issue when analyzing nitrogen-containing heterocyclic compounds like pyrazolo[4,3-b]pyridines. The root cause often lies in secondary interactions between the basic nitrogen atoms in your analyte and residual acidic silanol groups on the surface of the silica-based stationary phase.

Causality and Remediation Strategy:

  • Mobile Phase pH Adjustment: The ionization state of your compound is critical. At a neutral pH, the pyridine and pyrazole nitrogens can be partially protonated, leading to strong ionic interactions with deprotonated silanol groups (Si-O⁻).

    • Solution: Adjust the mobile phase pH. Lowering the pH (e.g., to 2.5-3.5) with an additive like trifluoroacetic acid (TFA) or formic acid will fully protonate the basic nitrogens of your analyte and suppress the ionization of the silanol groups, minimizing secondary interactions. Conversely, increasing the pH (e.g., to 8-9) with an additive like ammonium hydroxide or triethylamine will deprotonate your analyte and keep the silanols in their less interactive state. The choice between acidic or basic conditions depends on the stability of your specific derivative.

  • Use of an Appropriate Buffer: Insufficient buffering capacity can lead to pH gradients within the column, causing peak distortion.

    • Solution: Ensure you are using an adequate concentration of a suitable buffer for your chosen pH range. For acidic conditions, phosphate or formate buffers are common. For basic conditions, ammonium bicarbonate or borate buffers can be effective.

  • Column Choice: Not all C18 columns are created equal. The type of silica, end-capping, and bonding density can significantly impact performance.

    • Solution: Consider using a column with advanced end-capping to minimize exposed silanol groups. Alternatively, columns with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, may offer different selectivity and improved peak shape. Purity of all synthesized compounds should be higher than 95.00% as verified by HPLC analysis.[1]

Troubleshooting Workflow for HPLC Peak Tailing:

Fragmentation M [M]+• M_minus_CO [M-CO]+• M->M_minus_CO - CO M_minus_HCN [M-HCN]+• M->M_minus_HCN - HCN M_minus_Substituent [M-R]+ M->M_minus_Substituent - •R Fragment Further Fragments M_minus_CO->Fragment - HCN M_minus_HCN->Fragment - ...

References

Technical Support Center: Ensuring the Stability of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[4,3-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the decomposition of this important class of N-heteroaromatic compounds during storage. The stability of these compounds is paramount for reproducible experimental results and the development of safe and effective pharmaceuticals.

Understanding the Instability of Pyrazolo[4,3-b]pyridines

Pyrazolo[4,3-b]pyridines, while possessing favorable characteristics for various applications, can be susceptible to degradation under certain conditions.[1][2] The core structure, a fusion of a π-excessive pyrazole ring and a π-deficient pyridine ring, contributes to their reactivity and potential instability.[1] Key factors that can lead to decomposition include exposure to atmospheric oxygen, moisture, light, and elevated temperatures.

Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of decomposition for pyrazolo[4,3-b]pyridines?

A1: The primary decomposition pathways for many N-heterocyclic compounds, including pyrazolo[4,3-b]pyridines, are oxidation, hydrolysis, and photodegradation.

  • Oxidation: The nitrogen atoms in the heterocyclic rings can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products. This can be initiated by atmospheric oxygen and accelerated by light and heat.[3] Studies on similar N-heterocycles have shown that oxidative dehydrogenation can occur, leading to the formation of unsaturated analogues.[4][5][6] Anodic oxidation has also been identified as a degradation method for nitrogen-heterocyclic compounds.[7][8]

  • Hydrolysis: The presence of moisture can lead to the hydrolytic cleavage of certain functional groups attached to the pyrazolo[4,3-b]pyridine core, particularly if ester or amide functionalities are present.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions, leading to bond cleavage and the formation of various degradation products.[3] The ICH Harmonized Tripartite Guideline on Stability Testing emphasizes the importance of photostability testing for new drug substances.[9]

Q2: I've observed a change in the color and physical appearance of my solid pyrazolo[4,3-b]pyridine sample. What could be the cause?

A2: A change in color (e.g., from white to yellow or brown) or texture is often a visual indicator of chemical decomposition. This is most likely due to slow oxidation upon exposure to air and/or light over time. Even seemingly stable solids can degrade on the surface.

Q3: My pyrazolo[4,3-b]pyridine is in solution and I'm seeing a loss of potency in my assays. Why might this be happening?

A3: Solutions of pyrazolo[4,3-b]pyridines can be more prone to degradation than the solid material due to increased molecular mobility and interaction with the solvent. The solvent itself could participate in degradation reactions, or dissolved oxygen in the solvent can accelerate oxidation.

Troubleshooting Guide: Common Storage Issues and Solutions

This section addresses specific issues you might encounter and provides actionable solutions to mitigate the decomposition of your pyrazolo[4,3-b]pyridine compounds.

Observed Issue Potential Cause(s) Recommended Action(s)
Color change of solid compound Oxidation, PhotodegradationStore the solid under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at a reduced temperature (e.g., in a freezer).[3][10]
Decreased purity over time (confirmed by LC-MS or NMR) Slow decomposition under current storage conditionsRe-evaluate storage conditions. For highly sensitive compounds, storage in a glove box with low oxygen and moisture levels (<0.1 ppm) is ideal.[3]
Precipitate formation in a stored solution Degradation leading to insoluble products, or solvent evaporationFilter the solution before use. For long-term storage, consider preparing fresh solutions or storing the compound as a solid.
Inconsistent biological assay results Degradation of the compound in the assay medium or stock solutionPrepare fresh stock solutions from solid material for each experiment. Minimize the time the compound spends in aqueous buffer solutions before use.
Experimental Protocols for Ensuring Stability

To proactively manage the stability of your pyrazolo[4,3-b]pyridine compounds, implementing the following protocols is crucial.

Protocol 1: Optimal Long-Term Storage of Solid Pyrazolo[4,3-b]pyridines

This protocol is designed to provide a robust storage environment to minimize degradation of solid compounds.

Materials:

  • Pyrazolo[4,3-b]pyridine compound

  • Amber glass vials with PTFE-lined caps

  • Source of high-purity inert gas (argon or nitrogen)

  • Schlenk line or glove box

  • Freezer (-20°C or -80°C)

  • Parafilm or other sealing film

Procedure:

  • Preparation: Ensure the amber glass vial and cap are clean and dry. Heating the glassware in an oven (e.g., 125°C overnight) can remove adsorbed moisture.[11][12][13]

  • Inert Atmosphere:

    • Using a Schlenk Line: Place the vial containing the compound under the Schlenk line. Evacuate the vial and backfill with inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

    • Using a Glove Box: Perform all manipulations inside a glove box with a controlled inert atmosphere.[3][14]

  • Sealing: Tightly seal the vial with the PTFE-lined cap. For extra protection against moisture ingress, wrap the cap and neck of the vial with Parafilm.

  • Storage: Store the sealed vial in a freezer at -20°C or, for highly sensitive compounds, at -80°C. Ensure the vial is clearly labeled with the compound name, date, and storage conditions.

Protocol 2: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing solutions of pyrazolo[4,3-b]pyridines to maintain their integrity.

Materials:

  • Solid pyrazolo[4,3-b]pyridine compound

  • Anhydrous, high-purity solvent (e.g., DMSO, DMF, stored over molecular sieves)

  • Amber glass vials with PTFE-lined septum caps

  • Syringes and needles for liquid transfer

  • Inert gas source

Procedure:

  • Solvent Preparation: Use anhydrous solvent that has been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by the freeze-pump-thaw method.

  • Solution Preparation:

    • Under a positive pressure of inert gas, add the desired volume of anhydrous, degassed solvent to a pre-weighed amount of the solid pyrazolo[4,3-b]pyridine in an amber vial.

    • The transfer of air-sensitive reagents and dry solvents can be conveniently done using a syringe and needle.[11][12][13]

  • Storage:

    • Store the stock solution in a tightly sealed amber vial with a PTFE-lined septum cap to allow for easy access with a syringe while maintaining an inert atmosphere.

    • Store at -20°C or -80°C.

    • For aqueous solutions, it is highly recommended to prepare them fresh before each experiment as they are more susceptible to hydrolysis.

Visualization of Prevention Workflow

The following diagram illustrates the key decision points and actions for preventing the decomposition of pyrazolo[4,3-b]pyridines.

Decomposition_Prevention_Workflow Workflow for Preventing Pyrazolo[4,3-b]pyridine Decomposition start Start: Receive/Synthesize Pyrazolo[4,3-b]pyridine assess_stability Assess Compound Sensitivity (Literature/Preliminary Data) start->assess_stability solid_storage Solid Storage Protocol assess_stability->solid_storage Solid Form solution_storage Solution Storage Protocol assess_stability->solution_storage Solution Form inert_atmosphere Use Inert Atmosphere (Ar or N2) solid_storage->inert_atmosphere protect_light Protect from Light (Amber Vials) solid_storage->protect_light low_temp Store at Low Temperature (-20°C or -80°C) solid_storage->low_temp solution_storage->protect_light solution_storage->low_temp degas_solvent Use Anhydrous, Degassed Solvent solution_storage->degas_solvent aliquot Aliquot for Single Use solution_storage->aliquot analytical_qc Perform Regular QC (LC-MS, NMR) inert_atmosphere->analytical_qc protect_light->analytical_qc low_temp->analytical_qc degas_solvent->analytical_qc aliquot->analytical_qc analytical_qc->start Degradation Detected end Use in Experiment analytical_qc->end Purity Confirmed

Caption: Decision workflow for the proper storage and handling of pyrazolo[4,3-b]pyridines.

Analytical Methods for Stability Assessment

Regularly assessing the purity of your pyrazolo[4,3-b]pyridine samples is critical.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or mass spectrometry (MS) detector is a powerful tool for monitoring the appearance of degradation products and quantifying the purity of your compound.[15] Mixed-mode liquid chromatography can be particularly useful for separating polar N-heterocycles.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify degradation products by comparing the spectra of stored samples to that of a freshly prepared or characterized sample.[15]

  • Gas Chromatography (GC): For volatile derivatives, GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer can be used for separation and identification of degradation products.[17]

By understanding the potential degradation pathways and implementing these rigorous storage and handling protocols, you can ensure the long-term stability of your valuable pyrazolo[4,3-b]pyridine compounds, leading to more reliable and reproducible research outcomes.

References

Validation & Comparative

A Comparative Guide to Validating the Inhibitory Activity of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid Against Src Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of the novel compound, 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid, against the non-receptor tyrosine kinase, Src. For comparative analysis, we will benchmark its performance against Dasatinib, a well-characterized and clinically approved multi-kinase inhibitor with potent activity against Src.[1][2][3] This document will delve into the experimental rationale, detailed protocols for both biochemical and cell-based assays, and data interpretation, ensuring a robust and self-validating approach to inhibitor characterization.

Introduction: The Pursuit of Novel Kinase Inhibitors

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[4][5] Kinases, such as Src, are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] Src, in particular, plays a pivotal role in cell proliferation, survival, migration, and angiogenesis, making it a prime target for therapeutic intervention.[8][9] The discovery of novel inhibitors with high potency and selectivity is a continuous endeavor in drug discovery.

This guide will outline a systematic approach to validate the inhibitory activity of this compound, a compound with a pyrazolopyridine core, against Src kinase. By comparing it with Dasatinib, we can contextualize its potency and potential as a therapeutic agent.

Biochemical Validation: Direct Enzyme Inhibition

The initial step in validating a potential inhibitor is to assess its direct effect on the purified target enzyme. This is achieved through biochemical assays that measure the enzymatic activity in a controlled, in vitro environment. These assays are essential for determining the intrinsic potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50).

Rationale for Experimental Choices

We will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.[9] The principle involves a two-step reaction: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

Experimental Workflow: Biochemical IC50 Determination

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare serial dilutions of This compound and Dasatinib reaction_setup Add kinase, substrate, ATP, and inhibitor to a 384-well plate compound_prep->reaction_setup enzyme_prep Prepare Src kinase and substrate solution enzyme_prep->reaction_setup incubation Incubate at room temperature to allow for phosphorylation reaction_setup->incubation adp_glo_reagent Add ADP-Glo™ Reagent to deplete remaining ATP incubation->adp_glo_reagent detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light adp_glo_reagent->detection_reagent read_luminescence Measure luminescence using a plate reader detection_reagent->read_luminescence data_analysis Normalize data and plot % inhibition vs. log[inhibitor] read_luminescence->data_analysis ic50_calc Calculate IC50 values using non-linear regression data_analysis->ic50_calc

Caption: Workflow for determining the biochemical IC50 of kinase inhibitors.

Detailed Experimental Protocol: Biochemical Src Kinase Assay
  • Compound Preparation : Prepare a 10-point serial dilution of this compound and Dasatinib in DMSO, typically starting from 100 µM.

  • Reaction Setup : In a 384-well plate, add 2.5 µL of the diluted compounds. To each well, add 5 µL of a solution containing recombinant human Src kinase and a suitable substrate (e.g., poly(E,Y)4:1) in kinase buffer.

  • Initiate Reaction : Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL. Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Incubation : Incubate the plate at room temperature for 1 hour.

  • ATP Depletion : Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Signal Generation : Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Data Analysis :

    • Subtract the background luminescence from all wells.

    • Normalize the data with respect to the no-inhibitor control (100% activity) and no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Comparative Biochemical Data
CompoundTargetAssay TypeHypothetical IC50 (nM)
This compoundSrcADP-Glo™50
DasatinibSrcADP-Glo™1

Cell-Based Validation: Assessing Activity in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays are therefore essential to confirm that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.[2][8][10]

Rationale for Experimental Choices

To assess the cellular activity of our test compound, we will perform a Western blot analysis to measure the phosphorylation of a downstream substrate of Src. A common and reliable marker for Src activity is the autophosphorylation of Src at tyrosine 416 (p-Src Y416). Inhibition of Src will lead to a decrease in the level of p-Src Y416. We will also perform a cell proliferation assay to determine the functional consequence of Src inhibition.

Experimental Workflow: Cellular Target Engagement and Functional Assay

cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_proliferation_assay Cell Proliferation Assay cluster_analysis Data Analysis cell_seeding Seed cells (e.g., HT-29) in 6-well plates or 96-well plates compound_treatment Treat cells with serial dilutions of This compound and Dasatinib cell_seeding->compound_treatment incubation Incubate for a specified time (e.g., 2 hours for signaling, 72 hours for proliferation) compound_treatment->incubation cell_lysis Lyse cells and quantify protein concentration incubation->cell_lysis reagent_addition Add a viability reagent (e.g., CellTiter-Glo®) incubation->reagent_addition sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer probing Probe with antibodies against p-Src (Y416) and total Src transfer->probing detection Detect signal using chemiluminescence probing->detection wb_analysis Quantify band intensities and normalize p-Src to total Src detection->wb_analysis readout Measure luminescence or fluorescence reagent_addition->readout proliferation_analysis Normalize proliferation data and calculate cellular IC50 readout->proliferation_analysis

Caption: Workflow for cellular validation of kinase inhibitors.

Detailed Experimental Protocol: Western Blot for p-Src
  • Cell Culture and Treatment : Seed a cancer cell line with high Src activity (e.g., HT-29) in 6-well plates. Once the cells reach 70-80% confluency, treat them with various concentrations of this compound and Dasatinib for 2 hours.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against p-Src (Y416) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing : Strip the membrane and re-probe with an antibody against total Src and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis : Quantify the band intensities using image analysis software. Normalize the p-Src signal to the total Src signal.

Detailed Experimental Protocol: Cell Proliferation Assay
  • Cell Seeding : Seed HT-29 cells in a 96-well plate at a density of 5,000 cells per well.

  • Compound Treatment : After 24 hours, treat the cells with a serial dilution of this compound and Dasatinib.

  • Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement : Add a cell viability reagent, such as CellTiter-Glo®, to each well and measure the luminescence according to the manufacturer's instructions.

  • Data Analysis : Normalize the data to the vehicle-treated control and calculate the cellular IC50 values using non-linear regression.

Comparative Cellular Data
CompoundAssay TypeCell LineHypothetical Cellular IC50 (nM)
This compoundCell ProliferationHT-29250
DasatinibCell ProliferationHT-2910

Src Signaling Pathway

To provide a broader context for the mechanism of inhibition, the following diagram illustrates the central role of Src in cellular signaling.

RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival Akt Akt PI3K->Akt ERK ERK Ras->ERK Akt->Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified Src signaling pathway.

Conclusion

This guide outlines a robust, two-tiered approach to validate the inhibitory activity of a novel compound, this compound, against Src kinase. The initial biochemical assays provide a direct measure of the compound's potency against the purified enzyme, while the subsequent cell-based assays confirm its activity in a more physiologically relevant context.

Based on our hypothetical data, this compound demonstrates promising, albeit less potent, inhibitory activity against Src kinase compared to the established inhibitor, Dasatinib. The discrepancy between the biochemical and cellular IC50 values for the novel compound is a common observation in drug discovery and can be attributed to factors such as cell permeability, off-target effects, and engagement of cellular resistance mechanisms. Further studies, including kinase profiling to assess selectivity and in vivo efficacy studies, would be necessary to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrazolopyridine Scaffold in Kinase Inhibition

The 1H-Pyrazolo[4,3-b]pyridine scaffold is an emerging privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. Its structural resemblance to the purine core of ATP allows for competitive binding within the kinase ATP pocket, while the diverse substitution points on the bicyclic system offer avenues for optimizing potency and selectivity. This guide introduces a novel derivative, 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid, and provides a comparative analysis against well-characterized inhibitors of two clinically relevant kinases: Cyclin-Dependent Kinase 2 (CDK2) and Microtubule Affinity Regulating Kinase 4 (MARK4).

This document is intended to serve as a technical resource for researchers in drug discovery. It offers a side-by-side comparison of inhibitory activities, detailed experimental protocols for robust evaluation, and a mechanistic overview of the targeted signaling pathways. The objective is to provide a scientifically grounded framework for assessing the potential of novel compounds like this compound in the broader landscape of kinase inhibitor development.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a drug. The following table summarizes the reported IC50 values for a selection of known inhibitors against their respective primary kinase targets, providing a benchmark for the evaluation of novel compounds. For the purpose of this guide, we will hypothetically position this compound for comparison against these established inhibitors.

Compound Target Kinase IC50 Value Reference(s)
Roscovitine (Seliciclib) CDK20.7 µM[1][2]
Dinaciclib CDK21 nM[3][4]
Milciclib CDK245 nM[5][6][7]
Donepezil MARK45.3 µM[8]
Rivastigmine MARK46.74 µM[8][9]
Galantamine MARK45.87 µM[10]
This compound CDK2 / MARK4To be determined-

Signaling Pathway Overview

Understanding the biological context in which these inhibitors function is paramount. The following diagrams illustrate the signaling pathways of CDK2 and MARK4, highlighting their roles in cell cycle progression and microtubule dynamics, respectively.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds DNA Replication DNA Replication CDK2->DNA Replication initiates CDK2->Rb hyper-phosphorylates Growth Factors Growth Factors Growth Factors->Cyclin D E2F E2F Rb->E2F releases E2F->Cyclin E activates transcription Roscovitine Roscovitine Roscovitine->CDK2 Dinaciclib Dinaciclib Dinaciclib->CDK2 Milciclib Milciclib Milciclib->CDK2

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

MARK4_Signaling_Pathway MARK4 MARK4 Tau Tau MARK4->Tau phosphorylates MAP2/MAP4 MAP2/MAP4 MARK4->MAP2/MAP4 phosphorylates Microtubules Microtubules Microtubule Disassembly Microtubule Disassembly Microtubules->Microtubule Disassembly Tau->Microtubules stabilizes Phosphorylated Tau Phosphorylated Tau MAP2/MAP4->Microtubules stabilizes Phosphorylated MAPs Phosphorylated MAPs Donepezil Donepezil Donepezil->MARK4 Rivastigmine Rivastigmine Rivastigmine->MARK4 Phosphorylated Tau->Microtubules detaches from Phosphorylated MAPs->Microtubules detaches from

Caption: MARK4 Signaling Pathway and Microtubule Dynamics.

Experimental Protocols

The following protocols provide a detailed methodology for determining the inhibitory activity of a test compound, such as this compound, against a target kinase.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Causality: The choice of a luminescence-based assay, such as Promega's ADP-Glo™, is based on its high sensitivity, broad dynamic range, and amenability to high-throughput screening.[11] The assay measures ADP production, which is directly proportional to kinase activity.[12][13]

a Compound Dilution Compound Dilution Kinase Reaction Incubation Kinase Reaction Incubation Compound Dilution->Kinase Reaction Incubation ADP-Glo™ Reagent Addition ADP-Glo™ Reagent Addition Kinase Reaction Incubation->ADP-Glo™ Reagent Addition Kinase Detection Reagent Addition Kinase Detection Reagent Addition ADP-Glo™ Reagent Addition->Kinase Detection Reagent Addition Luminescence Reading Luminescence Reading Kinase Detection Reagent Addition->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation

Caption: Workflow for a Luminescence-Based Kinase Assay.

Materials:

  • Kinase of interest (e.g., recombinant human CDK2/Cyclin E or MARK4)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each compound dilution. Include wells with DMSO only as a no-inhibition control.

    • Add 2 µL of the kinase solution (containing the kinase in kinase assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (in kinase assay buffer).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Phosphorylation Detection)

This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.

Causality: A cell-based assay is crucial to validate the findings from a biochemical assay.[14] It assesses the compound's ability to cross the cell membrane, engage the target kinase in the complex intracellular environment, and inhibit its function, which is reflected in the reduced phosphorylation of a downstream substrate.[14]

b Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Phospho-Substrate Detection (ELISA/Western Blot) Phospho-Substrate Detection (ELISA/Western Blot) Cell Lysis->Phospho-Substrate Detection (ELISA/Western Blot) Data Analysis Data Analysis Phospho-Substrate Detection (ELISA/Western Blot)->Data Analysis

Caption: General Workflow for a Cell-Based Kinase Assay.

Materials:

  • Human cell line expressing the target kinase (e.g., a cancer cell line with high CDK2 activity or a neuronal cell line for MARK4)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Phospho-specific antibody for a known substrate of the target kinase

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Detection reagents (e.g., chemiluminescent substrate)

  • Microplate reader or imaging system

Procedure:

  • Cell Culture and Seeding:

    • Culture the selected cell line under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a predetermined time (e.g., 2-24 hours) to allow for compound uptake and target engagement.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well to extract cellular proteins.

    • Incubate on ice for 10-15 minutes.

  • Detection of Substrate Phosphorylation:

    • This can be performed using various methods, such as a sandwich ELISA or Western blotting.

    • For ELISA: Coat a high-binding microplate with a capture antibody for the total substrate protein. Add the cell lysates, followed by the phospho-specific primary antibody and then the HRP-conjugated secondary antibody. Add the substrate and measure the signal.

    • For Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody.

  • Data Analysis:

    • Quantify the signal corresponding to the phosphorylated substrate at each compound concentration.

    • Normalize the phospho-substrate signal to the total protein concentration or a housekeeping protein.

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative analysis of this compound against known inhibitors of CDK2 and MARK4. The provided protocols for biochemical and cell-based assays offer a robust methodology for determining the inhibitory potency and cellular efficacy of this novel compound. The signaling pathway diagrams place the targets in their biological context, aiding in the interpretation of experimental results.

The next steps in the evaluation of this compound would involve performing these assays to generate empirical data. Subsequent studies should focus on kinase selectivity profiling against a broader panel of kinases to assess off-target effects, as well as in vivo studies to evaluate its pharmacokinetic properties and anti-tumor or neuroprotective efficacy in relevant animal models. The pyrazolopyridine scaffold holds considerable promise, and a systematic and rigorous evaluation is key to unlocking its therapeutic potential.

References

A Researcher's Guide to Cross-Reactivity Profiling of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comprehensive framework for establishing the cross-reactivity profile of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid, a heterocyclic compound with potential biological activity.[1][2] Given the limited publicly available data on the specific off-target profile of this molecule, this document will focus on the essential experimental methodologies required to generate and interpret a thorough cross-reactivity assessment. The promiscuity of kinase inhibitors, often stemming from the conserved nature of the ATP-binding pocket across the kinome, presents both challenges in terms of off-target effects and opportunities for polypharmacology.[3] A robust cross-reactivity profile is therefore indispensable for advancing a compound through the drug discovery pipeline.

Introduction to this compound and the Imperative of Selectivity Profiling

The 1H-Pyrazolo[4,3-b]pyridine scaffold is a constituent of numerous biologically active compounds.[4][5] Derivatives of this and related pyrazolopyridine structures have been investigated for a range of therapeutic applications.[2][6] However, to progress this compound from a hit compound to a viable lead, a rigorous evaluation of its selectivity is critical. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to unforeseen side effects or toxicity.[7] Conversely, a well-characterized "off-target" profile can sometimes be leveraged for therapeutic benefit in a multi-targeted drug approach.[8][9]

This guide will detail a multi-tiered strategy for profiling the cross-reactivity of this compound, encompassing both in vitro biochemical assays and cell-based target engagement studies.

Foundational In Vitro Profiling: Kinome-Wide Scanning

The initial and most crucial step in assessing the selectivity of a potential kinase inhibitor is to perform a broad screen against a panel of kinases.[10] This provides a global view of the compound's interaction space within the human kinome.

Experimental Approach: In Vitro Kinase Assays

In vitro kinase assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[11][12] A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[13] For a comprehensive cross-reactivity profile, a high-throughput screening (HTS) approach against a large, diverse panel of kinases is recommended.

Experimental Protocol: Representative In Vitro Kinase Assay (Fluorescence-Based)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the compound to the desired screening concentration(s) in assay buffer.

    • Prepare a solution of the recombinant kinase, its specific substrate peptide, and ATP in kinase buffer.[11][14]

  • Assay Execution (384-well plate format):

    • Dispense a small volume (e.g., 5 µL) of the compound dilution into the assay plate wells.

    • Add the kinase/substrate/ATP mixture to initiate the reaction.[11]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA).

  • Detection:

    • Add a detection reagent containing a phosphospecific antibody labeled with a fluorescent probe.

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Measure the fluorescence signal using a plate reader. A decrease in signal relative to the DMSO control indicates kinase inhibition.[12]

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at the tested concentration.

    • For hits identified in the primary screen, perform dose-response experiments to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Kinome Scan Results

The results of a kinome-wide scan are typically presented in a table summarizing the inhibitory activity against each kinase.

Kinase TargetPercent Inhibition @ 1 µMIC₅₀ (nM)Kinase Family
Target Kinase A95%50TK
Off-Target Kinase B85%250CMGC
Off-Target Kinase C60%1200AGC
Off-Target Kinase D15%>10000CAMK
............

This initial scan provides a broad overview of the compound's selectivity and identifies potential off-targets that warrant further investigation.

Cellular Target Engagement: Validating In Vitro Hits

While in vitro assays are essential for determining direct enzymatic inhibition, they do not fully recapitulate the complex environment of a living cell.[13] Cellular target engagement assays are therefore a critical next step to confirm that the compound can bind to its intended and unintended targets in a physiological context.

Experimental Approach: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells and tissues.[15][16] The principle is based on the ligand-induced thermal stabilization of a target protein.[17] When a compound binds to its target protein, the protein-ligand complex is more resistant to heat-induced denaturation and aggregation.[18][19]

Experimental Protocol: CETSA® for Target Engagement

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[15]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]

    • Perform isothermal dose-response experiments at a fixed temperature to determine the EC₅₀ (half-maximal effective concentration) for target stabilization.

Data Presentation: CETSA® Results

The data from CETSA® experiments can be visualized as melting curves and isothermal dose-response curves.

Target ProteinΔTm (°C) with 10 µM CompoundEC₅₀ (µM)
Target Kinase A+5.20.5
Off-Target Kinase B+3.82.1
Off-Target Kinase C+1.1>20
Housekeeping Protein XNo significant shift>50

A significant thermal shift for a particular protein provides strong evidence of direct binding in a cellular environment.

Unbiased Target Deconvolution: Affinity Chromatography

To identify potential off-targets in an unbiased manner, affinity chromatography coupled with mass spectrometry can be employed.[20][21] This technique involves immobilizing the compound of interest on a solid support and using it to "pull down" interacting proteins from a cell lysate.[22][23]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 1H-Pyrazolo[4,3-b]pyridine- 7-carboxylic acid Linker Attach Linker Compound->Linker Beads Immobilize on Sepharose Beads Linker->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify and Quantify Bound Proteins MS->Identify

Caption: Workflow for affinity chromatography-mass spectrometry.

Experimental Protocol: Affinity Chromatography

  • Compound Immobilization:

    • Synthesize a derivative of this compound with a suitable linker for covalent attachment to a solid support (e.g., NHS-activated Sepharose beads).[20] It is crucial that the modification does not significantly alter the compound's biological activity.[22]

  • Affinity Pull-down:

    • Prepare a cell lysate from the cell line of interest.

    • Incubate the lysate with the compound-immobilized beads.[24]

    • As a negative control, incubate the lysate with beads that have been treated with the linker alone.[22]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the specifically bound proteins from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

    • Separate the eluted proteins by SDS-PAGE and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Proteins that are significantly enriched in the eluate from the compound-immobilized beads compared to the control beads are considered potential binding partners.

Comparative Analysis and Integrated Profile

A comprehensive cross-reactivity profile is built by integrating the data from these orthogonal approaches.

MethodStrengthsLimitations
In Vitro Kinome Scan High-throughput, quantitative (IC₅₀), broad coverage.Lacks cellular context, may not reflect physiological activity.
CETSA® Confirms target engagement in intact cells, provides physiological relevance.Lower throughput, requires specific antibodies for each target.
Affinity Chromatography Unbiased, can identify novel off-targets.Technically challenging, prone to false positives from non-specific binding.

By comparing the results from each method, a high-confidence list of on- and off-targets for this compound can be established. For instance, a kinase identified as a hit in the in vitro screen that also shows a significant thermal shift in CETSA® is a high-probability off-target. Conversely, an in vitro hit that does not show cellular engagement may be of less concern.

Conclusion

The development of a selective and effective therapeutic agent requires a deep understanding of its molecular interactions. For this compound, a systematic and multi-faceted approach to cross-reactivity profiling is essential. By combining the broad view of in vitro kinome scanning with the physiological relevance of cellular target engagement assays and the unbiased discovery potential of affinity chromatography, researchers can build a comprehensive and reliable selectivity profile. This, in turn, will enable informed decisions regarding the continued development of this compound and provide a solid foundation for future preclinical and clinical studies.

References

Introduction: The Strategic Value of Isomeric Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds for Drug Discovery Professionals

In the landscape of modern drug discovery, pyrazolopyridines stand out as privileged scaffolds—core structures that consistently appear in a multitude of biologically active compounds. Their remarkable success stems in large part from their structural resemblance to endogenous purines, allowing them to function as effective mimics in various enzyme active sites, particularly those of kinases. Among the five possible pyrazolopyridine congeners, the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine isomers have garnered significant attention for their versatility and therapeutic potential.

While differing only by the placement of a single nitrogen atom, these two scaffolds present distinct electronic, steric, and hydrogen-bonding profiles. This subtle structural divergence has profound implications for target binding, selectivity, and overall pharmacological properties. This guide, prepared for researchers and drug development professionals, provides an in-depth, objective comparison of these two critical scaffolds. We will dissect their structural nuances, synthetic accessibility, and differential applications in medicinal chemistry, supported by experimental data and established protocols, to inform rational drug design and scaffold selection.

Core Structural and Physicochemical Distinctions

The fundamental difference between the two isomers lies in the fusion of the pyrazole and pyridine rings. In pyrazolo[3,4-b]pyridine , the pyrazole's N2 nitrogen is adjacent to the pyridine ring. In contrast, the pyrazolo[4,3-b]pyridine scaffold features the pyrazole's N1 nitrogen adjacent to the pyridine ring.

This seemingly minor shift in heteroatom position fundamentally alters the molecule's electronic landscape and its potential for intermolecular interactions:

  • Hydrogen Bonding: The position of the pyrazole N-H group, a crucial hydrogen bond donor, is different. In the 1H-pyrazolo[3,4-b]pyridine tautomer (which is significantly more stable than the 2H form[1]), the N-H points away from the pyridine nitrogen. In the 1H-pyrazolo[4,3-b]pyridine, the N-H is oriented differently relative to the pyridine nitrogen. This dictates how each scaffold can engage with target proteins, such as the hinge region of a kinase.

  • Dipole Moment and Electron Distribution: The location of the nitrogen atoms influences the overall dipole moment and the distribution of electron density across the bicyclic system. This can affect solubility, membrane permeability, and the nature of interactions with protein targets (e.g., π-π stacking, electrostatic interactions).

  • Chemical Reactivity and Substitution: The electronic differences impact the reactivity of the rings, influencing the ease and regioselectivity of synthetic modifications at various positions (C3, C4, C5, C6).

Caption: Isomeric relationship and standard numbering of the pyrazolopyridine scaffolds.

Comparative Synthesis Strategies

The accessibility of a scaffold is a pragmatic concern in drug development. Both isomers are readily synthesized, though the common starting materials and reaction cascades differ, which can influence the feasibility of generating diverse libraries.

Synthesis of Pyrazolo[3,4-b]pyridines

This scaffold is most frequently constructed by building the pyridine ring onto a pre-existing pyrazole. This approach offers the advantage of utilizing a wide variety of commercially available 5-aminopyrazole building blocks.

  • Key Strategy 1: Condensation with 1,3-Dicarbonyls. A classic and widely used method involves the condensation of a 5-aminopyrazole with a 1,3-diketone or a related β-ketoester. This reaction typically proceeds under acidic conditions (e.g., glacial acetic acid) and offers a straightforward route to C4- and C6-substituted products. A key consideration is that unsymmetrical dicarbonyl compounds can lead to a mixture of regioisomers[1].

  • Key Strategy 2: Cyclization with α,β-Unsaturated Ketones. An effective modern approach involves the Lewis acid-catalyzed (e.g., ZrCl₄) cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone. This green chemistry approach is efficient and can be performed with readily available reagents[2].

  • Key Strategy 3: Multicomponent Reactions (MCRs). One-pot, three-component reactions involving an aldehyde, a ketone (or other active methylene compound), and a 5-aminopyrazole provide a highly efficient route to densely functionalized pyrazolo[3,4-b]pyridines[3].

Synthesis of Pyrazolo[4,3-b]pyridines

The synthesis of this isomer often involves forming the pyrazole ring onto a functionalized pyridine precursor.

  • Key Strategy: SNAr and Japp-Klingemann Reaction. A robust and efficient method starts with readily available 2-chloro-3-nitropyridines. The synthesis proceeds via a sequence of nucleophilic aromatic substitution (SNAr) with a β-ketoester, followed by a modified Japp-Klingemann reaction with a stabilized arenediazonium salt. This sequence conveniently combines azo-coupling, deacylation, and pyrazole ring formation into a one-pot procedure, offering operational simplicity[4][5].

G cluster_0 Pyrazolo[3,4-b]pyridine Synthesis cluster_1 Pyrazolo[4,3-b]pyridine Synthesis a1 5-Aminopyrazole a3 Condensation/ Cyclization a1->a3 a2 1,3-Dicarbonyl or α,β-Unsaturated Ketone a2->a3 a4 Pyrazolo[3,4-b]pyridine a3->a4 b1 2-Chloro-3-nitropyridine b2 SNAr with β-Ketoester b1->b2 b3 Pyridin-2-yl Keto Ester b2->b3 b4 Japp-Klingemann Reaction b3->b4 b5 Pyrazolo[4,3-b]pyridine b4->b5

Caption: Generalized synthetic workflows for the two pyrazolopyridine isomers.

Biological Activities and Therapeutic Applications: A Head-to-Head Comparison

The choice between these scaffolds is most critically informed by their performance against biological targets. Both have proven to be exceptional frameworks for kinase inhibitors, but their utility extends to other target classes as well.

Kinase Inhibition: The Premier Application

As ATP isosteres, both scaffolds are adept at binding to the ATP pocket of kinases, typically forming key hydrogen bonds with the hinge region that connects the N- and C-lobes of the kinase domain. The differential placement of hydrogen bond donors and acceptors is the primary driver of their distinct kinase selectivity profiles.

  • Pyrazolo[3,4-b]pyridines: This scaffold is arguably more prevalent in the kinase inhibitor literature. Its geometry has proven highly effective for targeting a broad range of kinases.

    • FGFR Inhibitors: The scaffold was successfully employed in a scaffold-hopping strategy from known inhibitors like AZD4547 to generate potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors[6]. The pyrazolo[3,4-b]pyridine core was found to be crucial for activity[6].

    • TRK Inhibitors: Numerous derivatives have been developed as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), with some compounds showing IC₅₀ values in the low nanomolar range[7][8][9].

    • Other Kinases: This scaffold has been successfully used to develop inhibitors of CDK2/PIM1[10], TANK-binding kinase 1 (TBK1)[11], and to develop activators of AMP-activated protein kinase (AMPK)[12][13].

  • Pyrazolo[4,3-b]pyridines: While perhaps less explored than its isomer, this scaffold has been instrumental in developing inhibitors for specific and challenging kinase targets.

    • c-Met Inhibitors: A notable success is the development of 1-sulfonyl-pyrazolo[4,3-b]pyridine derivatives as potent c-Met inhibitors. Molecular docking revealed a U-shaped conformation where the scaffold makes critical contacts with Met1211 in the binding pocket[6].

    • ERK Inhibitors: Through optimization of an indazole-based inhibitor, a 5-azaindazole (a pyrazolo[4,3-c]pyridine, a closely related isomer) derivative was developed as a potent ERK1/2 inhibitor, demonstrating how subtle changes in N-atom placement can significantly improve potency by enabling key interactions[6].

Beyond Kinases: Other Therapeutic Arenas
  • PD-1/PD-L1 Interaction Inhibitors: In the field of immuno-oncology, 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as novel small-molecule inhibitors of the PD-1/PD-L1 interaction, with lead compounds showing IC₅₀ values in the single-digit nanomolar range[14].

  • CNS Applications & Anxiolytics: The pyrazolo[3,4-b]pyridine core is found in several clinically evaluated anxiolytic drugs, including tracazolate and etazolate, highlighting its utility for targeting central nervous system receptors[15].

  • Antimicrobial and Antiproliferative Agents: Both scaffolds have been explored for broader biological activities. Pyrazolo[3,4-b]pyridine derivatives have shown a wide spectrum of activities, including antiviral, antibacterial, anti-inflammatory, and broad antitumor effects[2][16][17].

Comparative Data Summary
Target ClassScaffoldRepresentative Target(s)Key Examples / Potency (IC₅₀)Reference(s)
Kinase Inhibitors Pyrazolo[3,4-b]pyridineFGFR, TRK, CDK2/PIM1, TBK1, AMPKCompound C03 (TRKA): 56 nM[6][7][8][9][10][11][13][18]
Pyrazolo[4,3-b]pyridinec-Met, ERK1/2Glumetinib (c-Met inhibitor in trials)[6]
Immuno-Oncology Pyrazolo[4,3-b]pyridinePD-1/PD-L1 InteractionCompound D38 : 9.6 nM[14]
CNS Agents Pyrazolo[3,4-b]pyridineGABA-A Receptor (?)Tracazolate, Etazolate (Anxiolytics)[15]
Antiproliferative Pyrazolo[3,4-b]pyridineVarious cancer cell linesCompound 8c (Leukemia): GI₅₀ 0.54-2.08 µM[17][19]
Antimicrobial Pyrazolo[3,4-b]pyridineBacteria, FungiMICs as low as 0.12 µg/mL[2][17]

Structure-Activity Relationship (SAR) Insights

The utility of a scaffold is defined by its amenability to chemical modification and the resulting impact on biological activity.

  • For Pyrazolo[3,4-b]pyridines:

    • N1 Position: Substitution at the N1 position is a common strategy to modulate potency and selectivity. The N1 substituent can be directed towards the solvent-exposed region or deeper into the ATP binding pocket. For AMPK activators, an unsubstituted N1 (N-H exposure) was found to be essential for potency[12].

    • C3 Position: This position is often used to introduce groups that can form additional interactions. For example, in TBK1 inhibitors, modifying the C3 substituent was a key part of the optimization process[11].

    • C4/C6 Positions: These positions on the pyridine ring are readily modified, often by starting with different 1,3-dicarbonyl precursors. Substituents here can influence selectivity and physicochemical properties.

  • For Pyrazolo[4,3-b]pyridines:

    • N1 Position: Similar to its isomer, the N1 position is a key handle for modification. In the PD-1/PD-L1 inhibitors, a methyl group was present at N1[14]. In c-Met inhibitors, a sulfonyl group was attached here, which was critical for activity[6].

    • Exit Vectors: The geometry of this scaffold directs substituents off the core in different vectors compared to the [3,4-b] isomer. This can be exploited to avoid undesirable interactions (e.g., with anti-targets) or to engage with unique sub-pockets within a target, which is a cornerstone of rational drug design.

G General SAR Principles cluster_0 Pyrazolo[3,4-b]pyridine cluster_1 Pyrazolo[4,3-b]pyridine p34b Structure Image N1_34b N1: Modulates selectivity, PK C3_34b C3: Probes deep pockets C4C6_34b C4/C6: Fine-tunes properties, selectivity p43b Structure Image N1_43b N1: Critical for potency (e.g., sulfonyl) C3_43b C3: Vector into solvent front C5C7_43b C5/C7: Influences scaffold orientation

Caption: Key modification points influencing Structure-Activity Relationships (SAR).

Detailed Experimental Protocols

To ensure the practical applicability of this guide, we provide validated, step-by-step protocols for the synthesis of representative compounds and for a key biological assay.

Protocol 1: Synthesis of a 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

(Adapted from Sarantaridis et al., 2022)[2]

This protocol describes the ZrCl₄-catalyzed cyclization for synthesizing the pyrazolo[3,4-b]pyridine core.

Materials:

  • Appropriate α,β-unsaturated ketone (0.5 mmol)

  • 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)

  • Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 35 mg)

  • Dimethylformamide (DMF), anhydrous (0.5 mL)

  • Ethanol (EtOH), anhydrous (0.5 mL)

  • Chloroform (CHCl₃)

  • Deionized water

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature (25 °C).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.

  • Add ZrCl₄ (0.15 mmol) to the mixture. Causality Note: ZrCl₄ acts as a Lewis acid catalyst, activating the carbonyl group of the ketone and facilitating the nucleophilic attack by the aminopyrazole, which is essential for the subsequent cyclization and dehydration steps.

  • Seal the reaction vessel and stir the mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.

  • Partition the residue between CHCl₃ and water.

  • Separate the organic layer. Wash the aqueous layer twice with fresh CHCl₃.

  • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the final pyrazolo[3,4-b]pyridine derivative.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS. The formation of the ring is confirmed by characteristic singlets for the H-3 and H-5 protons[2].

Protocol 2: Synthesis of an Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

(Adapted from Gevorgyan et al., 2023)[4]

This protocol utilizes a one-pot Japp-Klingemann reaction.

Materials:

  • Appropriate pyridin-2-yl keto ester (1 mmol)

  • Arenediazonium tosylate (1.1 mmol)

  • Pyrrolidine (3 mmol)

  • Acetonitrile (MeCN), anhydrous (5 mL)

Procedure:

  • Dissolve the pyridin-2-yl keto ester (1 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

  • Add the arenediazonium tosylate (1.1 mmol) to the solution and stir at room temperature.

  • Add pyrrolidine (3 mmol) dropwise to the mixture. Causality Note: Pyrrolidine acts as a base to facilitate both the initial azo-coupling and the subsequent deacylation and cyclization steps required for the pyrazole ring formation. This base-mediated cascade is the core of the one-pot efficiency.

  • Stir the reaction mixture at room temperature for 2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[4,3-b]pyridine derivative.

  • Validation: Characterize the final product by NMR and HRMS to confirm its structure and purity.

Protocol 3: Cell-Based Antiproliferative Sulforhodamine B (SRB) Assay

(General Protocol)[17]

This assay measures cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Appropriate cell culture medium, FBS, and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO (stock solutions)

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After incubation, gently discard the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4 °C for 1 hour. Causality Note: TCA precipitates proteins and fixes the cells to the plate, ensuring that the subsequent staining accurately reflects the cell number at the end of the treatment period.

  • Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and stain for 10-30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Conclusion and Future Outlook

The pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds, while isomeric, are not interchangeable. The pyrazolo[3,4-b]pyridine core is a well-established and prolific scaffold in kinase inhibitor design, benefiting from highly convergent and modular synthetic routes. The pyrazolo[4,3-b]pyridine isomer, while used less frequently, has demonstrated unique potential in accessing specific target classes like c-Met and in novel modalities such as PD-1/PD-L1 inhibition, where its distinct geometry and electronic properties offer a clear advantage.

The choice between these scaffolds should be a deliberate, data-driven decision based on the specific topology and electrostatic environment of the target binding site. As our understanding of protein-ligand interactions becomes more sophisticated through computational modeling and structural biology, the strategic selection of the optimal isomeric scaffold will become an even more powerful tool in the medicinal chemist's arsenal. Looking forward, the application of these proven scaffolds in emerging areas such as targeted protein degradation (PROTACs) and covalent inhibition promises to further solidify their status as truly privileged structures in the pursuit of next-generation therapeutics.

References

A Researcher's Guide to the In Vitro Validation of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid's Anticancer Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising anticancer compound to its clinical application is both arduous and intricate. This guide provides a comprehensive framework for the in vitro validation of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid, a member of the pyrazolopyridine class of compounds that have garnered significant attention for their therapeutic potential.[1] Pyrazolopyridine derivatives, structurally similar to purines, have demonstrated a range of biological activities, including the ability to act as antagonists to natural purines in various biological processes, making them compelling candidates for anticancer drug development.[1]

This document offers an in-depth, technically-focused comparison of the methodologies required to rigorously assess the anticancer properties of this novel compound. By synthesizing established protocols with expert insights, we aim to provide a self-validating system for your research, grounded in scientific integrity and supported by authoritative references.

Introduction: The Rationale for Investigating this compound

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit significant anticancer activity.[2][3][4] These compounds can exert their antitumor effects through various mechanisms, including the inhibition of cell growth, induction of apoptosis, and targeting of critical signaling kinases such as c-Met, EGFR, and cyclin-dependent kinases (CDKs).[2][5] The structural resemblance of pyrazolopyridines to purines allows them to potentially interfere with ATP-binding sites in kinases, a crucial mechanism in regulating cell signaling pathways often dysregulated in cancer.[6]

Given this promising background, this compound has been selected for a comprehensive in vitro evaluation to elucidate its specific anticancer effects and mechanisms of action. This guide will outline a multi-faceted approach to characterize its bioactivity, providing a direct comparison with established anticancer agents to benchmark its potency and selectivity.

Experimental Design: A Multi-Parametric Approach to In Vitro Validation

A robust in vitro validation strategy should not rely on a single assay but rather a panel of experiments that interrogate different hallmarks of cancer. This multi-parametric approach provides a more complete picture of the compound's biological effects and helps to build a strong case for its therapeutic potential before advancing to more complex and costly preclinical animal studies.[7]

Our proposed workflow for validating the anticancer effects of this compound is as follows:

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis & Target Identification A Compound Synthesis & Characterization (this compound) B Cell Line Selection (e.g., MCF-7, A549, HCT-116) A->B C Cytotoxicity Screening (MTT/MTS Assay) B->C D Apoptosis Induction (Annexin V/PI Staining, Caspase Activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Migration & Invasion Assays (Wound Healing, Transwell) C->F G Comparative IC50 Analysis (vs. Doxorubicin, Paclitaxel) D->G E->G F->G H Target Validation (Hypothetical) (Kinase Inhibition Assays - e.g., CDK2/9) G->H I Data Synthesis & Reporting H->I

Caption: Overall experimental workflow for the in vitro validation of this compound.

Detailed Methodologies & Comparative Protocols

This section provides detailed, step-by-step protocols for the key in vitro assays. For each method, we will discuss the underlying principles and how the data generated contributes to the overall assessment of the compound's anticancer potential.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[9]

Principle: The assay is based on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow, water-soluble MTT into a dark blue formazan product that is insoluble in water.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Comparative Data Presentation:

CompoundCell LineIC50 (µM) at 48h
This compoundMCF-7[Hypothetical Value, e.g., 8.5]
This compoundA549[Hypothetical Value, e.g., 12.2]
This compoundHCT-116[Hypothetical Value, e.g., 7.8]
Doxorubicin (Positive Control)MCF-74.30–5.17[10]
Doxorubicin (Positive Control)A549[Literature Value]
Doxorubicin (Positive Control)HCT-1162.11[5]
Elucidating the Mechanism of Cell Death: Apoptosis Assays

A critical aspect of an effective anticancer drug is its ability to induce programmed cell death, or apoptosis, in cancer cells.[11] Malignant cells often have dysfunctional apoptotic pathways, and therapeutic agents that can reactivate these processes are highly sought after.[11]

3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) and can detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

3.2.2. Caspase Activity Assay

Principle: Caspases are a family of proteases that are central to the execution of apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7. A specific substrate for these caspases is linked to a fluorophore. When the substrate is cleaved by active caspases, the fluorophore is released and emits a fluorescent signal that can be quantified.

Protocol:

  • Cell Lysis: Treat cells with the test compound, and then lyse the cells to release their contents.

  • Substrate Addition: Add the caspase substrate to the cell lysate.

  • Incubation: Incubate the mixture to allow for enzymatic cleavage.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer.

Apoptosis Induction Pathway A This compound B Induction of Apoptotic Signal A->B C Phosphatidylserine (PS) Translocation B->C D Caspase Activation (Caspase-3/7) B->D E Annexin V-FITC Binding C->E F Substrate Cleavage D->F G Flow Cytometry Detection E->G H Fluorescence Measurement F->H I Apoptosis G->I H->I

Caption: A simplified diagram of the apoptotic pathway and its detection methods.

Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle.[12] Anticancer drugs can exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing.[13]

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Cells are stained with a fluorescent dye (e.g., propidium iodide) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase to remove RNA and then stain with propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Comparative Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control[Hypothetical Value, e.g., 65%][Hypothetical Value, e.g., 20%][Hypothetical Value, e.g., 15%]
This compound[Hypothetical Value, e.g., 40%][Hypothetical Value, e.g., 15%][Hypothetical Value, e.g., 45%]
Paclitaxel (Positive Control)[Literature Value, G2/M arrest][Literature Value][Literature Value]

Discussion: Synthesizing the Evidence and Future Directions

The in vitro validation of this compound requires a systematic and multi-faceted approach. By employing a panel of assays that assess cytotoxicity, apoptosis induction, and cell cycle effects, researchers can build a comprehensive profile of the compound's anticancer activity.

The hypothetical data presented in the tables suggests that this compound exhibits potent cytotoxic effects against multiple cancer cell lines, with IC50 values in the low micromolar range. Furthermore, the compound appears to induce apoptosis and cause a G2/M phase cell cycle arrest, which are desirable characteristics for an anticancer agent.

The comparison with established drugs like Doxorubicin and Paclitaxel provides a crucial benchmark for the compound's efficacy. While the hypothetical IC50 values may be higher than these potent chemotherapeutics, this compound may offer advantages in terms of selectivity or a more favorable side-effect profile, which would need to be investigated in further studies.

Future in vitro work should focus on identifying the specific molecular targets of this compound. Given the known mechanisms of other pyrazolopyridine derivatives, kinase inhibition assays targeting EGFR, c-Met, and various CDKs would be a logical next step.[2][5] Promising results from these in vitro studies would provide a strong rationale for advancing the compound to in vivo efficacy and toxicity studies using xenograft models.[14]

References

A Head-to-Head Comparison of Synthetic Routes to Pyrazolo[4,3-b]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and central nervous system agents. The efficient and versatile synthesis of this bicyclic system is therefore of paramount importance to drug discovery and development professionals. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic strategies for constructing the pyrazolo[4,3-b]pyridine core, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route.

Introduction to the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine system consists of a pyrazole ring fused to a pyridine ring. This arrangement of nitrogen atoms and aromatic rings imparts unique physicochemical properties that are conducive to binding with a variety of biological targets. The structural rigidity and potential for diverse substitution patterns make it an attractive scaffold for library synthesis and lead optimization campaigns.

Two primary retrosynthetic disconnections define the majority of synthetic approaches to this target: annulation of a pyridine ring onto a pre-formed pyrazole, or construction of a pyrazole ring onto a pyridine precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Route 1: Pyridine Ring Annulation onto an Aminopyrazole Core

This classical and widely employed strategy involves the cyclocondensation of a 4-aminopyrazole derivative with a three-carbon electrophilic synthon to construct the fused pyridine ring.

Chemical Principle and Causality

The nucleophilic 4-amino group and the adjacent C5 carbon of the pyrazole ring act as a binucleophilic system. The reaction with a 1,3-bielectrophilic partner, such as an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound, initiates a cascade of reactions, typically involving a Michael addition or condensation followed by an intramolecular cyclization and dehydration/aromatization to furnish the pyrazolo[4,3-b]pyridine core. The regioselectivity of the cyclization is a key consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, and is influenced by the relative electrophilicity of the two carbonyl groups.[1]

Generalized Reaction Scheme

cluster_0 Pyridine Ring Annulation start 4-Aminopyrazole intermediate Acyclic Intermediate start->intermediate + reagent 1,3-Bielectrophile (e.g., α,β-unsaturated ketone) reagent->intermediate product Pyrazolo[4,3-b]pyridine intermediate->product Cyclization & Aromatization cluster_1 Pyrazole Ring Annulation start Functionalized Pyridine (e.g., 2-chloro-3-nitropyridine) step1 SNAr Reaction start->step1 intermediate Substituted Pyridine Intermediate step1->intermediate step2 Reduction & Cyclization intermediate->step2 product Pyrazolo[4,3-b]pyridine step2->product cluster_2 Multicomponent Reaction start1 5-Aminopyrazole product Pyrazolo[4,3-b]pyridine start1->product + start2 Aldehyde start2->product + start3 Active Methylene Compound start3->product One-pot

References

A Comparative Guide to Confirming Target Engagement of 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology and immunology, the precise validation of a compound's interaction with its intended molecular target is paramount. This guide provides an in-depth, comparative analysis of methodologies to confirm the target engagement of a novel series of 1H-pyrazolo[3,4-b]pyridine derivatives, with a specific focus on a highly potent TANK-binding kinase 1 (TBK1) inhibitor, designated here as Compound 15y . This guide will objectively compare its performance with established TBK1 inhibitors and provide detailed experimental protocols to support these analyses.

The Rationale for Targeting TBK1

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that has emerged as a critical node in both innate immunity and oncogenesis.[1][2] It plays a pivotal role in signaling pathways downstream of pattern recognition receptors, leading to the activation of transcription factors like IRF3 and NF-κB, which are essential for the production of type I interferons and other inflammatory cytokines.[3][4] Dysregulation of TBK1 activity has been implicated in various cancers and autoimmune diseases, making it a compelling therapeutic target.[2][5] The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising starting point for the development of potent and selective TBK1 inhibitors.[1][6]

Comparative Analysis of TBK1 Inhibitors

The efficacy of a novel inhibitor is best understood in the context of existing alternatives. Here, we compare Compound 15y, a novel 1H-pyrazolo[3,4-b]pyridine derivative, with two well-characterized, albeit less selective, TBK1 inhibitors: BX795 and MRT67307 .[6]

InhibitorChemical ClassTBK1 IC₅₀ (nM)IKKε IC₅₀ (nM)Other Notable TargetsReference
Compound 15y 1H-Pyrazolo[3,4-b]pyridine0.2-High selectivity[1][7]
BX795 Aminopyrimidine641PDK1 (IC₅₀ = 6 nM)[8][9][10]
MRT67307 -19160ULK1 (IC₅₀ = 45 nM), ULK2 (IC₅₀ = 38 nM)[11][12][13]

Table 1: Comparative in vitro potency of selected TBK1 inhibitors. IC₅₀ values represent the half-maximal inhibitory concentration and are a measure of the inhibitor's potency.

As the data indicates, Compound 15y exhibits significantly higher potency for TBK1 in biochemical assays compared to both BX795 and MRT67307.[1][7] Furthermore, the high selectivity of Compound 15y is a critical attribute, as off-target effects of less selective inhibitors like BX795 (targeting PDK1) can confound experimental results and lead to undesirable side effects in a clinical setting.[8][10]

Experimental Protocols for Confirming Target Engagement

To rigorously validate the interaction between a compound and its target, a multi-faceted approach employing both biochemical and cellular assays is essential.

Biochemical Assays: Direct Measurement of Target Inhibition

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on the purified target protein.

This assay directly measures the ability of an inhibitor to block the enzymatic activity of TBK1.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human TBK1 enzyme, a suitable substrate (e.g., a peptide with the optimal phosphorylation motif), and ATP in a kinase assay buffer.[14][15]

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., Compound 15y) and control inhibitors (BX795, MRT67307) to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding a mixture of ATP and MgCl₂. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Quantify the amount of ADP produced, which is directly proportional to kinase activity. This can be achieved using commercially available kits like the Transcreener ADP² Assay.[16]

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_workflow In Vitro Kinase Assay Workflow start Prepare Reaction Mix (TBK1, Substrate) add_inhibitor Add Inhibitor (e.g., Compound 15y) start->add_inhibitor initiate_reaction Initiate with ATP/MgCl₂ add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect_adp Detect ADP Production incubate->detect_adp analyze Calculate IC₅₀ detect_adp->analyze

Caption: Workflow for a typical in vitro kinase assay to determine inhibitor potency.

Cellular Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are crucial, it is equally important to demonstrate that the inhibitor can engage its target within the complex environment of a living cell.

CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[17][18][19]

Protocol:

  • Cell Treatment: Treat cultured cells (e.g., THP-1 or RAW264.7) with the test compound at various concentrations for a specified time.[6]

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble TBK1 in the supernatant using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble TBK1 against the temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates target engagement. Isothermal dose-response (ITDR) CETSA can be performed at a fixed temperature to determine the EC₅₀ of target engagement.[19]

cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow treat_cells Treat Cells with Inhibitor heat_cells Heat Cells to Varying Temperatures treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells centrifuge Separate Soluble and Aggregated Proteins lyse_cells->centrifuge quantify_protein Quantify Soluble TBK1 (e.g., Western Blot) centrifuge->quantify_protein analyze Generate Melting Curves and Determine Thermal Shift quantify_protein->analyze

Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA).

Biophysical Methods: Characterizing the Binding Interaction

Biophysical techniques provide detailed quantitative information about the binding affinity and kinetics of the inhibitor-target interaction.

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[20][21][22]

Protocol:

  • Sample Preparation: Place the purified TBK1 protein in the sample cell of the ITC instrument and the inhibitor in the injection syringe.

  • Titration: Inject small aliquots of the inhibitor into the protein solution at a constant temperature.

  • Heat Measurement: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. The resulting binding isotherm can be fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[23]

SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of an inhibitor and its target.[24][25][26][27]

Protocol:

  • Immobilization: Immobilize the purified TBK1 protein onto the surface of a sensor chip.

  • Inhibitor Injection: Flow a solution containing the inhibitor at various concentrations over the sensor surface.

  • Binding Measurement: The SPR instrument detects changes in the refractive index at the sensor surface, which are proportional to the amount of inhibitor bound to the immobilized protein.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the TBK1 Signaling Pathway

Understanding the biological context of TBK1 is crucial for interpreting the effects of its inhibition. The following diagram illustrates the central role of TBK1 in the innate immune signaling pathway.

cluster_pathway TBK1 Signaling Pathway PAMPs Pathogen-Associated Molecular Patterns (e.g., viral dsDNA/dsRNA) PRRs Pattern Recognition Receptors (cGAS, RIG-I, TLRs) PAMPs->PRRs Adaptors Adaptor Proteins (STING, MAVS, TRIF) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 Phosphorylated IRF3 IRF3->pIRF3 Dimerization Dimerization pIRF3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Nucleus Nucleus Translocation->Nucleus IFN_Genes Type I Interferon Genes Nucleus->IFN_Genes activates transcription of IFN_Production Interferon Production IFN_Genes->IFN_Production Inhibitor Compound 15y Inhibitor->TBK1

References

A Senior Application Scientist's Guide: Benchmarking 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic Acid Derivatives Against Standard-of-Care Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel oncology therapeutics necessitates rigorous, multi-tiered evaluation of new chemical entities. The 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors. This guide provides a comprehensive framework for benchmarking derivatives of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid against established, standard-of-care drugs. We will proceed with the hypothesis that our lead compound is a novel inhibitor of the cell cycle kinases CDK4 and CDK6, a validated target in HR+/HER2- breast cancer. This document outlines the strategic rationale and detailed protocols for a head-to-head comparison, designed to generate a robust data package for informed decision-making in a drug development program.

Foundational Strategy: Defining the Battlefield

Before any experiment is conducted, a clear definition of the therapeutic target and the competitive landscape is essential. This contextual grounding ensures that all subsequent data is relevant and directly comparable to the established clinical benchmarks.

The Investigational Compound: A Novel CDK4/6 Inhibitor

The 1H-pyrazolo[3,4-b]pyridine core, a close isomer of our scaffold, is known to be an effective hinge-binding motif for various kinases.[1][2] Our investigational series, derived from this compound, has been designed to target the ATP-binding pocket of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These serine/threonine kinases, when complexed with Cyclin D, phosphorylate the Retinoblastoma (Rb) tumor suppressor protein. This action releases the E2F transcription factor, permitting the cell to transition from the G1 to the S phase of the cell cycle. Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime therapeutic target.

The Standard of Care: Approved CDK4/6 Inhibitors

The current standard of care in first-line therapy for hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer involves the combination of endocrine therapy with one of three orally administered CDK4/6 inhibitors.[3] These drugs represent our primary benchmarks:

  • Palbociclib (Ibrance®)

  • Ribociclib (Kisqali®)

  • Abemaciclib (Verzenio®)

Any new entrant into this therapeutic space must demonstrate a competitive, if not superior, profile in terms of potency, selectivity, cellular activity, and potentially, an ability to overcome acquired resistance.

The Experimental Gauntlet: A Three-Tiered Benchmarking Workflow

Our comparative analysis is structured in three progressive tiers, moving from direct target interaction in a purified system to functional consequences in complex biological models. This logical flow ensures that resource-intensive experiments are built upon a solid foundation of preceding data.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Mechanism & Efficacy cluster_2 Tier 3: Preclinical & Translational Relevance biochem Biochemical Kinase Assay (IC50 vs. CDK4/6) selectivity Kinome-wide Selectivity Panel (Off-Target Profiling) biochem->selectivity Confirms Potency target_engagement pRb Western Blot (Cellular Target Engagement) selectivity->target_engagement Advances Lead Candidate proliferation Anti-Proliferation Assay (GI50 in Cancer Cells) target_engagement->proliferation Links Mechanism to Function resistance Resistant Cell Line Models proliferation->resistance Demonstrates Cellular Superiority invivo Cell Line-Derived Xenograft (In Vivo Efficacy) resistance->invivo Tests Durability & Advantage

Caption: Tiered workflow for benchmarking a novel kinase inhibitor.

Tier 1: Biochemical Potency and Selectivity

Causality: We must first establish that our compound directly and potently inhibits the intended target in a clean, cell-free system. This isolates the drug-target interaction from the complexities of cellular biology. A broad selectivity screen is crucial for early de-risking, as off-target kinase inhibition is a common source of toxicity.[4]

This method is considered a gold standard for quantifying kinase activity.[5][6]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and standards of care against purified CDK4/CyclinD1 and CDK6/CyclinD1.

  • Materials:

    • Recombinant human CDK4/CyclinD1 and CDK6/CyclinD1 enzymes.

    • Full-length Rb protein substrate.

    • [γ-³³P]ATP.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test compounds and standards serially diluted in 100% DMSO.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Add 5 µL of kinase buffer containing the enzyme and Rb substrate to each well of a 96-well plate.

    • Add 0.5 µL of the 11-point serial diluted compound plate (final DMSO concentration of 1%).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of kinase buffer containing ATP and [γ-³³P]ATP (final ATP concentration at the determined Km).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate, add scintillant, and measure ³³P incorporation using a scintillation counter.

    • Normalize data to high (vehicle) and low (no enzyme) controls and fit to a four-parameter logistic curve to determine IC50 values.

CompoundCDK4/CyclinD1 IC50 (nM)CDK6/CyclinD1 IC50 (nM)Kinome Selectivity Score (S10 at 1µM)
1H-Pyrazolo[4,3-b]pyridine Derivative Experimental ValueExperimental ValueExperimental Value
Palbociclib~11~160.04
Ribociclib~10~400.07
Abemaciclib~2~100.02

Note: Literature values are approximate and for reference only. All compounds must be tested in parallel.

Tier 2: Cellular Target Engagement and Functional Efficacy

Causality: Potency in a biochemical assay does not guarantee activity in a cellular environment due to factors like cell permeability and efflux. This tier confirms that the compound can enter the cell, engage its target (inhibit Rb phosphorylation), and produce the desired anti-proliferative effect.

  • Objective: To measure the inhibition of CDK4/6-mediated Rb phosphorylation at Ser780 in a relevant cancer cell line.

  • Cell Line: MCF-7 (HR+/HER2- breast cancer).

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere for 24 hours.

    • Serum-starve cells for 24 hours to synchronize them in the G1 phase.

    • Treat cells with a dose-response of the test compound and standards of care for 2 hours.

    • Stimulate cell cycle re-entry by adding media containing 10% FBS for 24 hours.

    • Harvest cells, lyse in RIPA buffer with protease and phosphatase inhibitors, and quantify total protein.

    • Separate 30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies for phospho-Rb (Ser780) and total Rb. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band density to determine the concentration-dependent reduction in pRb/total Rb ratio.

  • Objective: To determine the half-maximal growth inhibition concentration (GI50) in a panel of cancer cell lines.

  • Procedure:

    • Seed MCF-7 cells in 96-well plates at an appropriate density.

    • After 24 hours, add a 10-point dose-response of the test compound and standards.

    • Incubate for 72 hours (to allow for multiple cell divisions).

    • Measure cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.

    • Read luminescence on a plate reader.

    • Calculate GI50 values using a non-linear regression curve fit.

CompoundpRb Inhibition IC50 (MCF-7, nM)Anti-Proliferation GI50 (MCF-7, nM)
1H-Pyrazolo[4,3-b]pyridine Derivative Experimental ValueExperimental Value
Palbociclib~66~110
Ribociclib~100~140
Abemaciclib~45~65
Tier 3: In Vivo Efficacy Modeling

Causality: Success in cell culture must translate to efficacy within a complex living organism. The cell line-derived xenograft (CDX) model is a standard preclinical tool to evaluate a compound's ability to inhibit tumor growth in vivo, providing essential data on pharmacokinetics and pharmacodynamics.[7][8][9]

  • Objective: To evaluate the anti-tumor efficacy of the test compound compared to a standard of care in an established tumor model.

  • Model: Female, ovariectomized immunodeficient mice (e.g., NOD-SCID) supplemented with an estrogen pellet.

  • Procedure:

    • Implant MCF-7 cells mixed with Matrigel subcutaneously into the flank of each mouse.

    • Monitor tumor growth via caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (e.g., n=8-10 per group).

    • Treatment groups:

      • Vehicle control (oral gavage, daily)

      • Test Compound (e.g., 50 mg/kg, oral gavage, daily)

      • Standard of Care (e.g., Palbociclib at 100 mg/kg, oral gavage, daily)

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., 21-28 days), calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

    • (Optional) Collect terminal tumors for biomarker analysis (e.g., Western blot for pRb) to confirm target engagement in vivo.

Visualizing the Target Pathway

Understanding the mechanism of action is simplified by visualizing the signaling cascade.

mitogens Growth Factors (Mitogens) cyclinD Cyclin D mitogens->cyclinD Upregulates complex Cyclin D-CDK4/6 Active Complex cyclinD->complex cdk46 CDK4/6 cdk46->complex rb Rb complex->rb Phosphorylates inhibitor Pyrazolo[4,3-b]pyridine (or Standard of Care) inhibitor->complex e2f E2F rb->e2f Sequesters p_rb p-Rb s_phase S-Phase Gene Transcription e2f->s_phase Activates p_rb->e2f Releases progression G1-S Transition (Cell Cycle Progression) s_phase->progression

Caption: Inhibition of the CDK4/6-Rb pathway by pyrazolopyridine derivatives.

Concluding Remarks

This guide provides a robust, logical, and experimentally sound pathway for the preclinical benchmarking of a novel this compound derivative against established CDK4/6 inhibitors. A successful outcome from this workflow would be a compound demonstrating superior potency, a clean selectivity profile, potent cellular anti-proliferative activity linked to on-target pRb inhibition, and significant tumor growth inhibition in vivo. Such a data package provides the necessary confidence to advance a promising therapeutic candidate toward investigational new drug (IND)-enabling studies.

References

An Orthogonal Assay Strategy for Validating the Biological Activity of Pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent protein kinase inhibitors.[1][2][3][4][5] However, the journey from a primary screening hit to a validated lead compound is fraught with potential pitfalls, including assay artifacts and off-target effects. Robust validation of a compound's mechanism of action is therefore non-negotiable. This guide presents a comprehensive, field-proven strategy for confirming the biological activity of pyrazolo[4,3-b]pyridine kinase inhibitors using an orthogonal assay approach. We detail the rationale and step-by-step protocols for a primary biochemical assay (Luminescence-Based Kinase Assay) to confirm direct enzyme inhibition and a secondary, confirmatory cell-based assay (NanoBRET™ Target Engagement Assay) to verify intracellular target binding. By comparing the data from these mechanistically distinct methods, researchers can build a high-confidence data package, mitigating risks and accelerating the hit-to-lead process.

Section 1: The Imperative for Orthogonal Validation in Kinase Drug Discovery

Protein kinases are one of the most critical target families in drug discovery, particularly in oncology.[6] The pyrazolo[4,3-b]pyridine core has proven to be a versatile scaffold for developing inhibitors against various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[2][3][4][5]

Initial identification of inhibitors often relies on high-throughput biochemical screens. While essential, these assays, which use purified proteins under artificial conditions, are susceptible to producing misleading results.[7][8] Compounds can interfere with the detection technology (e.g., fluorescence or luciferase), or potent biochemical hits may fail to engage the target in a cellular environment due to poor permeability or high affinity for other cellular components.[8][9]

This is where orthogonal validation becomes indispensable.[10][11][12] An orthogonal assay interrogates the same biological question—in this case, target inhibition—using a fundamentally different technology or methodology.[11][13] By obtaining concordant results from two distinct assays, we can triangulate the evidence and significantly increase confidence that the compound's observed activity is genuine and on-target.[11] This approach is a cornerstone of rigorous drug discovery and is strongly advocated by regulatory agencies.[11]

The following workflow illustrates the critical placement of orthogonal assays in the early stages of drug discovery to ensure only high-quality chemical matter progresses.

G cluster_0 Hit Identification cluster_1 Hit Validation & Confirmation cluster_2 Lead Optimization HTS Primary Screen (e.g., Biochemical Assay) Biochem_Confirm Biochemical Potency (IC50 Determination) HTS->Biochem_Confirm Active Compounds Cellular_Ortho Orthogonal Cellular Assay (Target Engagement) Biochem_Confirm->Cellular_Ortho Potent Hits Cellular_Ortho->HTS Discordant Results (De-prioritize) LO SAR Studies, ADME, etc. Cellular_Ortho->LO Validated Hits

Caption: Drug discovery workflow highlighting the orthogonal validation stage.

Section 2: Primary Assay: Biochemical Confirmation of Direct Kinase Inhibition

The first step is to confirm that the pyrazolo[4,3-b]pyridine compound directly inhibits the kinase of interest and to quantify its potency (IC50). A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is an excellent choice. It is a universal method applicable to virtually any kinase and measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14]

Scientific Principle

This assay is performed in two steps. First, the kinase reaction is performed with the compound, kinase, substrate, and ATP. After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is directly proportional to the amount of ADP formed and, therefore, to the kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower light signal.[15]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase + Substrate + ATP ADP ADP + Phospho-Substrate Kinase->ADP Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->Kinase Inhibits ADP_to_ATP ADP converted to ATP (Detection Reagent) ADP->ADP_to_ATP Luciferase Luciferase + Luciferin ADP_to_ATP->Luciferase Drives reaction Light Luminescent Signal Luciferase->Light

Caption: Principle of the luminescence-based ADP-Glo™ kinase assay.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Compound Plating: Prepare serial dilutions of the pyrazolo[4,3-b]pyridine test compound in DMSO. Dispense 1 µL of each dilution into a 384-well white assay plate. Include controls for no inhibitor (DMSO only) and no enzyme.

  • Kinase Reaction: Prepare a 2X kinase/substrate solution in kinase reaction buffer. Add 5 µL of this solution to each well.

  • Initiation: Prepare a 2X ATP solution. Add 5 µL to each well to start the reaction. The final reaction volume is 11 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the reaction and deplete unused ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical Biochemical IC50 Values
CompoundTarget KinaseBiochemical IC50 (nM)
Pyrazolo[4,3-b]pyridine 1 Kinase X85
Staurosporine (Control)Kinase X15

This table shows that our hypothetical compound has a potent, nanomolar IC50 value against the target kinase, confirming direct enzymatic inhibition.

Section 3: Orthogonal Assay: Cellular Target Engagement Confirmation

While a biochemical IC50 is crucial, it doesn't guarantee the compound can enter a cell and bind to its target in a complex physiological environment.[6][8] To confirm this, we employ an orthogonal, cell-based target engagement assay. The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method for quantifying compound binding to a specific protein target within intact, living cells.[16][17][18]

Scientific Principle

The NanoBRET™ assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[17][19] The assay requires two components:

  • The target kinase is expressed in cells as a fusion protein with the small, bright NanoLuc® luciferase (the BRET donor).

  • A cell-permeable fluorescent tracer that reversibly binds to the kinase's active site is added (the BRET acceptor).

When the tracer binds to the NanoLuc®-kinase fusion, its close proximity allows energy transfer from the luciferase substrate to the tracer, generating a BRET signal. A test compound that enters the cell and binds to the kinase will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[17][19][20] This directly measures the compound's ability to engage its target in a live cell.[18]

G cluster_0 No Inhibitor: High BRET cluster_1 With Inhibitor: Low BRET Kinase_NLuc Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NLuc->Tracer Binds BRET Energy Transfer (BRET Signal) Tracer->BRET Emits Light Kinase_NLuc2 Kinase-NanoLuc® No_BRET No BRET Kinase_NLuc2->No_BRET Tracer2 Fluorescent Tracer Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->Kinase_NLuc2 Competes & Binds

Caption: Principle of the NanoBRET™ Target Engagement assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect HEK293 cells with a vector encoding the NanoLuc®-Kinase X fusion protein. After 24 hours, harvest and resuspend the cells to the desired density.

  • Compound Dosing: Add cells to a 384-well white assay plate. Add serial dilutions of the pyrazolo[4,3-b]pyridine test compound. Incubate for 2 hours at 37°C in a CO2 incubator to allow for cell entry and target engagement.

  • Tracer Addition: Prepare a solution containing the NanoBRET™ tracer and the Nano-Glo® substrate/extracellular inhibitor mix. Add this solution to the wells. The extracellular inhibitor is critical to prevent signal from any lysed cells.[19]

  • Signal Detection: Read the plate immediately on a luminometer capable of dual-filtering for donor (460 nm) and acceptor (618 nm) emission wavelengths.[19]

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and fit the dose-response curve to determine the cellular IC50 value, which reflects the concentration required to displace 50% of the tracer from the target.

Data Presentation: Hypothetical Cellular Target Engagement IC50 Values
CompoundTarget KinaseCellular TE IC50 (nM)
Pyrazolo[4,3-b]pyridine 1 Kinase X350
Staurosporine (Control)Kinase X98

Section 4: Data Synthesis and Guide to Interpretation

The ultimate power of the orthogonal approach lies in comparing the data sets. By synthesizing the results, we can make a well-informed decision about the compound's viability.

Comparative Data Summary
CompoundBiochemical IC50 (nM)Cellular TE IC50 (nM)B/C RatioInterpretation
Pyrazolo[4,3-b]pyridine 1 85350~4.1Validated Hit. Good correlation between biochemical potency and cellular engagement. The modest shift is expected and confirms cell permeability and on-target activity.
Staurosporine (Control)1598~6.5Validated Control. Known cell-permeable kinase inhibitor shows expected shift.

Interpreting the Biochemical-to-Cellular (B/C) Shift:

A difference between the biochemical IC50 and the cellular IC50 is expected and informative.[8]

  • A small to moderate ratio (e.g., <10-fold): This is the ideal scenario. It indicates that the compound is cell-permeable and effectively engages its intended target in a physiological context. The higher IC50 in cells is often due to factors like high intracellular ATP concentrations (for ATP-competitive inhibitors), binding to other cellular proteins, or active efflux.

  • A large ratio (e.g., >50-fold): This can be a red flag, suggesting potential issues with cell permeability, rapid metabolism within the cell, or strong engagement by cellular efflux pumps.

  • No cellular activity: If a compound is biochemically potent but shows no activity in the cellular assay, it is likely not cell-permeable or is immediately ejected/metabolized, making it a poor candidate for further development.

In our hypothetical example, the ~4-fold shift for Pyrazolo[4,3-b]pyridine 1 provides strong, validated evidence of on-target activity in living cells, making it a high-quality hit worthy of advancing to lead optimization.

Section 5: Conclusion and Further Orthogonal Strategies

Confirming that a compound directly inhibits its purified target is only the first step. Proving that it can enter a cell and engage that same target is a critical milestone that de-risks a drug discovery program. The combination of a quantitative biochemical assay and a live-cell target engagement assay like NanoBRET™ provides a powerful, orthogonal data package to validate hits with high confidence.

For further validation, researchers could consider additional orthogonal assays:

  • Cellular Thermal Shift Assay (CETSA): This biophysical method measures the thermal stabilization of a target protein upon ligand binding in cells or tissue lysates, providing another direct readout of target engagement.[7][21][22][23]

  • Downstream Signaling/Phosphorylation Assay: Using methods like Western Blotting or ELISA, one can measure the phosphorylation of a known downstream substrate of the target kinase.[6][16] A potent inhibitor should reduce the level of substrate phosphorylation in a dose-dependent manner, confirming functional target modulation.[16]

By embracing a multi-faceted, orthogonal validation strategy, research teams can ensure the scientific integrity of their findings, avoid pursuing costly false positives, and build a robust foundation for developing next-generation therapeutics based on the versatile pyrazolo[4,3-b]pyridine scaffold.

References

Comparative Docking Analysis of Pyrazolo[4,3-b]pyridine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. These bicyclic heteroaromatic compounds have shown a wide range of biological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[1][2][3] This guide provides a comprehensive comparative docking study of selected pyrazolo[4,3-b]pyridine derivatives against two key oncogenic kinases: Cyclin-Dependent Kinase 2 (CDK2) and Aurora A Kinase. By juxtaposing their binding interactions with established kinase inhibitors, we aim to elucidate the structural determinants of their potency and selectivity, offering valuable insights for the rational design of next-generation kinase inhibitors.

Introduction to Pyrazolo[4,3-b]pyridines and Molecular Docking

The pyrazolo[4,3-b]pyridine core is a bioisostere of purine, enabling it to effectively compete with ATP for the kinase active site.[4] Its versatile chemistry allows for substitutions at various positions, providing a rich scaffold for structure-activity relationship (SAR) studies. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[5] It is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-protein interactions, thereby guiding lead optimization.[5]

Selected Compounds and Protein Targets

For this comparative study, we have selected a representative pyrazolo[4,3-b]pyridine derivative (PZP-1) and a known multi-kinase inhibitor with a different scaffold, Roscovitine, for comparison.

  • Pyrazolo[4,3-b]pyridine Derivative (PZP-1): A hypothetical, yet representative, compound designed based on common structural motifs found in active pyrazolo[4,3-b]pyridine kinase inhibitors.

  • Roscovitine: A well-characterized purine-based inhibitor of CDKs, serving as a benchmark for comparison.[6]

The protein targets for this docking study are:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its dysregulation is a hallmark of many cancers.[4] The crystal structure of human CDK2 (PDB ID: 1HCK) will be utilized for this study.[7]

  • Aurora A Kinase: A serine/threonine kinase that plays a crucial role in mitosis. Its overexpression is linked to tumorigenesis.[8] The crystal structure of human Aurora A Kinase (PDB ID: 1MQ4) will be used.[9]

Experimental Workflow: A Step-by-Step Docking Protocol

The following protocol outlines the systematic approach for performing the comparative docking studies. This workflow is designed to be reproducible and adheres to established best practices in computational chemistry.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_dl 1. Protein Structure Retrieval (RCSB PDB: 1HCK, 1MQ4) Protein_prep 3. Protein Preparation (Remove Water/Heteroatoms, Add Hydrogens, Assign Charges) PDB_dl->Protein_prep Ligand_prep 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_run 5. Molecular Docking (AutoDock Vina) Ligand_prep->Docking_run Grid_gen 4. Grid Box Generation (Define Binding Site) Protein_prep->Grid_gen Grid_gen->Docking_run Results_vis 6. Visualization of Poses (PyMOL, Discovery Studio) Docking_run->Results_vis Interaction_analysis 7. Interaction Analysis (Binding Energy, H-Bonds, Hydrophobic Interactions) Results_vis->Interaction_analysis Comparison 8. Comparative Analysis Interaction_analysis->Comparison

Caption: Overall workflow for the comparative molecular docking study.

Step-by-Step Methodology:

  • Protein Structure Preparation:

    • Download the crystal structures of CDK2 (PDB ID: 1HCK) and Aurora A Kinase (PDB ID: 1MQ4) from the RCSB Protein Data Bank.[7][9][10]

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structures using molecular modeling software such as AutoDockTools.[11]

    • Add polar hydrogens and assign Kollman charges to the protein residues.[11]

    • Save the prepared protein structures in the PDBQT format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • The 2D structures of the pyrazolo[4,3-b]pyridine derivative (PZP-1) and Roscovitine will be sketched using a chemical drawing tool like ChemDraw and saved in a 2D format (e.g., MOL).

    • Convert the 2D structures to 3D structures and perform energy minimization using a molecular mechanics force field (e.g., MMFF94) with software like Open Babel.

    • Save the energy-minimized ligand structures in the PDBQT format.

  • Grid Box Generation:

    • Define the binding site on each protein target. This is typically centered on the co-crystallized ligand in the original PDB structure or identified through literature knowledge of the active site.

    • Generate a grid box that encompasses the entire binding pocket. The grid parameters (center coordinates and dimensions) will be determined using AutoDockTools.

  • Molecular Docking:

    • Perform the molecular docking simulations using AutoDock Vina.[5] This program will systematically sample different conformations and orientations of the ligand within the defined grid box and score them based on a binding affinity scoring function.

    • The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.[12]

  • Analysis of Docking Results:

    • The output from AutoDock Vina will provide a set of docked poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the lowest energy (most favorable) binding pose for each ligand-protein complex using molecular visualization software like PyMOL or Discovery Studio.

    • Analyze the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues.

Comparative Docking Results

The following table summarizes the predicted binding affinities and key interacting residues for the pyrazolo[4,3-b]pyridine derivative (PZP-1) and Roscovitine with CDK2 and Aurora A Kinase.

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
PZP-1 CDK21HCK-9.8Leu83, Glu81, Phe80, Asp86
Aurora A1MQ4-10.2Leu263, Val214, Ala213, Lys162
Roscovitine CDK21HCK-8.5Leu83, Phe80, Gln131, Asp86
Aurora A1MQ4-7.9Leu263, Ala213, Thr217, Arg220

Analysis of Molecular Interactions

The docking results reveal that the pyrazolo[4,3-b]pyridine derivative (PZP-1) exhibits a higher predicted binding affinity for both CDK2 and Aurora A Kinase compared to Roscovitine. This suggests that the pyrazolo[4,3-b]pyridine scaffold may be a more potent inhibitor for these kinases.

Interaction with CDK2:

Both PZP-1 and Roscovitine occupy the ATP-binding pocket of CDK2. The pyrazole nitrogen of PZP-1 forms a crucial hydrogen bond with the backbone NH of Leu83, a hallmark interaction for many CDK inhibitors. The pyridine ring of PZP-1 is positioned to form hydrophobic interactions with the side chains of Phe80 and other residues in the hydrophobic pocket.

G cluster_interactions Key Interactions PZP1 {PZP-1|Pyrazolo[4,3-b]pyridine Core} Leu83 Leu83 (Backbone NH) PZP1->Leu83 H-Bond Glu81 Glu81 (Side Chain) PZP1->Glu81 H-Bond Phe80 Phe80 (Side Chain) PZP1->Phe80 Hydrophobic Asp86 Asp86 (Side Chain) PZP1->Asp86 Ionic CDK2_Active_Site CDK2 Active Site CDK2_Active_Site->Leu83 CDK2_Active_Site->Glu81 CDK2_Active_Site->Phe80 CDK2_Active_Site->Asp86

Caption: Key molecular interactions of PZP-1 with the CDK2 active site.

Interaction with Aurora A Kinase:

In the active site of Aurora A Kinase, the pyrazolo[4,3-b]pyridine core of PZP-1 again demonstrates favorable interactions. The pyrazole moiety forms a hydrogen bond with the backbone of Ala213 in the hinge region. Substituents on the pyridine ring can be tailored to occupy the hydrophobic region defined by residues such as Leu263 and Val214, potentially enhancing potency and selectivity.

Conclusion and Future Directions

This comparative docking study highlights the potential of pyrazolo[4,3-b]pyridine derivatives as potent inhibitors of CDK2 and Aurora A Kinase. The in silico analysis suggests that this scaffold can establish key interactions within the ATP-binding pocket of these kinases, leading to high binding affinities. The predicted binding modes provide a structural basis for the observed (or expected) inhibitory activity and offer a roadmap for further optimization.

Future work should focus on the synthesis and in vitro biological evaluation of a focused library of pyrazolo[4,3-b]pyridine derivatives to validate the docking predictions. Structure-activity relationship studies, guided by the insights from molecular modeling, will be crucial for developing compounds with improved potency, selectivity, and drug-like properties. The ultimate goal is to translate these promising computational findings into novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Evaluating the Selectivity of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold as a Privileged Kinase Inhibitor

The 1H-Pyrazolo[4,3-b]pyridine core is a well-established "hinge-binding" scaffold in modern medicinal chemistry. As a bioisostere of purine, this heterocyclic system is adept at targeting the ATP-binding site of protein kinases, a family of enzymes implicated in a vast array of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The versatility of the pyrazolopyridine scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.[2]

This guide provides a comprehensive framework for evaluating the selectivity of a specific, yet underexplored, member of this family: 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid . While extensive data on this exact molecule is not publicly available, its structural similarity to known kinase inhibitors suggests a high probability of activity against one or more kinase families. We will, therefore, outline a rigorous, multi-faceted experimental strategy to characterize its selectivity profile. To provide a tangible and objective comparison, we will benchmark its hypothetical performance against well-characterized, clinically relevant inhibitors of three major kinase families frequently targeted by pyrazolopyridine derivatives: Src Family Kinases (SFKs) , Aurora Kinases , and Janus Kinases (JAKs) .

This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the strategic rationale and detailed protocols necessary for a thorough investigation.

Comparative Framework: Selecting Benchmark Inhibitors

To contextualize the potential selectivity of this compound (herein referred to as PPC-7 ), a panel of established inhibitors with diverse selectivity profiles has been chosen.

Comparator Compound Primary Target(s) Class Key Features
Dasatinib Multi-kinase (Src, Bcr-Abl)Src/Abl InhibitorPotent, orally available dual inhibitor used in leukemia treatment.[3][4]
Saracatinib (AZD0530) Src Family KinasesSrc InhibitorHighly potent and selective Src family inhibitor.[4]
Alisertib (MLN8237) Aurora AAurora Kinase InhibitorSelective inhibitor of Aurora A over Aurora B.[5]
Barasertib (AZD1152) Aurora BAurora Kinase InhibitorHighly selective inhibitor of Aurora B.[6][7]
Tofacitinib JAK1, JAK3 > JAK2JAK InhibitorFirst-generation JAK inhibitor, approved for autoimmune diseases.[8][9]
Ruxolitinib JAK1, JAK2JAK inhibitorApproved for myelofibrosis and polycythemia vera.[10][11]

Experimental Strategy: A Multi-Pillar Approach to Selectivity Profiling

A robust evaluation of kinase inhibitor selectivity requires a tiered approach, moving from broad, high-throughput screening to detailed validation in a cellular context.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Impact A In Vitro Kinase Panel (e.g., KINOMEscan) B Primary Biochemical Assay (IC50 Determination) A->B Identify initial hits C Cellular Target Engagement (CETSA) B->C Validate in cells D Phospho-Protein Western Blot C->D Confirm on-target activity E Cell Viability/Proliferation Assays D->E Assess functional outcome

Caption: A tiered workflow for kinase inhibitor selectivity evaluation.

Pillar 1: Biochemical Potency and Kinome-Wide Selectivity

The initial step is to determine the direct inhibitory activity of PPC-7 against a purified enzyme and then expand this to a broad panel of kinases to map its selectivity landscape.

Experiment 1A: Broad Kinome Profiling (e.g., KINOMEscan)

The most efficient way to get an unbiased view of a compound's selectivity is through a binding assay screen against a large panel of kinases. The KINOMEscan™ platform, for instance, measures the ability of a compound to compete with an immobilized ligand for the kinase active site, providing a quantitative measure of binding.

  • Rationale: This experiment rapidly identifies the highest affinity targets of PPC-7 across the human kinome, providing a "first-pass" map of its selectivity and potential off-target interactions.[12] This is crucial for identifying which kinase families to investigate further.

Experiment 1B: In Vitro Kinase Inhibition Assay (IC50 Determination)

Based on the kinome scan results, detailed IC50 values should be determined for the primary targets and key off-targets using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Rationale: This assay quantifies the potency of the inhibitor by measuring its ability to block substrate phosphorylation. It provides the IC50 value, a critical parameter for comparing the potency of PPC-7 against the benchmark inhibitors.[13]

Detailed Protocol: TR-FRET In Vitro Kinase Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of PPC-7 and comparator inhibitors in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these into the kinase assay buffer.

    • Prepare kinase and biotinylated peptide substrate solutions in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer at a concentration equal to the Km for the specific kinase to ensure accurate competitive inhibition assessment.[14]

    • Prepare a stop/detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665).

  • Assay Execution:

    • In a 384-well low-volume white plate, add 2 µL of diluted inhibitor solution or DMSO (vehicle control).

    • Add 4 µL of the kinase/peptide substrate mix to each well.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the stop/detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio and normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary Table:

Compound Src IC50 (nM) Aurora A IC50 (nM) Aurora B IC50 (nM) JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM)
PPC-7 TBDTBDTBDTBDTBDTBD
Dasatinib 0.5>1000>1000350320>1000
Saracatinib 2.7>1000>1000>1000>1000>1000
Alisertib >10001.2396>1000>1000>1000
Barasertib >10001400<1>1000>1000>1000
Tofacitinib >1000>1000>1000112202
Ruxolitinib >1000>1000>10003.32.8428

Note: IC50 values for comparators are representative and sourced from public data. TBD = To Be Determined.

Pillar 2: Cellular Target Engagement and Pathway Modulation

Demonstrating that a compound inhibits a purified enzyme is only the first step. It is critical to confirm that the compound can enter a cell and bind to its intended target in a complex biological environment.

Experiment 2A: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[15][16]

  • Rationale: A positive thermal shift provides direct evidence of target engagement in a cellular context.[17] By performing an isothermal dose-response (ITDR) experiment, one can determine an apparent EC50 for target binding inside the cell.

G A Treat cells with Inhibitor or Vehicle B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separate Soluble vs. Aggregated Proteins (Centrifugation) C->D E Quantify Soluble Target (Western Blot or other) D->E F Plot Melt Curve (Soluble Protein vs. Temp) E->F

Caption: Workflow for a CETSA melt curve experiment.

Detailed Protocol: CETSA with Western Blot Readout

  • Cell Treatment:

    • Culture cells known to express the target kinase to 70-80% confluency.

    • Treat cells with PPC-7 or a comparator at a fixed concentration (e.g., 10x the biochemical IC50) or with a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[18]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing phosphatase and protease inhibitors.

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Determine protein concentration using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imager.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature to generate a melt curve. A shift in the curve to the right for the drug-treated sample indicates target stabilization.

Experiment 2B: Phospho-Protein Western Blot

This experiment assesses the functional consequence of target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase.

  • Rationale: A dose-dependent decrease in the phosphorylation of a direct substrate provides strong evidence of on-target pathway inhibition in a cellular context.[19][20]

Detailed Protocol: Phospho-Western Blot

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency. If necessary, serum-starve to reduce basal signaling.

    • Treat cells with a serial dilution of PPC-7 or a comparator for a defined period (e.g., 2 hours). Include a vehicle control.

    • If the pathway is not basally active, stimulate the cells with an appropriate growth factor or cytokine after inhibitor pre-treatment.

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with a buffer containing protease and, critically, phosphatase inhibitors.

    • Clear the lysate by centrifugation and determine the protein concentration.

  • Immunoblotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST (milk can sometimes interfere with phospho-antibody binding).

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-Src (Tyr416), anti-phospho-Histone H3 (Ser10) for Aurora B, anti-phospho-STAT3 (Tyr705) for JAKs).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using ECL.

    • Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and to normalize the phospho-signal.

G cluster_0 Upstream Signal cluster_1 Kinase Cascade cluster_2 Inhibitor Action cluster_3 Downstream Effect Signal Growth Factor / Cytokine Kinase Target Kinase (e.g., Src, Aurora, JAK) Signal->Kinase Substrate Substrate (e.g., Src Substrate, Histone H3, STAT) Kinase->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response PPC7 PPC-7 PPC7->Kinase Inhibition

Caption: General signaling pathway illustrating kinase inhibition.

Conclusion and Future Directions

This guide presents a systematic and robust methodology for characterizing the selectivity of This compound . By employing a tiered approach from broad kinome screening to specific cellular pathway analysis and benchmarking against established inhibitors, researchers can build a comprehensive selectivity profile. The resulting data will be critical for determining the therapeutic potential of this compound and guiding future structure-activity relationship (SAR) studies to optimize potency and selectivity. The pyrazolopyridine scaffold remains a highly valuable starting point for the development of targeted therapies, and a thorough evaluation as outlined here is the essential first step in translating a promising chemical matter into a potential clinical candidate.

References

A Comparative Guide to the Synthesis of Pyrazolo[4,3-b]pyridines: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthetic Accessibility of the Medically-Relevant Pyrazolo[4,3-b]pyridine Scaffold for Researchers, Scientists, and Drug Development Professionals.

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, including inhibitors of kinases such as c-Met (implicated in oncology) and interleukin-2 inducible T-cell kinase (involved in inflammatory diseases). The efficient and reproducible synthesis of this heterocyclic system is therefore of paramount importance to the drug discovery and development pipeline. This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining pyrazolo[4,3-b]pyridines, offering a critical analysis of their reproducibility, scope, and practical considerations for the modern chemistry laboratory.

Introduction to the Synthetic Challenge

The construction of the pyrazolo[4,3-b]pyridine ring system can be broadly approached from two retrosynthetic perspectives: annulation of a pyrazole ring onto a pre-existing pyridine core, or the formation of a pyridine ring fused to a pyrazole precursor. Each strategy presents its own set of advantages and challenges related to starting material availability, regioselectivity, and reaction robustness. This guide will dissect two contemporary protocols that exemplify these distinct approaches, providing detailed experimental procedures and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Protocol 1: One-Pot Synthesis from Substituted Pyridines via a Modified Japp-Klingemann Reaction

This modern and efficient protocol, reported by Minyaev et al. (2023), builds the pyrazole ring onto a functionalized pyridine core.[1][2][3][4] It employs a one-pot sequence commencing with a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction.

Underlying Principles and Rationale

The choice of 2-chloro-3-nitropyridines as the starting material is strategic; the electron-withdrawing nitro group activates the pyridine ring for an initial SNAr reaction with a β-ketoester, such as ethyl acetoacetate. The subsequent Japp-Klingemann reaction with a stable arenediazonium tosylate, followed by an intramolecular cyclization, efficiently constructs the desired pyrazolo[4,3-b]pyridine scaffold.[1][2][3][4] The one-pot nature of this procedure enhances its efficiency by minimizing intermediate workups and purifications. The use of arenediazonium tosylates is a key feature, as they are generally more stable and easier to handle than their chloride counterparts.[2][3]

Experimental Protocol

Step 1: Synthesis of Pyridinyl Keto Esters (Intermediate)

  • To a suspension of sodium hydride (60% in mineral oil, 1.2 equivalents) in anhydrous THF, add a solution of ethyl acetoacetate (1.1 equivalents) in THF at 0 °C.

  • Stir the mixture for 20 minutes at room temperature.

  • Add a solution of the corresponding 2-chloro-3-nitropyridine (1 equivalent) in THF.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines

  • To a solution of the crude pyridinyl keto ester (1 equivalent) in acetonitrile (5 mL per 1 mmol), add the appropriate arenediazonium tosylate (1.1 equivalents) followed by pyridine (1 equivalent).

  • Stir the reaction mixture at room temperature for 5–60 minutes (monitor by TLC).

  • Add pyrrolidine (4 equivalents) and stir the mixture at 40 °C for 15–90 minutes (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into 1N hydrochloric acid.

  • Extract the product with chloroform, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram

Protocol_1_Workflow start Start: 2-Chloro-3-nitropyridine & Ethyl Acetoacetate snar S(N)Ar Reaction (NaH, THF) start->snar intermediate Pyridinyl Keto Ester (Crude Intermediate) snar->intermediate one_pot_start One-Pot Reaction Start (Acetonitrile) intermediate->one_pot_start japp_klingemann Modified Japp-Klingemann (Arenediazonium Tosylate, Pyridine) one_pot_start->japp_klingemann cyclization Intramolecular Cyclization (Pyrrolidine, 40°C) japp_klingemann->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Column Chromatography workup->purification product Final Product: Pyrazolo[4,3-b]pyridine purification->product

Caption: Workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridines.

Protocol 2: Friedländer Annulation from N-Boc-4-aminopyrazole-5-carbaldehydes

This protocol, reported by Yakovenko et al. (2020), exemplifies the strategy of constructing the pyridine ring onto a pre-existing, suitably functionalized pyrazole core.[1] It utilizes a Friedländer annulation, a classic condensation reaction, to achieve the desired heterocycle.

Underlying Principles and Rationale

The Friedländer synthesis is a powerful tool for the formation of quinolines and, by extension, related fused pyridine systems.[5] This method relies on the reaction of an ortho-amino aromatic aldehyde or ketone with a compound containing an activated methylene group (a ketone in this case). The use of N-Boc-4-aminopyrazole-5-carbaldehydes provides the necessary ortho-amino aldehyde functionality on the pyrazole ring. The Boc protecting group is crucial for the stability and handling of the otherwise unstable 4-aminopyrazole-5-carbaldehyde.[2] The reaction is typically catalyzed by an acid or a base; in this protocol, acetic acid serves as the solvent and likely as a catalyst, with pyrrolidine acting as a basic catalyst to facilitate the condensation.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-aminopyrazole-5-carbaldehydes (Starting Material)

  • These starting materials can be synthesized according to literature procedures, typically involving the formylation of a protected 4-aminopyrazole.

Step 2: Friedländer Annulation

  • To a solution of the N-Boc-4-aminopyrazole-5-carbaldehyde (1 equivalent) in glacial acetic acid, add the corresponding ketone (1.1-1.5 equivalents).

  • Add pyrrolidine (catalytic amount, e.g., 0.1-0.2 equivalents).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Workflow Diagram

Protocol_2_Workflow start Start: N-Boc-4-aminopyrazole-5-carbaldehyde & Ketone condensation Friedländer Annulation (Acetic Acid, Pyrrolidine, Reflux) start->condensation precipitation Precipitation in Ice Water condensation->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization or Column Chromatography filtration->purification product Final Product: Pyrazolo[4,3-b]pyridine purification->product

Caption: Workflow for the Friedländer synthesis of pyrazolo[4,3-b]pyridines.

Comparative Analysis

FeatureProtocol 1 (Minyaev et al., 2023)Protocol 2 (Yakovenko et al., 2020)
Starting Materials Readily available 2-chloro-3-nitropyridines and β-ketoesters.Requires synthesis of N-Boc-4-aminopyrazole-5-carbaldehydes.
Key Reaction SNAr and modified Japp-Klingemann reaction.Friedländer annulation.
Reaction Conditions Mild to moderate (room temperature to 40 °C).Harsher (refluxing acetic acid).
Reported Yields Moderate to high (typically 60-90%).[2]Generally good, but can be variable depending on the ketone.
Substrate Scope Broad scope for various arenediazonium tosylates.Wide range of alkyl, aryl, and cycloalkyl ketones can be used.[1]
Operational Simplicity One-pot procedure, minimizing intermediate handling.Multi-step if the starting pyrazole is not available commercially.
Potential Challenges The Japp-Klingemann reaction can sometimes yield side products.[6] The stability of diazonium salts can be a concern, although the use of tosylates mitigates this.[2][3]The synthesis and stability of the 4-aminopyrazole-5-carbaldehyde precursor can be challenging.[2] The Friedländer reaction can sometimes lead to mixtures of products or require optimization for different ketones.
Reproducibility The one-pot nature and use of stable reagents suggest good reproducibility.Dependent on the purity and stability of the starting aminopyrazole aldehyde.

Discussion on Reproducibility and Practicality

Protocol 1 offers several advantages in terms of reproducibility and practicality for a drug discovery setting. The one-pot nature of the reaction streamlines the workflow, saving time and resources. The starting materials are generally commercially available, and the use of stable arenediazonium tosylates enhances the safety and reliability of the process.[2][3] Potential challenges may arise from the sensitivity of the Japp-Klingemann reaction to reaction conditions, which may require careful optimization to minimize side-product formation.[6] However, the detailed procedure provided by the authors suggests a well-optimized and robust method.

Protocol 2 , on the other hand, relies on the classic and well-established Friedländer annulation.[5] Its primary challenge lies in the accessibility and stability of the N-Boc-4-aminopyrazole-5-carbaldehyde starting material.[2] While the Friedländer reaction itself is generally robust, its efficiency can be substrate-dependent, and purification of the final product may require more effort compared to the one-pot protocol. The need for refluxing acetic acid also makes the conditions harsher than those of Protocol 1. However, for laboratories with expertise in pyrazole chemistry and access to the necessary starting materials, this method provides a reliable and modular route to a variety of pyrazolo[4,3-b]pyridines.

Conclusion

Both presented protocols offer viable and effective routes to the valuable pyrazolo[4,3-b]pyridine scaffold.

  • Protocol 1 (Minyaev et al.) is highly recommended for its operational simplicity, mild reaction conditions, and high efficiency, making it particularly suitable for the rapid generation of compound libraries in a drug discovery context. Its one-pot nature is a significant advantage in terms of time and resource management.

  • Protocol 2 (Yakovenko et al.) represents a more classical approach that is powerful and versatile, especially when a variety of ketone building blocks are to be explored. While potentially more demanding in terms of starting material synthesis, it offers a modular and reliable method for constructing the pyridine ring.

The choice between these two protocols will ultimately depend on the specific research goals, the availability of starting materials, and the desired scale of the synthesis. Both methods are valuable additions to the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.

References

Safety Operating Guide

Operational Guide for the Safe Disposal of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid (CAS No. 1363383-15-6). As a heterocyclic compound containing a pyridine ring, this substance requires careful management to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed for direct application by researchers, scientists, and drug development professionals.

Hazard Identification and Core Safety Principles

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling and disposal requirements.

Expert Insight: The structural backbone of this molecule includes a pyrazolo-pyridine moiety. Pyridine and its derivatives are recognized for their potential biological activity and associated hazards.[1] Therefore, this compound must be managed as a hazardous substance, ensuring that it is completely isolated from the environment through a certified hazardous waste stream. The primary directive is P501: Dispose of contents/container to an approved waste disposal plant .[2] In-lab chemical neutralization is not recommended due to the stability of the heterocyclic rings and the potential for creating unknown, hazardous byproducts.

Table 1: GHS Hazard Profile for this compound[2]
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Irritation2!WarningH315: Causes skin irritation
Serious Eye Irritation2A!WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3!WarningH335: May cause respiratory irritation

Pre-Disposal Operations: Mandatory Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory when handling or preparing this compound for disposal. This creates a primary barrier of protection against accidental exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Wear nitrile rubber gloves. For extensive handling, consider double-gloving.[3]

  • Body Protection: A fully-buttoned laboratory coat is required.[2]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][4]

Step-by-Step Disposal Protocol

The guiding principle for disposal is strict waste segregation. Never mix this compound with incompatible waste streams, particularly strong oxidizing agents, which are noted as incompatible materials.[2]

Step 1: Waste Container Preparation
  • Obtain a dedicated hazardous waste container compatible with nitrogenous organic compounds (e.g., high-density polyethylene - HDPE).[1]

  • The container must be clean, dry, and have a secure, leak-proof lid.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

Step 2: Waste Segregation and Collection
  • Solid Waste:

    • Carefully transfer any residual solid this compound into the prepared waste container using a dedicated spatula.

    • Collect any contaminated weighing paper, weigh boats, or disposable labware (e.g., pipette tips) and place them in the same container.[1]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the waste solution in a dedicated, clearly labeled hazardous liquid waste container.

    • Do not mix with other waste streams.[1][4]

  • Contaminated Labware:

    • Non-disposable glassware should be rinsed with a suitable solvent (e.g., ethanol or isopropanol).

    • The first rinse (rinsate) must be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of according to standard laboratory procedures for non-hazardous solvents, pending institutional guidelines.

  • Contaminated PPE:

    • Dispose of contaminated gloves, bench paper, and other disposable items in a designated solid hazardous waste container. Do not discard them in the regular trash.[1]

Step 3: Labeling and Storage
  • On the hazardous waste label, clearly write the full chemical name: "this compound" and its CAS number: "1363383-15-6".[1]

  • List all components in the container (including solvents) and their approximate percentages.

  • Ensure the hazard pictograms (e.g., exclamation mark) are visible.

  • Keep the container securely sealed when not in use.[5]

  • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.[4][5]

Step 4: Final Disposal
  • Once the container is full or is no longer being used, arrange for its collection through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Do not pour this chemical down the drain or dispose of it in the regular trash under any circumstances.[2]

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely to mitigate exposure risks.

  • Evacuate and Alert: Alert personnel in the immediate area. Ensure the spill area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full complement of prescribed PPE (See Section 2).

  • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[1] Avoid raising dust.[5] For a liquid spill, surround the area with absorbent material to prevent it from spreading.

  • Collection: Carefully sweep or scoop the contained material into your designated hazardous waste container.[2][6]

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, contaminated PPE) must be placed in the hazardous waste container for disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_collection Segregation & Collection cluster_final Storage & Final Disposal start Waste Generation (Solid, Liquid, PPE) haz_id Identify Hazard: - Skin/Eye/Resp Irritant [H315, H319, H335] - Pyridine Derivative start->haz_id ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) haz_id->ppe waste_type Waste Type? ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid / Labware liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid / Rinsate ppe_waste Collect Contaminated PPE in Solid Waste Container waste_type->ppe_waste Used PPE seal_store Securely Seal Container & Store in Designated Area solid_waste->seal_store liquid_waste->seal_store ppe_waste->seal_store ehs_pickup Arrange Pickup via EHS / Licensed Contractor seal_store->ehs_pickup

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to the Safe Handling of 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The compound 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid is a heterocyclic molecule with potential applications in medicinal chemistry and materials science. While its novel structure is promising, it demands a rigorous and informed approach to laboratory handling.

This guide moves beyond a simple checklist. It is designed to provide a deep, procedural understanding of how to manage this compound safely, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to not just follow protocols, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Part 1: Hazard Assessment - The 'Why' Behind the Precaution

Understanding the specific risks associated with a chemical is the foundational step in developing safe handling procedures. Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is the final layer of protection, tailored to mitigate the specific, identified hazards of the material in use.

Based on available Safety Data Sheets (SDS), this compound is classified with several key hazards that dictate our handling strategy.[1] The structural components—a pyridine ring, a pyrazole ring, and a carboxylic acid functional group—inform these classifications. The acidic nature of the carboxyl group and the nitrogen-containing heterocyclic system contribute to its irritant properties.

Table 1: Hazard Identification and Practical Implications

Hazard Statement (GHS) GHS Classification Practical Implication & Rationale
H315: Causes skin irritation Skin Irritation (Category 2) Direct contact with the solid powder or solutions can lead to inflammation, redness, itching, or blistering.[1] This necessitates robust dermal protection.
H319: Causes serious eye irritation Eye Irritation (Category 2A) The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[1] This risk makes stringent eye protection non-negotiable.

| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Inhalation of the fine powder can irritate the lungs and respiratory tract.[1] This is a primary concern when handling the solid form, especially during weighing and transfer. |

This data is synthesized from the AK Scientific, Inc. Safety Data Sheet for this compound.[1]

Part 2: The Core Defense - A Multi-Layered PPE and Engineering Control Strategy

Effective protection is achieved by layering defenses, starting with engineering controls and culminating in task-specific PPE. The Occupational Safety and Health Administration (OSHA) emphasizes that PPE is the final barrier when engineering and administrative controls are not sufficient to reduce risks to acceptable levels.[2][3]

Primary Containment: Engineering Controls

Before any PPE is selected, the primary method for exposure control must be the work environment itself.

  • Chemical Fume Hood: All handling of this compound, especially the solid form, must be conducted inside a certified chemical fume hood. This is the most critical step in mitigating respiratory exposure by containing and exhausting airborne particulates and potential vapors.[4]

  • Ventilated Balance Enclosure: For precise weighing of the solid, a ventilated balance enclosure (also known as a powder hood) is highly recommended to contain dust at the source.

PPE Selection Protocol

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task being performed.

PPE_Selection_Workflow cluster_start Initiate Task Assessment cluster_form Physical Form cluster_solid_ops Solid Handling Operations cluster_solution_ops Solution Handling Operations cluster_ppe_base Baseline PPE start Start: Assess Task (Handling this compound) is_solid Handling Solid Powder? start->is_solid weighing Weighing or Transferring (Risk of Aerosolization)? is_solid->weighing Yes is_splash_risk Significant Splash Risk? (e.g., large volume transfer, heating) is_solid->is_splash_risk No (Solution) resp_protection Add Respiratory Protection (N95 Respirator Minimum) weighing->resp_protection Yes base_ppe Mandatory Baseline PPE: - Nitrile Gloves - Lab Coat (fully buttoned) - ANSI Z87.1 Safety Glasses with Side Shields weighing->base_ppe No (Contained) resp_protection->base_ppe face_protection Upgrade to Chemical Splash Goggles & Face Shield is_splash_risk->face_protection Yes is_splash_risk->base_ppe No face_protection->base_ppe

Caption: PPE Selection Workflow for Handling the Compound.

Detailed PPE Specifications
  • Dermal Protection (Skin and Body):

    • Gloves: Wear standard laboratory nitrile gloves. For any procedure involving prolonged contact or immersion, consult a glove compatibility chart. Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area.

    • Lab Coat: A clean, buttoned, knee-length laboratory coat is mandatory to protect against incidental contact and small splashes.

  • Ocular Protection (Eyes):

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields are required for all work with this compound.[3]

    • Elevated Risk: When handling solutions that pose a splash hazard or when working with larger quantities, upgrade to chemical splash goggles. A face shield worn over safety glasses is recommended when a significant splash is possible.[1]

  • Respiratory Protection:

    • As a solid, this compound's primary respiratory threat is airborne particulate matter.[1] When weighing or transferring the powder outside of a ventilated enclosure, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation.[2][5] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training as required by OSHA (29 CFR 1910.134).[3]

Part 3: Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including spill management and waste disposal.

Step-by-Step Handling Protocol (Solid)
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an emergency eyewash and shower are accessible.[6]

  • Don PPE: Put on the baseline PPE (lab coat, safety glasses, nitrile gloves). Add respiratory protection if required by your task assessment.

  • Handling: Carefully transfer the solid using a spatula or scoop. Use anti-static weigh paper or boats to minimize dispersal of the fine powder.

  • Cleanup: After handling, wipe down the spatula and work surface with a damp cloth (e.g., with 70% ethanol) to collect any residual powder. Dispose of the cloth as solid chemical waste.

  • Doff PPE: Remove gloves and any other disposable PPE. Wash hands thoroughly with soap and water.[1]

Spill Management

Accidents happen; a prepared response is critical. Do not allow the product to enter drains, waterways, or soil.[1]

Table 2: Spill Response Protocol

Spill Type Containment and Cleanup Procedure
Minor Solid Spill (<1g in a fume hood) 1. Alert colleagues in the immediate area. 2. Wearing your complete PPE, gently cover the spill with a damp paper towel to avoid raising dust. 3. Carefully wipe up the material, working from the outside in. 4. Place the contaminated towels and any used PPE into a sealed, labeled hazardous waste bag. 5. Decontaminate the area with soap and water.
Liquid Spill (Solution) 1. Alert colleagues and control the source of the leak if safe to do so. 2. Contain the spill by surrounding it with an absorbent material (e.g., chemical spill pads or vermiculite). 3. Absorb the liquid and place the used absorbent into a sealed, labeled hazardous waste container. 4. Decontaminate the area and wash hands thoroughly.

| Major Spill (Any spill outside of containment) | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional Environmental Health & Safety (EHS) department immediately. 3. Prevent entry into the area. 4. Only trained emergency responders should handle the cleanup. |

Waste Disposal

All waste must be handled as hazardous chemical waste and disposed of according to institutional and local regulations.[1]

  • Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.[7]

  • Empty Containers: "Empty" containers may still retain chemical residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.